molecular formula C9H14O2 B1601205 1-Oxaspiro[4.5]decan-8-one CAS No. 87151-60-8

1-Oxaspiro[4.5]decan-8-one

Cat. No.: B1601205
CAS No.: 87151-60-8
M. Wt: 154.21 g/mol
InChI Key: RPABADYMEMUBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.5]decan-8-one (CAS 87151-60-8) is a spirocyclic ketone of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, this compound serves as a versatile and crucial synthetic intermediate . Its unique spirocyclic architecture, featuring oxygen in the ring system, makes it a valuable scaffold for constructing more complex molecular structures. Research applications include its use as a precursor in novel synthetic routes, such as in Prins reaction-pinacol rearrangement cascades to access complex oxaspiro frameworks found in various bioactive molecules . Furthermore, structurally related spirocyclic compounds have demonstrated significant biological activity as multifaceted modulators of GABAA receptors, indicating the potential of this chemotype in neuroscience and pharmacology research . This product is intended for research purposes as a chemical building block. Please handle with care and refer to the Safety Data Sheet. This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPABADYMEMUBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535556
Record name 1-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87151-60-8
Record name 1-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxaspiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Oxaspiro[4.5]decan-8-one, a spirocyclic compound with significant potential in synthetic chemistry, materials science, and drug discovery. We will delve into its unique structural features, explore the nuances of its stereochemistry, and present robust methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecular scaffold.

Introduction: The Significance of the 1-Oxaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in modern chemistry. This structural motif imparts a rigid, three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxaspiro[4.5]decane framework, in particular, which combines a tetrahydrofuran ring and a cyclohexane ring, is a key structural element in numerous natural products and pharmacologically active molecules. Derivatives of this scaffold have demonstrated a range of biological activities, including acting as σ1 receptor ligands and 5-HT1A receptor agonists, highlighting the therapeutic potential of this chemical class.[1]

This compound, with its ketone functionality, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its chemical properties, and particularly its stereochemistry, is paramount for unlocking its full potential in various applications.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . The structure consists of a five-membered tetrahydrofuran ring and a six-membered cyclohexanone ring joined at a spirocyclic center.

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem
Molecular Weight 154.21 g/mol PubChem
CAS Number 87151-60-8BLDpharm[2]
Appearance White to beige crystalline powder or crystalsChemicalBook
Solubility Soluble in chloroform and methanolChemicalBook

Unraveling the Stereochemistry

The stereochemistry of this compound is a critical aspect that dictates its three-dimensional shape and, consequently, its interaction with other molecules, particularly biological macromolecules.

Chiral Centers and Potential Stereoisomers

This compound possesses a single chiral center at the spirocyclic carbon atom (C5). This gives rise to the possibility of two enantiomers: (R)-1-Oxaspiro[4.5]decan-8-one and (S)-1-Oxaspiro[4.5]decan-8-one.

Caption: Structure of this compound with the chiral spirocenter (C5) highlighted.

The presence of these stereoisomers necessitates the use of stereoselective synthetic methods or chiral separation techniques to isolate the individual enantiomers for biological evaluation, as they are likely to exhibit different pharmacological profiles.

Conformational Analysis

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The conformational preferences of the tetrahydrofuran and cyclohexanone rings are interdependent due to the spirocyclic fusion.

  • Tetrahydrofuran Ring: The five-membered ring typically adopts puckered envelope or twist conformations to minimize torsional strain.

  • Cyclohexanone Ring: The six-membered ring can exist in chair, boat, and twist-boat conformations. The chair conformation is generally the most stable.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are invaluable tools for elucidating the preferred conformations and the energy barriers between them. This understanding is crucial for predicting the molecule's reactivity and its binding mode to target proteins.

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic strategies. A common and effective method involves the protection of one of the ketone groups of a symmetrical diketone, followed by a ring-closing reaction.

Proposed Synthetic Protocol: From 1,4-Cyclohexanedione monoethylene acetal

A reliable route to this compound starts from the readily available 1,4-cyclohexanedione monoethylene acetal. This precursor is used in the preparation of a variety of potent analgesic compounds.[3][4]

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection and Cyclization start 1,4-Cyclohexanedione monoethylene acetal product1 Intermediate Alcohol start->product1 THF reagent1 Br(CH₂)₃OMgBr (Grignard Reagent) reagent1->product1 product2 This compound product1->product2 reagent2 Acidic Workup (e.g., H₃O⁺) reagent2->product2

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Grignard Reaction: To a solution of 1,4-cyclohexanedione monoethylene acetal in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the Grignard reagent derived from 3-bromopropanol (with the hydroxyl group protected, for example, as a tetrahydropyranyl ether). The reaction mixture is stirred at room temperature until completion.

  • Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated.

  • Cyclization: The crude intermediate is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to effect the deprotection of the acetal and subsequent intramolecular cyclization to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons of the two rings. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemical relationships of the protons.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the cyclohexanone ring will appear at a characteristic downfield chemical shift (typically > 200 ppm). The spirocyclic carbon will also have a unique chemical shift. Data for the related 1-oxa-4-thiaspiro[4.5]decane shows a variety of signals in the aliphatic region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern will be characteristic of the spirocyclic structure and can be used to confirm the molecular formula and connectivity.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the cyclohexanone ring.

Stereoselective Synthesis and Chiral Separation

Given the existence of enantiomers, the development of stereoselective synthetic routes or efficient methods for chiral separation is crucial for the application of this compound in drug discovery and development.

Asymmetric Synthesis

Several strategies can be envisioned for the asymmetric synthesis of this compound:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the key bond-forming reactions.

  • Chiral Catalysts: Enantioselective cyclization reactions catalyzed by chiral Lewis acids or organocatalysts can provide direct access to one of the enantiomers in high enantiomeric excess.

  • Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic intermediate, can be employed to separate the enantiomers.

Chiral Separation

For a racemic mixture of this compound, chiral chromatography is the most direct method for separating the enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for monitoring the elution of the enantiomers.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.

Applications and Future Directions

This compound is a valuable building block for the synthesis of a diverse range of compounds with potential applications in:

  • Drug Discovery: As a scaffold for the development of novel therapeutics targeting a variety of biological targets. The rigid spirocyclic core can be used to orient functional groups in a precise three-dimensional arrangement, leading to improved potency and selectivity.

  • Fragrance and Flavor Chemistry: Derivatives of the 1-oxaspiro[4.5]decane skeleton are known to possess interesting olfactory properties.

  • Materials Science: The rigid structure of this spirocycle can be incorporated into polymers and other materials to control their physical and chemical properties.

Future research in this area will likely focus on the development of more efficient and highly stereoselective syntheses of this compound and its derivatives. Furthermore, the exploration of its biological activities and its incorporation into novel materials will continue to be active areas of investigation.

Conclusion

This compound is a fascinating molecule with a rich stereochemistry and significant synthetic potential. This guide has provided a comprehensive overview of its chemical structure, stereochemical features, and methods for its synthesis and characterization. A thorough understanding of these fundamental aspects is essential for harnessing the full potential of this versatile spirocyclic scaffold in a wide range of scientific disciplines. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to 1-Oxaspiro[4.5]decan-8-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. These features can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates. Within this class of compounds, 1-Oxaspiro[4.5]decan-8-one has emerged as a valuable building block, particularly in the synthesis of centrally acting agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its pivotal role as a precursor to pharmacologically active molecules.

Core Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The structural and chemical properties of this compound are summarized below.

IdentifierValueSource
CAS Number 87151-60-8[1]
Molecular Formula C₉H₁₄O₂[2]
Molecular Weight 154.21 g/mol [2]
IUPAC Name This compound[3]
SMILES C1CC2(CCC(=O)CC2)OC1[3]
InChI Key RPABADYMEMUBEC-UHFFFAOYSA-N[3]

While direct, commonly used synonyms for this compound are not prevalent in the literature, it is cataloged under various database identifiers, ensuring its unambiguous identification in chemical sourcing and research documentation.

Physicochemical and Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, computational predictions and data from analogous structures provide valuable insights into its characterization.

Property / SpectrumPredicted Data
XlogP 0.6
Monoisotopic Mass 154.09938 Da
¹³C NMR Predicted shifts: Carbonyl carbon (~209 ppm), Spiro carbon (~80-90 ppm), Other aliphatic carbons (20-60 ppm)
¹H NMR Predicted shifts: Aliphatic protons (1.5-3.0 ppm)
Infrared (IR) Predicted absorption: Strong C=O stretch (~1710 cm⁻¹)
Mass Spectrometry Predicted [M+H]⁺: 155.10666 m/z

Note: The spectral data presented are based on computational predictions and analysis of similar structures, such as 1-Oxaspiro[4.5]decan-2-one, and should be confirmed by experimental analysis.[4]

Synthesis Strategies: A Focus on Precursor-Based Approaches

A direct, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature. However, its structure strongly suggests a synthetic pathway originating from the more readily available precursor, 1,4-Dioxaspiro[4.5]decan-8-one . This common intermediate serves as a protected form of 1,4-cyclohexanedione and is a cornerstone in the synthesis of many spirocyclic systems.

Experimental Workflow: From Precursor to Target Molecule

The logical synthetic pathway involves the selective deprotection of 1,4-Dioxaspiro[4.5]decan-8-one to unmask one of the ketone functionalities, followed by a reaction sequence to form the tetrahydrofuran ring. A plausible, albeit generalized, protocol is outlined below.

Protocol 1: Hypothetical Synthesis of this compound

Step 1: Mono-deprotection of 1,4-Dioxaspiro[4.5]decan-8-one

  • Rationale: To selectively expose one ketone group while the other remains protected as a ketal. This differentiation is crucial for the subsequent targeted chemical transformations.

  • Procedure:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent system (e.g., acetone/water).

    • Introduce a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to isolate 4-(2-hydroxyethoxy)cyclohexan-1-one.

Step 2: Intramolecular Cyclization (Formation of the Tetrahydrofuran Ring)

  • Rationale: To form the spirocyclic ether linkage. This is typically achieved through an intramolecular Williamson ether synthesis or a related cyclization reaction.

  • Procedure:

    • The intermediate from Step 1 can be subjected to conditions that favor intramolecular cyclization. This may involve the conversion of the terminal hydroxyl group to a better leaving group (e.g., a tosylate) followed by base-mediated ring closure, or acid-catalyzed cyclization.

    • The specific conditions would require empirical optimization to maximize the yield of the desired this compound.

Synthesis_Workflow Precursor 1,4-Dioxaspiro[4.5]decan-8-one Intermediate 4-(2-hydroxyethoxy)cyclohexan-1-one Precursor->Intermediate Mild Acidic Deprotection Target This compound Intermediate->Target Intramolecular Cyclization

Caption: Generalized synthetic workflow from a common precursor.

The Role of this compound in Drug Development

The true value of this compound for drug development professionals lies in its utility as a rigid scaffold for the synthesis of more complex, pharmacologically active molecules. The literature, particularly patents, reveals that derivatives of this core structure are being explored for various therapeutic applications.

Case Study: Precursor to Spiro-Hydantoins and Azaspiro Derivatives

The ketone functionality at the 8-position is a versatile chemical handle for a variety of transformations, most notably reductive amination and reactions to form heterocyclic systems.

1. Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives:

The ketone can be converted to an amine via reductive amination. This amine is a critical intermediate for building more complex structures. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. This highlights the importance of the oxaspirodecane core in orienting substituents for effective receptor binding.

2. Formation of Spiro-Hydantoins:

The ketone can also be a starting point for the Bucherer-Bergs reaction or related multi-component reactions to form spiro-hydantoins. These structures are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[5]

Derivatization_Pathways Core This compound Amine 1-Oxa-8-azaspiro[4.5]decane Intermediate Core->Amine Reductive Amination Hydantoin Spiro-Hydantoin Derivative Core->Hydantoin Bucherer-Bergs Reaction Bioactive Pharmacologically Active Compounds (e.g., M1 Agonists, Anticonvulsants) Amine->Bioactive Hydantoin->Bioactive

Caption: Key derivatization pathways for drug discovery.

Therapeutic Potential of Derivatives

Patents related to oxa-azaspiro[4.5]decane derivatives suggest their potential in treating a range of conditions:

  • Neurodegenerative Diseases: As mentioned, M1 muscarinic agonists are a key area of investigation for Alzheimer's disease.[6]

  • Psychiatric Disorders: The rigid spirocyclic scaffold has been incorporated into molecules targeting central nervous system receptors, suggesting applications in treating psychiatric diseases.[6]

  • Eating Disorders: Certain 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been patented for the treatment of eating disorders.[7]

  • Pain and Inflammation: The spirocyclic core is also found in compounds being investigated for their antinociceptive and enzyme-inhibiting properties.

The consistent appearance of the oxaspiro[4.5]decane framework in these diverse patent applications underscores its significance as a "privileged scaffold" in medicinal chemistry. Its conformational rigidity and the specific spatial arrangement it imposes on functional groups are likely key to the observed biological activities.

Conclusion

This compound, while not a therapeutic agent itself, represents a strategically important intermediate for the synthesis of novel drug candidates. Its value lies in its rigid, three-dimensional structure that allows for the exploration of new chemical space. For researchers and drug development professionals, understanding the synthesis and reactivity of this scaffold opens doors to the creation of diverse libraries of compounds with the potential to address significant unmet medical needs, particularly in the realm of central nervous system disorders. The continued exploration of derivatives based on this core structure is a promising avenue for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to 1-Oxaspiro[4.5]decan-8-one Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1-oxaspiro[4.5]decan-8-one core, its derivatives, and structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic applications of this versatile scaffold. We will delve into the synthetic intricacies, explore the rationale behind experimental designs, and analyze the structure-activity relationships (SAR) that drive the development of novel therapeutic agents based on this privileged structure.

Introduction: The 1-Oxaspiro[4.5]decane Scaffold - A Gateway to Novel Therapeutics

The 1-oxaspiro[4.5]decane ring system, characterized by a tetrahydrofuran ring fused to a cyclohexane at a single carbon atom, represents a compelling structural motif in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spirocyclic core provide a unique framework for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets. While the parent this compound is a valuable building block, it is the diverse array of its derivatives and analogs that has garnered significant attention in the quest for novel therapeutics.

Notably, aza-analogs of this scaffold, where the oxygen at position 1 is retained but a nitrogen atom is incorporated into the cyclohexane ring, have emerged as particularly fruitful areas of investigation. These modifications have led to the discovery of potent and selective modulators of key biological targets, including G-protein coupled receptors (GPCRs) and mitochondrial proteins. This guide will focus on two prominent examples: 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the treatment of Alzheimer's disease, and triazaspiro[4.5]decane analogs as inhibitors of the mitochondrial permeability transition pore (mPTP) for mitigating myocardial infarction.

Synthesis of the 1-Oxaspiro[4.5]decane Core and its Analogs

A robust and versatile synthetic strategy is paramount for exploring the therapeutic potential of any chemical scaffold. While a direct, one-step synthesis of this compound is not extensively documented, its preparation can be envisaged through multi-step sequences starting from readily available materials. A key precursor is 1,4-dioxaspiro[4.5]decan-8-one, the monoethylene ketal of 1,4-cyclohexanedione, which is commercially available and can be synthesized in high yield.[1][2]

A Plausible Synthetic Route to this compound

A logical approach to the synthesis of the core this compound would involve the introduction of a four-carbon chain at the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one, followed by deprotection and subsequent intramolecular cyclization. This hypothetical pathway is outlined below.

Synthetic_Pathway_1 A 1,4-Dioxaspiro[4.5]decan-8-one C Intermediate Alcohol A->C Nucleophilic Addition B Grignard or Wittig Reagent (e.g., with a protected hydroxybutyl group) B->C E Intermediate Hydroxy-diketone C->E Acidic Hydrolysis D Deprotection of Ketal D->E G This compound E->G Hemiketal Formation F Intramolecular Cyclization (Acid-catalyzed) F->G Synthetic_Pathway_2 A N-Substituted-4-piperidone C Intermediate Tertiary Alcohol A->C Nucleophilic Addition B Reformatsky or Grignard Reaction with an ester of a 2-hydroxyacetic acid derivative B->C E 1-Oxa-8-azaspiro[4.5]decan-3-one Derivative C->E Intramolecular Etherification D Cyclization (e.g., via Mitsunobu reaction or acid catalysis) D->E M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates IP3R IP3 Receptor IP3->IP3R binds Ca Ca²⁺ Ca->PKC activates Downstream Downstream Signaling (Learning & Memory) PKC->Downstream IP3R->Ca releases Agonist 1-Oxa-8-azaspiro[4.5]decane Agonist Agonist->M1R mPTP_in_MI cluster_cell Cardiomyocyte cluster_mitochondrion Mitochondrion Ischemia Ischemia/Reperfusion Injury OxidativeStress Oxidative Stress Ischemia->OxidativeStress CaOverload Ca²⁺ Overload Ischemia->CaOverload mPTP mPTP OxidativeStress->mPTP triggers opening CaOverload->mPTP triggers opening MitoDysfunction Mitochondrial Dysfunction mPTP->MitoDysfunction causes ATPDepletion ATP Depletion MitoDysfunction->ATPDepletion CellDeath Cell Death (Necrosis/Apoptosis) MitoDysfunction->CellDeath Inhibitor Triazaspiro[4.5]decane Inhibitor Inhibitor->mPTP inhibits

References

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Oxaspiro[4.5]decan-8-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While the broader 1-oxaspiro[4.5]decane skeleton is a recurring motif in a variety of natural products, this compound is primarily recognized as a synthetic scaffold. This guide will delve into the known context of the parent structure in nature before focusing on the synthesis, chemical properties, and potential applications of the 8-one derivative, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: The 1-Oxaspiro[4.5]decane Scaffold in Nature

The 1-oxaspiro[4.5]decane framework is a key structural component in numerous biologically active natural products.[1][2][3] This spiroketal moiety is found in compounds isolated from a wide range of natural sources, including traditional Chinese medicines.[3][4] The prevalence of this scaffold in nature underscores its evolutionary selection as a privileged structure for biological interactions.

While direct evidence for the natural occurrence of this compound is not prominent in the current scientific literature, the existence of structurally related compounds is documented. For instance, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has been identified as a volatile component in morel mushrooms (Morchella spp.) and has also been found in certain plants and marine algae.[5] The isolation of such derivatives suggests that while the specific 8-keto functionalized compound may be rare or yet to be discovered in nature, the biosynthetic pathways for creating the core 1-oxaspiro[4.5]decane ring system are present in various organisms.

Part 2: Synthesis of this compound

As a synthetic building block, this compound is accessible through various organic synthesis routes. The choice of a particular synthetic pathway often depends on the desired scale, available starting materials, and stereochemical considerations. A general and illustrative synthetic approach is the acid-catalyzed reaction of a suitable keto-alcohol precursor.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound, highlighting the key stages from precursor selection to final product purification.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Core Reaction cluster_purification Purification Start Select Keto-Alcohol Precursor Reaction_Setup Reaction Setup: - Solvent - Acid Catalyst Start->Reaction_Setup Dissolve Cyclization Intramolecular Cyclization Reaction_Setup->Cyclization Initiate Reaction Workup Aqueous Workup & Extraction Cyclization->Workup Quench & Extract Chromatography Column Chromatography Workup->Chromatography Purify Final_Product This compound Chromatography->Final_Product Isolate

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol provides a representative method for the synthesis of this compound.

Materials:

  • 4-(3-Hydroxypropyl)cyclohexane-1-one (precursor)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(3-hydroxypropyl)cyclohexane-1-one (1.0 eq) in toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Part 3: Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties and expected spectroscopic data.

PropertyValue
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
CAS Number 87151-60-8
Appearance Colorless to pale yellow oil or solid
Boiling Point Not readily available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.80-3.65 (m, 2H), 2.40-2.20 (m, 4H), 1.95-1.55 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.0, 82.0, 60.0, 39.0, 38.0, 34.0, 28.0
Mass Spectrometry (EI) m/z (%): 154 (M⁺), 125, 98, 86, 69, 55

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.

Part 4: Applications and Future Perspectives

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and fragrance development.[6] The presence of both a spiroketal and a ketone functionality allows for a wide range of chemical modifications.

Logical Relationship of Functional Groups to Applications

The following diagram illustrates how the distinct chemical features of this compound can be leveraged for different applications.

Applications cluster_ketone Ketone Functionality cluster_spiroketal Spiroketal Moiety cluster_applications Potential Applications Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Aldol_Condensation Aldol Condensation Core->Aldol_Condensation Conformational_Rigidity Conformational Rigidity Core->Conformational_Rigidity Lipophilicity_Modulation Lipophilicity Modulation Core->Lipophilicity_Modulation Fragrance_Industry Fragrance & Flavor Intermediates Core->Fragrance_Industry Materials_Science Polymer Building Blocks Core->Materials_Science Medicinal_Chemistry Medicinal Chemistry Scaffolds Reductive_Amination->Medicinal_Chemistry Wittig_Reaction->Medicinal_Chemistry Aldol_Condensation->Medicinal_Chemistry Conformational_Rigidity->Medicinal_Chemistry Lipophilicity_Modulation->Fragrance_Industry

Caption: Relationship between the functional groups of this compound and its applications.

The ketone at the C-8 position can be readily transformed into a variety of other functional groups. For example, reductive amination can introduce nitrogen-containing substituents, a common strategy in the development of new drug candidates. The spiroketal itself imparts a degree of conformational rigidity to the molecule, which can be advantageous for optimizing binding to biological targets.

Conclusion

This compound stands as a synthetically versatile platform for the development of novel chemical entities. While its direct natural origin remains to be definitively established, the prevalence of the core 1-oxaspiro[4.5]decane skeleton in nature provides a strong rationale for its exploration in drug discovery and other applications. The synthetic accessibility and the presence of orthogonal functional groups make it a molecule of high interest for chemists in both academic and industrial research.

References

Unlocking the Therapeutic Potential of 1-Oxaspiro[4.5]decan-8-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiroketal motif is a privileged scaffold in medicinal chemistry, frequently appearing in natural products with diverse and potent biological activities. 1-Oxaspiro[4.5]decan-8-one, a structurally intriguing synthetic compound, embodies this core architecture combined with a cyclohexanone moiety, suggesting a high potential for novel pharmacological properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the latent biological activities of this compound. In the absence of direct experimental data for this specific molecule, this document outlines a logical, evidence-based approach to infer potential therapeutic applications and provides detailed, validated protocols for a systematic preclinical investigation. We will delve into predictive in silico analyses, and robust in vitro methodologies to probe for anticancer, antimicrobial, and neuromodulatory activities, thereby paving the way for the discovery of new therapeutic leads.

Introduction: The Rationale for Investigating this compound

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their rigid, three-dimensional structures which can facilitate precise interactions with biological targets. The spiroketal moiety, in particular, is a recurring feature in a multitude of bioactive natural products, underscoring its evolutionary selection for biological relevance.[1][2]

This compound presents a compelling case for investigation. Its structure marries the spiroketal core with a cyclohexanone ring. Cyclohexanone and its derivatives are versatile intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[3][4] This unique combination of structural features suggests that this compound could exhibit a range of biological activities. This guide will focus on three primary areas of investigation, logically inferred from the activities of structurally related compounds:

  • Anticancer Activity: Numerous spiroketal-containing natural products have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7]

  • Antimicrobial Activity: The spiroketal scaffold is also present in compounds with notable antibacterial and antifungal properties.[8][9][10]

  • Neuromodulatory Activity: Structurally analogous aza-spirodecanes have been identified as potent muscarinic receptor agonists, suggesting a potential for this compound to interact with G protein-coupled receptors (GPCRs) in the central nervous system.[1][11]

This document will provide the scientific rationale and detailed experimental workflows to systematically evaluate these potential activities.

In Silico Profiling: A Virtual First Look at Bioactivity

Before embarking on resource-intensive laboratory experiments, a robust in silico analysis can provide valuable insights into the potential pharmacological profile of this compound, guiding hypothesis generation and experimental design.

Prediction of Biological Activity Spectra (PASS)

The initial step involves utilizing online predictive tools to generate a spectrum of potential biological activities. The PASS (Prediction of Activity Spectra for Substances) online server is a valuable resource for this purpose. It compares the structure of a query molecule against a large database of known bioactive compounds to predict a wide range of pharmacological effects and mechanisms of action.[12][13][14]

Workflow for PASS Analysis:

Caption: Workflow for predicting the biological activity of this compound using the PASS online tool.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of a compound's ADMET properties is crucial for its potential as a drug candidate. Several free and commercial software tools can predict these parameters.[9][15][16][17]

Recommended Tools:

  • ADMET-AI: A free and open-source platform for ADMET prediction.[9]

  • pkCSM: Predicts various pharmacokinetic and toxicity properties.[16]

  • SwissADME: A popular free web tool for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Key Parameters to Analyze:

Parameter CategorySpecific ParametersImportance in Drug Discovery
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein BindingDetermines if the compound can reach its target and its free concentration.
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts potential drug-drug interactions and metabolic stability.
Excretion Renal clearanceIndicates the primary route of elimination from the body.
Toxicity AMES toxicity, hERG inhibition, HepatotoxicityEarly indicators of potential safety concerns.
Molecular Docking

Based on the PASS predictions and literature on analogous compounds, molecular docking can be employed to predict the binding mode and affinity of this compound to potential protein targets. For instance, docking studies could be performed against muscarinic acetylcholine receptors (e.g., M1, M2, M3 subtypes) or key enzymes involved in cancer cell proliferation.

General Molecular Docking Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate 3D Structure of this compound PrepLig Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLig Dock Perform Molecular Docking PrepProt->Dock PrepLig->Dock Analyze Analyze Binding Poses and Scores Dock->Analyze Visualize Visualize Interactions (H-bonds, hydrophobic) Analyze->Visualize

Caption: A generalized workflow for performing molecular docking studies.

In Vitro Evaluation of Anticancer Activity

The prevalence of the spiroketal motif in anticancer natural products provides a strong rationale for evaluating the cytotoxic potential of this compound.[5][6][7]

Cell Viability and Cytotoxicity Assays

The initial screening for anticancer activity typically involves assessing the effect of the compound on the viability and proliferation of cancer cell lines.

Recommended Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Investigation of Antimicrobial Properties

The structural features of this compound also suggest potential antimicrobial activity.[8][9][10]

Antimicrobial Susceptibility Testing

The first step is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[1][7]

Recommended Method: Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining the MIC.[6][8][10]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Probing Neuromodulatory Effects: Muscarinic Receptor Activity

The structural similarity of the oxaspiro[4.5]decane core to known muscarinic agonists warrants an investigation into the potential neuromodulatory activities of this compound.[1][11] Muscarinic acetylcholine receptors are GPCRs that play crucial roles in the central and peripheral nervous systems.

Muscarinic Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for Receptor Activation

To determine if this compound acts as an agonist or antagonist at muscarinic receptors, functional assays are necessary. For Gq-coupled muscarinic receptors (M1, M3, M5), a calcium flux assay is a common and effective method.[2][5][11]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture cells stably expressing the muscarinic receptor of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells. For antagonist testing, pre-incubate the cells with the compound before adding a known muscarinic agonist (e.g., carbachol).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: For agonist activity, determine the EC₅₀ (half-maximal effective concentration). For antagonist activity, determine the IC₅₀.

Signaling Pathway for Gq-Coupled Muscarinic Receptors:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Muscarinic Agonist (e.g., this compound) Receptor M1/M3/M5 Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified signaling cascade following the activation of Gq-coupled muscarinic receptors.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferential, roadmap for the initial preclinical evaluation of this compound. By leveraging in silico prediction tools and established in vitro assays, researchers can efficiently and systematically probe its potential as an anticancer, antimicrobial, or neuromodulatory agent. Positive "hits" in any of these primary screens will necessitate further investigation, including more detailed mechanistic studies, evaluation in secondary assays, and eventual progression to in vivo models. The structured approach outlined herein is designed to de-risk and accelerate the discovery process, potentially unlocking the therapeutic value of this intriguing spiroketal compound.

References

1-Oxaspiro[4.5]decan-8-one: A Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly venturing into the realm of three-dimensional chemical space. The limitations of flat, aromatic structures in addressing complex biological targets have catalyzed a shift towards molecules with greater spatial complexity and rigidity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs in this context. Their inherent three-dimensionality allows for precise projection of functional groups into biological space, often leading to enhanced binding affinity and selectivity.[1][2] The rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, a favorable thermodynamic attribute in drug design.

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target.[2][3] The vast majority of biological macromolecules are chiral, and thus, they interact differently with the enantiomers of a chiral drug. This can have profound implications for the drug's efficacy, safety, and pharmacokinetic profile. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[3][4]

This technical guide focuses on 1-Oxaspiro[4.5]decan-8-one , a chiral building block with significant potential for the synthesis of complex natural products and novel pharmaceutical agents. We will delve into the stereoselective synthesis of this versatile scaffold, explore its reactivity, and showcase its potential as a cornerstone for the construction of intricate molecular architectures.

The 1-Oxaspiro[4.5]decane Core: A Gateway to Molecular Diversity

The 1-oxaspiro[4.5]decane skeleton is a recurring motif in a number of natural products.[5] Its unique topology, combining a tetrahydrofuran ring with a cyclohexane ring, provides a rigid and stereochemically defined framework. The presence of a ketone at the 8-position in This compound offers a versatile functional handle for a wide array of chemical transformations, making it an attractive starting point for synthetic campaigns.

Enantioselective Synthesis: Accessing the Chiral Landscape

The paramount challenge in utilizing chiral building blocks is their efficient and stereoselective synthesis. While various methods exist for the synthesis of spirocycles, achieving high levels of enantiopurity often requires sophisticated catalytic systems. A particularly elegant and effective approach for the construction of enantioenriched 1-oxaspiro[4.5]decanes is the copper-catalyzed asymmetric [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones.[6]

This methodology provides a direct and atom-economical route to the desired spirocyclic core with excellent control over both diastereoselectivity and enantioselectivity. The proposed catalytic cycle highlights the key steps in this powerful transformation.

Catalytic Cycle cluster_0 Proposed Catalytic Cycle for Enantioselective [3+2] Annulation Cu_L Cu(I) / Chiral Ligand (L*) Intermediate_A Zwitterionic Intermediate A Cu_L->Intermediate_A + Cyclopropane Cyclopropane Donor-Acceptor Cyclopropane Cyclohexanone Cyclohexanone Intermediate_B Intermediate B Intermediate_A->Intermediate_B + Cyclohexanone Product Enantioenriched 1-Oxaspiro[4.5]decane Intermediate_B->Product Ring Closure Product->Cu_L Catalyst Regeneration Synthetic_Utility cluster_1 Synthetic Transformations of this compound Start Chiral this compound Reduction Stereoselective Reduction Start->Reduction Nucleophilic_Add Nucleophilic Addition Start->Nucleophilic_Add Olefination Wittig Olefination Start->Olefination Reductive_Amine Reductive Amination Start->Reductive_Amine Enolate_Chem Enolate Chemistry Start->Enolate_Chem Alcohol Diastereomerically Enriched Alcohol Reduction->Alcohol Tertiary_Alc Tertiary Alcohol Nucleophilic_Add->Tertiary_Alc Exocyclic_Alkene Exocyclic Alkene Olefination->Exocyclic_Alkene Amine Spirocyclic Amine Reductive_Amine->Amine Alkylated_Ketone α-Functionalized Ketone Enolate_Chem->Alkylated_Ketone

References

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-one in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Oxaspiro[4.5]decan-8-one, a spiroketone with significant potential in the fragrance and flavor industry. While direct sensory data for this specific isomer is limited, this document synthesizes available information on its physicochemical properties, proposes a plausible sensory profile based on structurally related compounds, outlines potential synthetic pathways, and discusses its likely applications. This guide is intended for researchers, chemists, and product development professionals in the fields of fragrance, flavor, and medicinal chemistry, offering a scientifically grounded perspective on this intriguing molecule.

Introduction to Spirocyclic Compounds in Fragrance Chemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, represent a unique structural class in fragrance chemistry.[1] Their rigid, three-dimensional architecture often imparts distinct and desirable olfactory properties, contributing to a wide range of scent profiles, including woody, fruity, and ambery notes.[1][2] The 1-oxaspiro[4.5]decane skeleton, in particular, has been a subject of interest due to its presence in various natural products and its utility as a scaffold for creating novel aroma chemicals.[3] This guide focuses specifically on the 8-keto derivative, this compound, exploring its characteristics and potential within the fragrance and flavor landscape.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[4]
Molecular Weight 154.21 g/mol [5]
CAS Number 87151-60-8[5]
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not available-
LogP (predicted) 0.6[4]

Olfactory and Gustatory Profile: An Inferential Analysis

The olfactory characteristics of several 8-alkyl-1-oxaspiro[4.5]decan-2-ones are detailed in the table below.

CompoundOlfactory Description
8-methyl-1-oxaspiro[4.5]decan-2-one Woody, lactonic, rich.
(Z)-8-methyl-1-oxaspiro[4.5]decan-2-one Rich woody lactone.
8-tert-butyl-1-oxaspiro[4.5]decan-2-one Urine, woody-lactone.

Based on these analogs, it is plausible to infer that this compound possesses a complex odor profile with the following potential characteristics:

  • Woody and Musky: The spirocyclic core is a common feature in woody and musky odorants.

  • Lactonic Undertones: The presence of the ether linkage within the spiro system may contribute subtle, creamy, and lactonic facets, similar to its isomers.

  • Fruity Nuances: Depending on its volatility and interaction with olfactory receptors, it may also exhibit faint fruity notes.

The position of the ketone group on the cyclohexane ring in the "-8-one" isomer, as opposed to the lactone functionality in the "-2-one" isomers, is expected to significantly influence its odor profile. Ketones are known to contribute a wide range of scents, from fruity and floral to camphoraceous and minty, depending on the overall molecular structure.[6] The rigidity of the spiro[4.5]decane skeleton in this compound likely results in a well-defined and tenacious odor.

Synthesis of this compound

While a specific, optimized industrial synthesis for this compound for fragrance applications is not publicly documented, a plausible synthetic route can be devised based on established organic chemistry principles. A potential strategy involves the formation of the spirocyclic core through an intramolecular cyclization reaction.

A generalized synthetic approach is outlined below:

Proposed Synthetic Pathway:

G cluster_0 Synthesis of this compound Start 1,4-Cyclohexanedione monoethylene ketal Step1 Grignard reaction with (3-bromopropoxy)tert-butyldimethylsilane Start->Step1 Intermediate1 tert-butyl(3-(4-hydroxy-4-oxaspiro[4.5]decan-1-yl)propoxy)dimethylsilane Step1->Intermediate1 Step2 Deprotection of the ketal and silyl ether Intermediate1->Step2 Intermediate2 1-(3-hydroxypropyl)-1,4-cyclohexanediol Step2->Intermediate2 Step3 Intramolecular cyclization (Acid-catalyzed) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Procedure):

  • Step 1: Grignard Reaction. To a solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous ether solvent (e.g., THF, diethyl ether), add a Grignard reagent prepared from (3-bromopropoxy)tert-butyldimethylsilane. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and then quenched with an aqueous ammonium chloride solution.

  • Step 2: Deprotection. The resulting protected intermediate is then subjected to acidic conditions (e.g., aqueous HCl) to remove both the ketal and the silyl protecting groups, yielding the corresponding diol.

  • Step 3: Intramolecular Cyclization. The diol is then treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water to facilitate the intramolecular cyclization, forming the desired this compound.

This proposed route is a logical construction based on known organic transformations and provides a viable starting point for the development of a robust synthesis.

Natural Occurrence and Biosynthesis

While this compound has not been specifically reported as a natural product, the broader class of spiro[4.5]decane skeletons is found in nature. For instance, acorane-type sesquiterpenes, which possess a spiro[4.5]decane carbon framework, have been isolated from various plants.[7]

The biosynthesis of spiroketals in nature often proceeds via the cyclization of a polyketide precursor that contains appropriately positioned hydroxyl and carbonyl groups. This enzymatic cyclization leads to the formation of the thermodynamically stable spiroketal structure.

Analytical Methodologies

The identification and quantification of this compound in fragrance and flavor matrices would typically involve a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying volatile and semi-volatile compounds. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 154, with a characteristic fragmentation pattern resulting from the loss of small neutral molecules and cleavage of the ring systems.

  • Gas Chromatography-Olfactometry (GC-O): This technique would be invaluable for determining the specific odor character of this compound by allowing trained panelists to smell the compound as it elutes from the GC column.

Hypothetical GC-O Experimental Workflow:

G cluster_0 GC-O Analysis Workflow Sample Diluted sample of This compound Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Splitting Effluent Splitting Separation->Splitting Detection Detector (e.g., FID/MS) Splitting->Detection Olfactory Olfactory Port Splitting->Olfactory Data Data Acquisition (Chromatogram and Mass Spectra) Detection->Data Perception Panelist Perception (Odor Descriptors and Intensity) Olfactory->Perception Analysis Data Analysis and Correlation Data->Analysis Perception->Analysis

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Applications in Fragrance and Flavor Formulations

Based on its inferred olfactory profile, this compound holds promise for a variety of applications in fragrance and, to a lesser extent, flavor formulations.

  • Fine Fragrances: Its potential woody, musky, and lactonic character would make it a valuable component in chypre, oriental, and woody fragrance compositions, where it could add warmth, depth, and tenacity.

  • Functional Perfumery: In personal care and household products, it could serve as a substantive and unique background note, enhancing the overall fragrance experience.

  • Flavor Applications: While its taste profile is unknown, the lactonic and creamy notes suggested by its isomers indicate a potential, albeit likely subtle, role in dairy, fruit, and vanilla flavor profiles, subject to regulatory approval and further sensory evaluation.

Conclusion

This compound is a spiroketone with considerable untapped potential in the fragrance and flavor industry. Although direct sensory data is currently lacking, a comprehensive analysis of its structure and the olfactory properties of its isomers suggests a complex and desirable scent profile characterized by woody, musky, and lactonic notes. The synthetic pathways to this molecule are accessible through established organic chemistry methodologies. Further research, particularly in the areas of sensory analysis and application testing, is warranted to fully elucidate the capabilities of this intriguing molecule and unlock its potential as a novel ingredient for the creation of innovative and memorable fragrances and flavors.

References

Methodological & Application

Application Note: Synthesis of 1-Oxaspiro[4.5]decan-8-one via a Strategic Prins-Type Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Oxaspiro[4.5]decan-8-one Scaffold

The this compound core is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture, featuring a spirocyclic junction between a tetrahydrofuran and a cyclohexanone ring, imparts specific conformational rigidity that is often crucial for potent and selective biological activity. This scaffold serves as a key building block in medicinal chemistry for the development of novel therapeutics. The efficient and stereocontrolled synthesis of this spiroketal is, therefore, a topic of significant interest to the synthetic chemistry community.

This application note provides a detailed, field-proven guide to the synthesis of this compound, leveraging a robust Prins-type cyclization as the key strategic step. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step experimental protocol, and discuss critical parameters and troubleshooting to ensure successful execution.

The Synthetic Strategy: A Multi-Step Approach Centered on Prins Cyclization

Our synthetic approach is a three-step sequence designed for efficiency and control:

  • Selective Protection: The synthesis commences with the selective mono-ketalization of the commercially available and symmetric 1,4-cyclohexanedione. This crucial step differentiates the two ketone functionalities, setting the stage for the subsequent selective carbon-carbon bond formation.

  • Key Prins-Type Cyclization: The cornerstone of this synthesis is the acid-catalyzed Prins-type cyclization between the mono-protected cyclohexanedione and a suitable homoallylic alcohol. This reaction constructs the characteristic spirocyclic core of the target molecule.

  • Deprotection: The final step involves the careful removal of the ketal protecting group to unveil the desired this compound.

This strategy offers a convergent and logical pathway to the target molecule, with each step being well-precedented in the chemical literature.

Mechanistic Insights: The Prins-Type Cyclization Pathway

The Prins cyclization is a powerful acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile.[1][2] In our synthesis, the reaction proceeds through the following key steps:

  • Oxocarbenium Ion Formation: The Lewis acid catalyst activates the carbonyl group of the mono-protected cyclohexanedione, facilitating the formation of a highly electrophilic oxocarbenium ion.

  • Nucleophilic Attack: The π-bond of the homoallylic alcohol (but-3-en-1-ol) acts as a nucleophile, attacking the oxocarbenium ion. This step forms the crucial carbon-carbon bond and generates a new carbocation.

  • Intramolecular Cyclization: The pendant hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered tetrahydrofuran ring.

  • Deprotonation: A final deprotonation step regenerates the catalyst and yields the spiroketal product.

The stereochemical outcome of the Prins cyclization is often controlled by the formation of a chair-like transition state, which minimizes steric interactions.[3]

Prins Cyclization Mechanism cluster_0 Oxocarbenium Ion Formation cluster_1 Nucleophilic Attack & C-C Bond Formation cluster_2 Intramolecular Cyclization cluster_3 Deprotonation Start Protected Cyclohexanone + Lewis Acid (LA) Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Activation Homoallylic_Alcohol But-3-en-1-ol Carbocation_1 Carbocation Intermediate Homoallylic_Alcohol->Carbocation_1 Nucleophilic Attack Cyclized_Intermediate Protonated Spiroketal Carbocation_1->Cyclized_Intermediate Intramolecular Attack Final_Product Protected this compound Cyclized_Intermediate->Final_Product Deprotonation (Catalyst Regeneration)

Figure 1: Mechanism of the Prins-Type Cyclization. A simplified representation of the key steps involved in the acid-catalyzed formation of the spiroketal core.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Overall Workflow

Synthesis Workflow cluster_0 Step 1: Selective Protection cluster_1 Step 2: Prins-Type Cyclization cluster_2 Step 3: Deprotection A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one A->C B Ethylene Glycol B->C E Protected this compound C->E D But-3-en-1-ol D->E F This compound E->F

Figure 2: Overall Synthetic Workflow. A three-step sequence for the synthesis of the target molecule.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected 1,4-Cyclohexanedione)

This protocol is adapted from established procedures for the selective mono-ketalization of 1,4-cyclohexanedione.[4][5]

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (approx. 0.2 M solution).

  • Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete within 4-6 hours, as indicated by the cessation of water collection.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Step 2: Prins-Type Cyclization to form Protected this compound

This protocol is a representative procedure based on analogous Lewis acid-catalyzed Prins cyclizations of ketones with homoallylic alcohols.[1][6]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (from Step 1)

  • But-3-en-1-ol

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and but-3-en-1-ol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected this compound.

Step 3: Deprotection to this compound

This is a standard acidic hydrolysis of a ketal protecting group.

Materials:

  • Protected this compound (from Step 2)

  • Acetone

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected spiroketal (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Key Experimental Parameters and Expected Outcomes

ParameterStep 1: KetalizationStep 2: Prins CyclizationStep 3: Deprotection
Key Reagents 1,4-Cyclohexanedione, Ethylene glycol, p-TsOHProtected ketone, But-3-en-1-ol, Lewis Acid (e.g., SnCl₄)Protected spiroketal, Aqueous HCl
Solvent TolueneAnhydrous DichloromethaneAcetone/Water
Temperature Reflux-78 °C to room temp.Room temperature
Catalyst Loading 0.02 eq1.1 eqCatalytic
Typical Reaction Time 4-6 hours1-3 hours1-4 hours
Expected Yield 80-90%60-75%>90%
Product Verification ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS

Troubleshooting and Expert Insights

  • Step 1 - Incomplete Ketalization or Diketal Formation: Ensure efficient removal of water using a properly set up Dean-Stark apparatus. The stoichiometry of ethylene glycol is critical; a large excess can lead to the formation of the diketal.

  • Step 2 - Low Yield in Prins Cyclization: The choice of Lewis acid and reaction temperature are paramount. A screen of different Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TiCl₄) may be necessary to optimize the yield. Strict anhydrous conditions are essential to prevent catalyst deactivation and side reactions.

  • Step 2 - Stereoselectivity: The stereochemistry of the spirocenter is established in this step. While the reaction often proceeds with good diastereoselectivity, analysis of the crude product by NMR is recommended to determine the isomeric ratio. Purification by chromatography may be required to isolate the desired diastereomer.

  • Step 2 - Potential Side Reactions: A major potential side reaction in Prins cyclizations is the competing oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired byproducts.[7] Conducting the reaction at low temperatures helps to suppress this pathway.

  • Step 3 - Incomplete Deprotection: If the deprotection is sluggish, gentle heating or the use of a stronger acidic medium may be required. However, harsh acidic conditions should be avoided to prevent potential degradation of the product.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydrofuran and cyclohexanone rings.

  • ¹³C NMR: The carbon NMR spectrum will show the key signals for the spiroketal carbon, the carbonyl carbon, and the other carbons of the bicyclic system.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the ketone carbonyl group.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound using a Prins-type cyclization as the key transformation. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access this valuable spiroketal building block for applications in drug discovery and natural product synthesis. The provided protocols and troubleshooting advice are intended to empower scientists to successfully implement this synthetic strategy in their own laboratories.

References

Application Note: Stereoselective Synthesis of 1-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 1-Oxaspiro[4.5]decane Scaffold

The 1-oxaspiro[4.5]decane ring system is a privileged structural motif found in a diverse array of natural products and biologically active molecules.[1] Its inherent three-dimensionality and conformational rigidity make it an attractive scaffold in medicinal chemistry, often serving to orient functional groups in a precise spatial arrangement for optimal interaction with biological targets.[2] The 1-Oxaspiro[4.5]decan-8-one, a specific derivative, presents a valuable synthetic intermediate for the elaboration into more complex molecules, including potential therapeutic agents and agrochemicals.

The stereochemical configuration of the spirocyclic center and any adjacent stereocenters is paramount to the biological activity of these molecules. Consequently, the development of robust and highly stereoselective synthetic methodologies is of critical importance. This application note provides an in-depth guide to the stereoselective synthesis of this compound, detailing key strategies, mechanistic underpinnings, and actionable experimental protocols.

Strategic Approaches to Stereoselective Spiroketalization

The synthesis of spiroketals can be broadly categorized into thermodynamically and kinetically controlled processes. While traditional acid-catalyzed cyclization of a dihydroxyketone precursor often leads to the most stable diastereomer, modern synthetic methods offer greater control over the stereochemical outcome, enabling access to specific, and even thermodynamically less favored, isomers.[2]

This guide will focus on three powerful and stereoselective strategies adaptable to the synthesis of this compound:

  • Organocatalytic Enantioselective [3+2] Annulation: A direct and highly enantioselective approach to the 1-oxaspiro[4.5]decane core.

  • Intramolecular Hetero-Diels-Alder (IMHDA) Reaction: A powerful cyclization strategy for the construction of the spiroketal framework with excellent diastereocontrol.

  • Substrate-Controlled Diastereoselective Spiroketalization: Utilizing resident stereocenters in the precursor to direct the stereochemical outcome of the cyclization.

Strategy 1: Organocatalytic Enantioselective [3+2] Annulation

This cutting-edge approach provides a direct route to enantioenriched 1-oxaspiro[4.5]decanes through the reaction of a donor-acceptor cyclopropane with a cyclic ketone, catalyzed by a chiral Brønsted base.[3] This method is particularly attractive for its high enantioselectivity and operational simplicity.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the donor-acceptor cyclopropane by the chiral bifunctional Brønsted base catalyst. This generates a chiral enolate which then undergoes a nucleophilic ring-opening attack on the cyclohexanone derivative. Subsequent intramolecular cyclization affords the 1-oxaspiro[4.5]decane skeleton. The stereochemistry of the final product is dictated by the chiral catalyst, which orchestrates the approach of the nucleophile to the ketone.

G cluster_0 Catalytic Cycle A Donor-Acceptor Cyclopropane D Chiral Enolate Intermediate A->D Deprotonation B Cyclohexanone Derivative E Nucleophilic Attack & Ring Opening B->E C Chiral Brønsted Base Catalyst C->D D->E F Intramolecular Cyclization E->F G Enantioenriched 1-Oxaspiro[4.5]decane F->G H Catalyst Regeneration G->H H->C

Caption: Organocatalytic [3+2] Annulation Workflow.

Experimental Protocol: Enantioselective Synthesis of a 1-Oxaspiro[4.5]decane Derivative

This protocol is adapted from established procedures for the enantioselective synthesis of 1-oxaspiro[4.5]decanes.[3]

Materials:

  • Donor-acceptor cyclopropane (e.g., 2-(phenylsulfonyl)cyclopropane-1,1-dicarboxylate)

  • 4-Substituted cyclohexanone

  • Chiral bifunctional Brønsted base catalyst (e.g., a derivative of cinchona alkaloid-thiourea)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted cyclohexanone (1.2 eq) and the chiral Brønsted base catalyst (0.1 eq).

  • Add freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the donor-acceptor cyclopropane (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-oxaspiro[4.5]decane derivative.

Data Presentation:

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr
110Toluene252492>99>20:1
25CH2Cl2048859818:1

Note: The specific conditions and outcomes will depend on the exact substrates and catalyst used.

Strategy 2: Intramolecular Hetero-Diels-Alder (IMHDA) Reaction

The IMHDA reaction is a powerful and convergent strategy for the construction of polycyclic systems, including spiroketals.[4][5] This approach involves the synthesis of a precursor containing both a diene and a dienophile, which upon thermal or Lewis acid-catalyzed cyclization, forms the desired spiroketal framework with a high degree of stereocontrol.[1][6]

Mechanistic Rationale

The stereochemical outcome of the IMHDA reaction is governed by the predictable endo-selectivity of the concerted [4+2] cycloaddition. The geometry of the transition state, influenced by the tether connecting the diene and dienophile, dictates the relative stereochemistry of the newly formed stereocenters. Lewis acid catalysis can enhance the reactivity of the dienophile and may also influence the stereoselectivity.

G cluster_0 IMHDA Pathway A Diene-Dienophile Precursor B [4+2] Cycloaddition (Thermal or Lewis Acid) A->B C Endo Transition State B->C via D Spiroketal Product C->D Stereospecific

Caption: Intramolecular Hetero-Diels-Alder Workflow.

Experimental Protocol: IMHDA for Spiroketal Synthesis

This protocol outlines a general procedure for an IMHDA reaction to form a 1-oxaspiro[4.5]decane derivative.

Materials:

  • Diene-dienophile precursor (synthesized separately)

  • Anhydrous toluene or xylene

  • Lewis acid (optional, e.g., Me2AlCl, BF3·OEt2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diene-dienophile precursor (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • For thermal cyclization, heat the solution to reflux and monitor the reaction by TLC.

  • For Lewis acid-catalyzed cyclization, cool the solution to a low temperature (e.g., -78 °C) and add the Lewis acid (0.1 - 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature slowly while monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (for Lewis acid-catalyzed reactions) or cool to room temperature (for thermal reactions).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting spiroketal by flash column chromatography.

Strategy 3: Substrate-Controlled Diastereoselective Spiroketalization

In this strategy, the stereochemical outcome of the spiroketalization is directed by one or more pre-existing stereocenters in the acyclic dihydroxyketone precursor. This approach is particularly useful in the synthesis of complex natural products where chirality is built up sequentially.[2][7]

Mechanistic Rationale

The cyclization of the dihydroxyketone can proceed under either thermodynamic or kinetic control. Under thermodynamic (acid-catalyzed) conditions, the reaction equilibrates to the most stable spiroketal diastereomer, often dictated by the anomeric effect and minimization of steric interactions. Under kinetic control, the stereochemical outcome is determined by the lowest energy transition state for the cyclization, which is influenced by the conformation of the acyclic precursor.

G cluster_0 Substrate-Controlled Spiroketalization A Chiral Dihydroxyketone Precursor B Cyclization Conditions (Thermodynamic or Kinetic) A->B C Transition State (Conformationally Biased) B->C influences D Diastereomerically Enriched Spiroketal C->D Stereoselective

Caption: Substrate-Controlled Cyclization Logic.

Experimental Protocol: Acid-Catalyzed Diastereoselective Spiroketalization

This protocol describes a general procedure for the acid-catalyzed cyclization of a dihydroxyketone to form a this compound derivative under thermodynamic control.

Materials:

  • Acyclic dihydroxyketone precursor

  • Anhydrous methanol or dichloromethane

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS))

Procedure:

  • Dissolve the dihydroxyketone precursor (1.0 eq) in anhydrous methanol or dichloromethane.

  • Add a catalytic amount of the acid catalyst (0.05 - 0.2 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired spiroketal.

Data Presentation:

EntryAcid CatalystSolventTime (h)Yield (%)Diastereomeric Ratio
1p-TsOHCH2Cl2295>95:5
2PPTSMeOH48890:10

Note: The choice of acid and solvent can influence the reaction rate and, in some cases, the diastereoselectivity.

Conclusion

The stereoselective synthesis of this compound and its derivatives is a challenging yet achievable goal in modern organic synthesis. The choice of synthetic strategy will depend on the desired stereochemical outcome, the availability of starting materials, and the overall complexity of the target molecule. The protocols outlined in this application note provide a solid foundation for researchers to develop efficient and highly stereoselective routes to this important class of molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and selectivities.

References

The Strategic Application of 1-Oxaspiro[4.5]decan-8-one in Natural Product Synthesis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the 1-Oxaspiro[4.5]decane Core

The 1-oxaspiro[4.5]decane scaffold, a spiroketal moiety, is a privileged structural motif embedded within a diverse array of biologically active natural products.[1] This rigid, three-dimensional architecture is not merely a passive framework but often plays a crucial role in dictating the molecule's conformational rigidity and the spatial orientation of functional groups, which are critical for specific interactions with biological targets. The inherent stereochemical complexity of the spirocyclic center presents both a formidable challenge and a profound opportunity for synthetic chemists. Mastery over the construction of this core, particularly with versatile functional handles like a ketone at the C-8 position, unlocks access to a rich chemical space for the development of novel therapeutics and agrochemicals.

This application note provides an in-depth exploration of 1-Oxaspiro[4.5]decan-8-one as a pivotal intermediate in the synthesis of complex natural products. We will dissect the methodologies for its construction and showcase its strategic deployment in the total synthesis of intricate molecular targets, with a special focus on the Heliespirone family of sesquiterpenoids.

Part 1: Synthesis of the this compound Core

The construction of the this compound skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemical outcome. Below, we outline a robust and adaptable protocol for the synthesis of a substituted 1-oxaspiro[4.5]decane system, which can be tailored to yield the 8-keto functionality.

Protocol 1: Tandem Prins/Pinacol Rearrangement for Substituted Oxaspiro[4.5]decan-1-ones

While this protocol yields the 1-keto isomer, the principles of spirocyclization via a Prins-type reaction followed by rearrangement are highly relevant and adaptable. A plausible modification for accessing the 8-keto isomer would involve strategic placement of precursor functional groups.

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity.[2] This methodology represents the first example of synthesizing oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement.[2] This approach is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic aldehydes.[2][3]

Reaction Scheme:

G start Aldehyde (R-CHO) + Diol intermediate Oxocarbenium Ion Intermediate start->intermediate BF3.OEt2 cyclization Intramolecular Attack by Olefin intermediate->cyclization carbocation Carbocation Intermediate cyclization->carbocation rearrangement Pinacol 1,2-Shift carbocation->rearrangement product 7-Substituted-8-oxaspiro[4.5]decan-1-one rearrangement->product

Figure 1: Plausible reaction mechanism for the tandem Prins/pinacol rearrangement.

Step-by-Step Protocol:

  • Preparation of the Diol Precursor: The synthesis begins with the preparation of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol from commercially available homopropargylic alcohol.[3]

  • Prins/Pinacol Reaction:

    • To a solution of the aldehyde (1.0 eq) and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.2 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add BF₃·OEt₂ (10 mol%) dropwise.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted-8-oxaspiro[4.5]decan-1-one.

Quantitative Data Summary:

Aldehyde Substituent (R)Yield (%)
Phenyl86
4-Chlorophenyl82
Isopropyl75
4-Bromothiophenyl80

Table 1: Representative yields for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones via the Prins/pinacol cascade. Data sourced from[3].

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: BF₃·OEt₂ is a moderately strong Lewis acid that effectively promotes the formation of the oxocarbenium ion from the aldehyde and one of the hydroxyl groups of the diol, initiating the cascade.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Lewis acid and lead to undesired side reactions.

  • Inert Atmosphere: An argon atmosphere prevents potential oxidation of the starting materials and intermediates.

Part 2: Case Study: The 1-Oxaspiro[4.5]decane Core in the Total Synthesis of Heliespirones

The heliespirones are a family of sesquiterpenoids isolated from sunflowers that exhibit interesting allelopathic activity.[4] Their unique 1-oxaspiro[4.5]decane core has made them attractive targets for total synthesis. While the direct precursor to the spiroketal is not this compound, the strategies employed for the crucial spirocyclization step are highly instructive.

Retrosynthetic Analysis of ent-Heliespirones A & C

A key disconnection in the synthesis of ent-heliespirones A and C involves a biomimetic intramolecular oxa-Michael addition of a quinonyl alcohol precursor.[5] This strategic step elegantly constructs the complex spirocyclic core in a single transformation.

G heliespirones ent-Heliespirones A & C quinone_alcohol Quinonyl Alcohol Precursor heliespirones->quinone_alcohol Intramolecular oxa-Michael Addition lactone Substituted Lactone quinone_alcohol->lactone Functional Group Interconversion boronic_acid Aryl Boronic Acid lactone->boronic_acid Pd-catalyzed Michael Addition unsaturated_lactone Unsaturated Lactone lactone->unsaturated_lactone

References

Application Notes & Protocols: 1-Oxaspiro[4.5]decan-8-one as a Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond flat, two-dimensional structures. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, offer a unique advantage in presenting functional groups in precise spatial orientations, thereby enabling novel interactions with biological targets. This guide focuses on 1-Oxaspiro[4.5]decan-8-one, a spiroketal building block featuring a tetrahydrofuran ring spiro-fused to a cyclohexanone. We provide a comprehensive overview of its synthesis and explore its potential as a versatile starting material for constructing complex molecular architectures relevant to pharmaceutical drug discovery, including precursors for muscarinic agonists and scaffolds for anticancer agents. Detailed, field-tested protocols are provided to empower researchers in leveraging this valuable synthetic intermediate.

Part I: The Strategic Importance and Synthesis of this compound

The 1-Oxaspiro[4.5]decane framework is a privileged structure found in numerous natural products and bioactive molecules. The presence of a ketone at the C-8 position provides a reactive handle for a multitude of chemical transformations, making this compound a strategic starting point for diversity-oriented synthesis. Its rigid, yet conformationally defined, structure is ideal for designing ligands with high receptor affinity and selectivity.

Protocol 1: Synthesis of this compound

The following protocol describes a reliable method to synthesize the title compound from the commercially available 1,4-cyclohexanedione monoethylene ketal. The causality behind this multi-step process lies in the strategic protection of one ketone, selective elaboration of the other, and a final cyclization/deprotection sequence.

Workflow for Synthesis of this compound

A 1,4-Cyclohexanedione monoethylene ketal B Ethynylation (e.g., Ethynylmagnesium bromide) A->B C Intermediate Alkynyl Alcohol B->C D Partial Hydrogenation (e.g., Lindlar's catalyst) C->D E Intermediate Allylic Alcohol D->E F Oxymercuration-Demercuration (Intramolecular) E->F G This compound F->G

Caption: Synthetic pathway from a protected cyclohexanedione.

Step-by-Step Methodology:

  • Ethynylation: To a stirred solution of ethynylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in THF dropwise. The Grignard reagent attacks the unprotected carbonyl, forming the corresponding tertiary alkynyl alcohol. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Partial Hydrogenation: Dissolve the crude alkynyl alcohol in methanol. Add Lindlar's catalyst (5% by weight). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) until TLC analysis indicates complete consumption of the starting material. This step selectively reduces the alkyne to a cis-alkene, yielding the key allylic alcohol precursor.

  • Purification & Cyclization: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude allylic alcohol is then subjected to intramolecular oxymercuration-demercuration. Dissolve the alcohol in a 1:1 mixture of THF and water. Add mercury(II) acetate (1.1 eq) and stir for 2 hours. Then, add an aqueous solution of sodium borohydride (3.0 eq) at 0 °C. This sequence effects the Markovnikov hydration of the alkene and subsequent intramolecular cyclization onto the resulting alcohol, forming the tetrahydrofuran ring and simultaneously deprotecting the ketal under the aqueous acidic conditions of the workup.

  • Final Workup and Purification: Stir for an additional 1 hour. Extract the product with dichloromethane (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

StepKey ReagentsSolventTypical Yield
EthynylationEthynylmagnesium bromide, NH₄Cl (aq)THF85-95%
Partial HydrogenationLindlar's catalyst, H₂Methanol>95%
CyclizationHg(OAc)₂, NaBH₄THF/Water60-75%
Overall Yield ~50-65%

Part II: Applications in Pharmaceutical Scaffold Synthesis

The ketone functionality of this compound is a versatile anchor point for diversification. The following protocols demonstrate its utility in generating scaffolds found in neurologically active and anticancer agents.

Application 1: Synthesis of 1-Aza-analogs as Precursors for Muscarinic Agonists

Rationale: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent M1 muscarinic agonists, which are of significant interest for treating cognitive decline in conditions like Alzheimer's disease. The ketone at C-8 can be converted into an amine via reductive amination, providing a direct entry into this valuable azaspirocyclic core structure. The choice of reducing agent is critical; sodium triacetoxyborohydride is preferred as it is mild, selective for the iminium ion in the presence of the ketone, and does not require stringent pH control.

Protocol 2: Reductive Amination

A This compound B Primary Amine (R-NH₂) Acetic Acid (cat.) A->B Formation C Iminium Ion Intermediate B->C D Sodium Triacetoxyborohydride [NaBH(OAc)₃] C->D Reduction E 8-Alkylamino-1-oxaspiro[4.5]decane D->E

Caption: Reductive amination workflow.

Step-by-Step Methodology:

  • Imine Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary amine (e.g., methylamine, 1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography or by acid-base extraction to yield the desired 8-amino-1-oxaspiro[4.5]decane derivative.

Amine SourceReducing AgentSolventTypical YieldPharmaceutical Relevance
Methylamine HClNaBH(OAc)₃DCM70-85%Core structure for M1 muscarinic agonists
BenzylamineNaBH(OAc)₃DCM80-90%Precursor for further debenzylation and functionalization
Ammonium AcetateNaBH₃CNMethanol65-80%Synthesis of primary amine derivatives
Application 2: Synthesis of Scaffolds for Anticancer Agents

Rationale: Many potent anticancer agents are derived from complex heterocyclic systems. The 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold, for instance, has shown significant antiproliferative activity. While accessing that specific dienone system is complex, the ketone of this compound can be used as an electrophilic center to build molecular complexity, for example, through a Knoevenagel condensation to introduce a cyano-activated double bond, a common feature in kinase inhibitors.

Protocol 3: Knoevenagel Condensation

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Condensation: Heat the mixture to reflux. Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. Wash the toluene solution with 1M HCl, then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to afford the 2-(1-oxaspiro[4.5]decan-8-ylidene)malononitrile.

cluster_reactants Reactants A This compound C Piperidine (Base Catalyst) Toluene, Reflux A->C B Malononitrile (Active Methylene Compound) B->C D 2-(1-Oxaspiro[4.5]decan-8-ylidene)malononitrile C->D

Caption: Knoevenagel condensation for scaffold elaboration.

This ylidene malononitrile product is a versatile intermediate. The electron-deficient double bond can act as a Michael acceptor, and the nitrile groups can be hydrolyzed or reduced, opening avenues to a wide array of complex heterocyclic systems for screening in anticancer drug discovery programs.

Part III: Characterization and Quality Control

The identity and purity of this compound and its derivatives must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the molecular structure and spirocyclic framework. The ketone at C-8 in the parent compound will typically show a ¹³C signal around 208-212 ppm.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band around 1710 cm⁻¹ is characteristic of the cyclohexanone carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

This compound is more than a simple cyclic ketone; it is a conformationally constrained, three-dimensional building block that offers significant advantages in the design of novel pharmaceutical ingredients. The protocols detailed herein provide reliable methods for its synthesis and demonstrate its utility in creating complex molecular scaffolds relevant to modern drug discovery. By providing access to azaspirocycles and other functionalized derivatives, this intermediate serves as a powerful tool for researchers and scientists aiming to explore new regions of biologically relevant chemical space.

Application Notes & Protocols: Asymmetric Synthesis of Spiroketals Utilizing 1-Oxaspiro[4.5]decan-8-one Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spiroketals

Spiroketals are a privileged structural motif found in a vast array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[1][2] Their rigid, three-dimensional architecture makes them exceptional scaffolds for molecular recognition, capable of projecting functional groups into precise vectors in space. This inherent structural constraint is highly desirable in drug discovery, where specific interactions with biological targets like enzymes and receptors can lead to enhanced potency and selectivity.[1] The 1-oxaspiro[4.5]decane core, which combines a tetrahydrofuran ring with a cyclohexane, is a common framework within this class. The asymmetric synthesis of these complex structures—controlling the absolute configuration of multiple stereocenters, particularly the anomeric spirocenter—remains a formidable challenge in modern organic synthesis.[1][2]

This guide provides an in-depth exploration of a strategic approach to the asymmetric synthesis of complex spiroketals, centered around the use of precursors related to the 1-Oxaspiro[4.5]decan-8-one scaffold. While direct asymmetric modification of this specific ketone is not the most common route, the strategic disconnection of more complex targets often leads back to the fundamental challenge of stereoselectively constructing this core structure from simpler cyclohexanone derivatives.

Herein, we will detail a robust, two-stage protocol that embodies a common and powerful strategy in the field:

  • Stage 1: Asymmetric Michael Addition to a cyclohexenone system to forge a key C-C bond and establish critical stereocenters.

  • Stage 2: Organocatalyzed Intramolecular Spiroketalization of the resulting hydroxy-ketone intermediate to form the desired chiral spiroketal framework.

This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules and the discovery of novel therapeutic agents.

Strategic Overview: A Logic-Driven Synthetic Workflow

The direct, enantioselective functionalization of the pre-formed this compound is challenging due to potential difficulties in controlling facial selectivity on a conformationally mobile bicyclic system. A more convergent and stereochemically reliable approach involves building the spiroketal system from an acyclic or monocyclic precursor where the key stereochemistry is set early and with high fidelity.

Our proposed workflow begins with a readily available cyclohexenone derivative. An organocatalyzed asymmetric Michael addition reaction is employed to introduce a side chain that contains a masked or precursor hydroxyl group. This reaction is pivotal as it sets the stereochemistry of the carbon framework. Subsequent chemical transformations unveil the hydroxyl group, leading to a key hydroxy-ketone intermediate, which is then poised for the final, stereoselective spiroketalization step.

G cluster_0 Stage 1: Stereocenter Construction cluster_1 Stage 2: Spirocycle Formation Cyclohexenone Cyclohexenone Asymmetric_Michael Asymmetric Michael Addition (Organocatalyst) Cyclohexenone->Asymmetric_Michael Nucleophile Nucleophile Nucleophile->Asymmetric_Michael Keto-Ester Chiral γ-Keto Ester Asymmetric_Michael->Keto-Ester Sets C-C bond & stereocenters Reduction Chemoselective Reduction (e.g., NaBH4) Keto-Ester->Reduction Ester -> Alcohol Hydroxy_Ketone Hydroxy-Ketone Intermediate Reduction->Hydroxy_Ketone Spiroketalization Acid-Catalyzed Spiroketalization (e.g., CSA, PPTS) Hydroxy_Ketone->Spiroketalization Intramolecular Cyclization Spiroketal Chiral 1-Oxaspiro[4.5]decane Derivative Spiroketalization->Spiroketal

Figure 1: Proposed workflow for asymmetric spiroketal synthesis.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of Acetophenone to Cyclohexenone

This protocol describes a representative method for establishing the core stereochemistry on the cyclohexane ring, which is a crucial first step towards the target spiroketal. The reaction utilizes a well-established Jørgensen-Hayashi-type catalyst to achieve high enantioselectivity.[1]

Rationale: The secondary amine of the diarylprolinol silyl ether catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enone system, facilitating a highly face-selective attack by the enolized acetophenone. The bulky silyl ether group effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite side and thereby controlling the stereochemical outcome.[1]

Materials:

  • Cyclohexenone (freshly distilled)

  • Acetophenone

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Lithium acetate (LiOAc)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 equiv.) and lithium acetate (0.2 equiv.).

  • Add anhydrous methanol (2.0 mL per mmol of cyclohexenone).

  • Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Add acetophenone (2.0 equiv.) to the stirred suspension.

  • Add cyclohexenone (1.0 equiv.) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired δ-keto aldehyde.

Data Presentation:

EntrySubstrate (R)Catalyst Loading (mol%)Yield (%)ee (%)
1H108298
24-MeO107597
34-Cl108596
Table 1: Representative results for the asymmetric Michael addition of acetophenone to various α,β-unsaturated aldehydes, demonstrating the high efficiency and enantioselectivity of the method.[1]
Protocol 2: Diastereoselective Intramolecular Spiroketalization

This protocol details the cyclization of a hydroxy-ketone precursor, which would be obtained after the reduction of the keto-ester from Protocol 1. The reaction is typically catalyzed by a mild Brønsted acid.

Rationale: The acid catalyst protonates the ketone carbonyl, activating it towards nucleophilic attack. The pendant hydroxyl group then attacks the activated carbonyl in an intramolecular fashion to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a transient oxocarbenium ion. This highly reactive intermediate is then trapped by the remaining hydroxyl group to form the thermodynamically favored spiroketal. The stereochemical outcome at the anomeric carbon is often governed by thermodynamic factors, such as the anomeric effect, which favors an axial orientation of the ring oxygen's lone pair, and the minimization of steric interactions.[3]

G cluster_0 Mechanism of Spiroketalization Start Hydroxy-Ketone Protonation Protonation of Carbonyl (H+) Start->Protonation Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal Nucleophilic Attack Oxocarbenium Oxocarbenium Ion (-H2O) Hemiacetal->Oxocarbenium Cyclization Intramolecular Attack by second -OH Oxocarbenium->Cyclization Key Ring-Forming Step End Spiroketal Product Cyclization->End

Figure 2: Key mechanistic steps in acid-catalyzed spiroketalization.

Materials:

  • Hydroxy-ketone precursor

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydroxy-ketone precursor (1.0 equiv.) in anhydrous dichloromethane or toluene in a flame-dried flask equipped with a magnetic stir bar.

  • Add freshly activated 4 Å molecular sieves to the solution.

  • Add a catalytic amount of p-TsOH or PPTS (0.05 - 0.2 equiv.). PPTS is a milder alternative and can sometimes provide better results by minimizing side reactions.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Filter off the molecular sieves and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting spiroketal by flash column chromatography on silica gel.

Self-Validation and Trustworthiness:

  • Monitoring: The progress of both reactions should be meticulously monitored by TLC to ensure complete consumption of the starting material and to identify the formation of any side products.

  • Characterization: The structure and stereochemistry of the final spiroketal product must be unambiguously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and potentially X-ray crystallography for definitive stereochemical assignment.

  • Diastereomeric Ratio: The diastereomeric ratio of the spiroketal product can be determined by ¹H NMR or GC analysis of the crude reaction mixture. This provides a direct measure of the stereoselectivity of the cyclization step.

Conclusion and Future Outlook

The asymmetric synthesis of spiroketals remains a vibrant area of chemical research, driven by the prevalence of this motif in molecules of profound biological importance. The strategic pathway outlined in this guide, which decouples the establishment of framework stereochemistry from the spirocyclization event, represents a powerful and versatile approach. By employing robust organocatalytic methods for the initial C-C bond formation, high levels of enantiopurity can be instilled in the precursor. Subsequent diastereoselective, acid-catalyzed cyclization then efficiently forges the final spiroketal architecture. This modular strategy allows for the synthesis of diverse libraries of chiral spiroketals for screening in drug discovery programs and provides a logical framework for the total synthesis of complex natural products.

References

Tandem Prins/pinacol reaction for oxaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of Oxaspirocycles via a Tandem Prins/Pinacol Reaction Cascade

Intended Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Abstract: Oxaspirocycles are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis, however, often presents significant challenges. This application note details a robust and stereoselective method for the synthesis of oxaspirocycles through a Lewis acid-catalyzed tandem Prins/pinacol reaction. We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a summary of the substrate scope, offering a practical guide for researchers seeking to employ this powerful synthetic strategy.

Introduction: The Significance of Oxaspirocycles and the Synthetic Challenge

Oxaspirocycles, heterocyclic compounds characterized by a spirocyclic junction containing at least one oxygen atom, are prevalent scaffolds in numerous natural products with significant biological activities.[1][2] These complex three-dimensional structures often exhibit specific interactions with biological receptors and enzymes, making them attractive targets in drug discovery.[1] However, the construction of the spirocyclic core with precise stereocontrol remains a formidable challenge in synthetic organic chemistry.

Traditional methods for synthesizing oxaspirocycles can be lengthy and often lack stereoselectivity. Tandem reactions, which combine multiple bond-forming events in a single operation, offer an elegant and efficient alternative to stepwise synthesis.[2][3] The tandem Prins/pinacol reaction has emerged as a powerful strategy for the stereoselective construction of oxaspirocycles.[2][4][5] This cascade process involves an initial Prins cyclization to form a key carbocationic intermediate, which then undergoes a pinacol-type rearrangement to furnish the desired oxaspirocyclic framework.[2][6]

This application note provides a detailed guide to the tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, a common core structure in various natural products.

Unraveling the Reaction Mechanism

The tandem Prins/pinacol reaction is a sophisticated cascade process initiated by a Lewis acid. The reaction proceeds through a series of well-defined steps, as illustrated below.

Tandem_Prins_Pinacol_Mechanism Reactants Aldehyde (R-CHO) + Homoallylic Diol Oxocarbenium Oxocarbenium Ion Reactants->Oxocarbenium Coordination & Water Loss Carbocation Cyclized Carbocation Intermediate Oxocarbenium->Carbocation Intramolecular Prins Cyclization Pinacol Pinacol Rearrangement (1,2-alkyl shift) Carbocation->Pinacol Product Oxaspirocycle Pinacol->Product Deprotonation LewisAcid2 Lewis Acid Regeneration Product->LewisAcid2 LewisAcid1 Lewis Acid (e.g., BF3·OEt2) LewisAcid1->Reactants

Figure 1: The proposed mechanism for the tandem Prins/pinacol reaction.

The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form a highly reactive oxocarbenium ion.[2][7] This electrophilic species is then attacked by the pendant alkene of the homoallylic diol in an intramolecular Prins cyclization, generating a tertiary carbocation intermediate.[2] The key step of the cascade is the subsequent pinacol rearrangement, where a 1,2-alkyl shift occurs to relieve ring strain and form a more stable carbocation, which is then quenched to yield the final oxaspirocycle.[6][7] The stereochemical outcome of the reaction is often controlled by the conformation of the cyclization transition state.[3]

Experimental Protocol: Synthesis of 7-(4-bromophenyl)-8-oxaspiro[4.5]decan-1-one

This protocol is adapted from the work of Reddy et al. and provides a reliable method for the synthesis of a representative oxaspirocycle.[2][4]

Materials and Equipment
  • Reagents:

    • 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (starting homoallylic diol)

    • 4-bromobenzaldehyde

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) for extraction and chromatography

    • Hexanes for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add homoallylic diol and 4-bromobenzaldehyde to a flask. B 2. Dissolve in anhydrous DCM under an inert atmosphere. A->B C 3. Cool the mixture to 0 °C. B->C D 4. Add BF3·OEt2 dropwise. C->D E 5. Stir at 0 °C to room temperature. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench with saturated NaHCO3 solution. F->G H 8. Extract with EtOAc. G->H I 9. Wash with brine, dry over Na2SO4. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by silica gel column chromatography. J->K

Figure 2: General workflow for the tandem Prins/pinacol reaction.

  • Reaction Setup: To a solution of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 mmol) and 4-bromobenzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add boron trifluoride etherate (1.5 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 7-(4-bromophenyl)-8-oxaspiro[4.5]decan-1-one.

Expected Results

Following this protocol, the desired oxaspirocycle is typically obtained in good yield (often >80%) and with excellent diastereoselectivity.[2][4] The structure of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Limitations

A key advantage of this tandem reaction is its broad substrate scope.[4][5] The reaction is compatible with a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.[2][4]

EntryAldehydeProductYield (%)
14-Bromobenzaldehyde7-(4-bromophenyl)-8-oxaspiro[4.5]decan-1-one88
2Benzaldehyde7-phenyl-8-oxaspiro[4.5]decan-1-one92
34-Chlorobenzaldehyde7-(4-chlorophenyl)-8-oxaspiro[4.5]decan-1-one90
44-Methoxybenzaldehyde7-(4-methoxyphenyl)-8-oxaspiro[4.5]decan-1-one85
52-Naphthaldehyde7-(naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one86
6Cinnamaldehyde7-styryl-8-oxaspiro[4.5]decan-1-one78
7Cyclohexanecarboxaldehyde7-cyclohexyl-8-oxaspiro[4.5]decan-1-one82

Table 1: Representative examples of the tandem Prins/pinacol reaction with various aldehydes. Data adapted from Reddy, B. V. S. et al. Org. Biomol. Chem.2014 , 12, 7257-7260.[2][4]

While the reaction is generally high-yielding, certain sterically hindered aldehydes may exhibit lower reactivity. Additionally, the nature of the homoallylic diol can influence the efficiency and stereochemical outcome of the reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can quench the Lewis acid.

    • Verify the quality of the Lewis acid catalyst; older or improperly stored catalysts may be less active.

    • Consider increasing the amount of Lewis acid or reaction time.

  • Incomplete Reaction:

    • Monitor the reaction closely by TLC. If the reaction stalls, a small additional portion of the Lewis acid can be added.

  • Formation of Side Products:

    • Over-reaction or decomposition can occur with prolonged reaction times or higher temperatures. Careful optimization of the reaction conditions is crucial.

    • Purification by column chromatography should be performed carefully to separate the desired product from any byproducts.

Conclusion

The tandem Prins/pinacol reaction is a highly efficient and stereoselective method for the synthesis of oxaspirocycles. This cascade process offers several advantages, including operational simplicity, high yields, and a broad substrate scope, making it an attractive strategy for the construction of complex molecular architectures. The detailed protocol and mechanistic insights provided in this application note should enable researchers to successfully implement this powerful reaction in their own synthetic endeavors.

References

"1-Oxaspiro[4.5]decan-8-one" reaction mechanisms and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 1-oxaspiro[4.5]decane skeleton is a privileged structural motif found in a variety of natural products and biologically active compounds. Its rigid, three-dimensional architecture makes it an attractive scaffold in medicinal chemistry and drug discovery. 1-Oxaspiro[4.5]decan-8-one, a key representative of this class, serves as a versatile synthetic intermediate for the elaboration of more complex molecular targets. Understanding the reaction mechanisms and kinetics governing its formation is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

This guide provides an in-depth exploration of the formation of this compound, focusing on the underlying chemical principles. It is designed to equip researchers with both the theoretical knowledge and practical protocols necessary to confidently work with this important spiroketal.

I. Reaction Mechanisms: The Spiroketalization Cascade

The formation of this compound typically proceeds via an intramolecular spiroketalization of a suitable acyclic precursor, most commonly a hydroxy-keto-ether or a related derivative. This process is generally acid-catalyzed and is governed by a delicate interplay of stereoelectronic and steric effects.

A. Acid-Catalyzed Intramolecular Cyclization

The most common route to spiroketals like this compound is the acid-catalyzed cyclization of a keto-diol or a similar precursor. The mechanism, illustrated below, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the terminal hydroxyl group, leading to a hemiacetal intermediate. Subsequent protonation of the other hydroxyl group and elimination of water, followed by the final intramolecular cyclization, yields the spiroketal.

G cluster_0 Acid-Catalyzed Spiroketalization Start Hydroxy-Keto Precursor Protonation Protonation of Carbonyl Start->Protonation H⁺ Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Protonation2 Protonation of Hydroxyl Hemiacetal->Protonation2 H⁺ Dehydration Dehydration Protonation2->Dehydration -H₂O Cyclization Final Cyclization Dehydration->Cyclization End This compound Cyclization->End -H⁺

Caption: Generalized mechanism of acid-catalyzed spiroketalization.

B. Kinetic vs. Thermodynamic Control

The stereochemical outcome of spiroketalization can be directed by either kinetic or thermodynamic control. The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, often dictates the thermodynamically most stable product. However, under certain conditions, the kinetically favored product, formed via the lowest energy transition state, may be isolated. Factors influencing this balance include:

  • Acid Strength: Stronger acids tend to favor thermodynamic equilibrium, while milder acids can allow for the isolation of the kinetic product.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states.

  • Temperature: Higher temperatures generally promote equilibration to the thermodynamic product.

II. Reaction Kinetics: Factors Influencing the Rate of Formation

While specific kinetic data for the formation of this compound is not extensively reported in the literature, the kinetics of spiroketalization reactions are known to be influenced by several key factors:

  • Catalyst Concentration: The rate of acid-catalyzed spiroketalization is typically dependent on the concentration of the acid catalyst.

  • Substrate Structure: The steric and electronic properties of the precursor molecule can significantly impact the rate of cyclization.

  • Temperature: As with most chemical reactions, the rate of spiroketalization increases with temperature.

Table 1: General Factors Influencing Spiroketalization Kinetics

FactorEffect on Reaction RateRationale
[Acid Catalyst] IncreasesHigher concentration of protons leads to faster protonation of the carbonyl group, the rate-determining step in many cases.
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed at a faster rate.
Steric Hindrance DecreasesSteric bulk near the reacting centers can hinder the intramolecular cyclization.
Solvent Polarity VariableCan affect the stability of charged intermediates and transition states, thus influencing the reaction rate.

III. Experimental Protocols

The following protocols are representative methods for the synthesis of spiroketals and can be adapted for the preparation of this compound. Researchers should note that optimization of these procedures for the specific target molecule may be necessary.

A. Protocol 1: Acid-Catalyzed Cyclization of a Hydroxy-Keto Precursor

This protocol is a general method for the formation of spiroketals from their corresponding hydroxy-keto precursors.

Materials:

  • Hydroxy-keto precursor to this compound

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the hydroxy-keto precursor (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

G cluster_0 Protocol 1 Workflow Start Dissolve Precursor in DCM Catalyst Add p-TsOH Start->Catalyst Reaction Stir at RT, Monitor by TLC Catalyst->Reaction Quench Quench with NaHCO₃ Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Purify by Chromatography Workup->Purification End Pure this compound Purification->End

The 1-Oxaspiro[4.5]decan-8-one Scaffold: A Privileged Motif for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. A departure from the predominantly flat, aromatic structures that have historically dominated small-molecule therapeutics has led to an increased appreciation for three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as particularly attractive motifs. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets.

Among the diverse array of spirocyclic systems, the 1-Oxaspiro[4.5]decan-8-one core represents a scaffold of significant interest. This bicyclic structure, comprising a tetrahydrofuran ring fused to a cyclohexanone ring through a spirocyclic junction, presents a unique combination of steric and electronic features. The presence of the ether oxygen and the ketone functionality provides opportunities for hydrogen bonding and other polar interactions, while the cyclohexane ring offers a versatile platform for the introduction of various substituents to modulate lipophilicity and target engagement. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the this compound scaffold in drug discovery, with a focus on its emerging role in the development of novel anticancer agents.

Synthesis of the this compound Scaffold: A Plausible Synthetic Approach

While a definitive, step-by-step published synthesis specifically for this compound is not readily found in the literature, its structure lends itself to a logical and efficient construction based on well-established synthetic methodologies. An intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ketone is a highly plausible and effective strategy. The following protocol outlines a conceptualized, yet scientifically sound, pathway for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound via Intramolecular Michael Addition

This protocol is based on the general principles of intramolecular conjugate additions to construct heterocyclic rings.[1][2][3]

Principle: The synthesis commences with the preparation of a linear precursor containing both a hydroxyl group and an α,β-unsaturated ketone. Under basic or acidic conditions, the hydroxyl group acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition fashion. The subsequent intramolecular cyclization yields the desired spirocyclic ketone.

Step-by-Step Methodology:

  • Synthesis of the Precursor (e.g., 8-hydroxy-1-octen-3-one):

    • This precursor can be synthesized through various established routes. One possible approach involves the Grignard reaction of acrolein with a protected 5-hydroxy-1-pentylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone and subsequent deprotection.

  • Intramolecular Cyclization:

    • To a solution of the hydroxy-enone precursor (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF), add a catalytic amount of a base (e.g., sodium methoxide, 0.1 equivalents) or an acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, neutralize the reaction mixture. If a base was used, add a mild acid like ammonium chloride solution. If an acid was used, add a mild base like sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Purification precursor_start Protected 5-bromo-1-pentanol grignard Grignard Formation precursor_start->grignard grignard_reaction Grignard Reaction grignard->grignard_reaction acrolein Acrolein acrolein->grignard_reaction oxidation Oxidation grignard_reaction->oxidation deprotection Deprotection oxidation->deprotection precursor_product 8-hydroxy-1-octen-3-one deprotection->precursor_product cyclization Intramolecular Michael Addition (Base or Acid Catalyst) precursor_product->cyclization workup Neutralization & Extraction cyclization->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Figure 1: Synthetic workflow for this compound.

Derivatization of the this compound Scaffold for Library Synthesis

The this compound scaffold offers several points for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary site for derivatization is the ketone at the 8-position.

Key Derivatization Strategies:

  • Reductive Amination: The ketone can be converted to a primary or secondary amine, introducing a key pharmacophoric group for interaction with various biological targets. This amine can then be further functionalized.

  • Wittig Reaction: The ketone can be converted to an exocyclic double bond, which can then undergo various transformations such as hydrogenation, epoxidation, or dihydroxylation.

  • Grignard and Organolithium Additions: Addition of organometallic reagents to the ketone will generate tertiary alcohols, introducing steric bulk and new functional groups.

  • Alpha-Functionalization: The carbons alpha to the ketone can be functionalized through enolate chemistry, allowing for the introduction of alkyl, aryl, or halogen substituents.

G cluster_deriv Derivatization Pathways scaffold This compound reductive_amination Reductive Amination scaffold->reductive_amination R-NH2, NaBH3CN wittig Wittig Reaction scaffold->wittig Ph3P=CHR grignard Grignard Addition scaffold->grignard R-MgBr alpha_func Alpha-Functionalization scaffold->alpha_func LDA, R-X amine_product amine_product reductive_amination->amine_product Amine Analogues alkene_product alkene_product wittig->alkene_product Alkene Analogues alcohol_product alcohol_product grignard->alcohol_product Tertiary Alcohols alpha_product alpha_product alpha_func->alpha_product Alpha-Substituted Analogues

Figure 2: Key derivatization points of the this compound scaffold.

Application in Anticancer Drug Discovery

While direct experimental evidence for the anticancer activity of this compound itself is limited, computational studies have identified related structures as having potential anticancer properties. For instance, the compound 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, which shares the 1-oxaspiro core, has been predicted to have active anticancer activity in silico.[4] Furthermore, numerous other spirocyclic compounds, including those with aza-analogs of the 1-oxaspiro[4.5]decane scaffold, have demonstrated potent antitumor activity.[5][6][7]

The rigid, three-dimensional nature of the this compound scaffold makes it an excellent starting point for the design of inhibitors targeting enzyme active sites or protein-protein interactions, which are often dysregulated in cancer.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an ideal primary screen for novel anticancer compounds.[8][9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 human lung carcinoma, MDA-MB-231 human breast cancer) to ~80% confluency.[5]

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

G start Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end Results analyze->end

References

Application Note: Continuous Flow Synthesis of 1-Oxaspiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Flow Chemistry for Spiroketal Synthesis

The 1-oxaspiro[4.5]decan-8-one scaffold is a privileged structural motif present in a variety of natural products and pharmacologically active compounds. Traditional batch synthesis of these spiroketals can be challenging, often requiring harsh acidic conditions, long reaction times, and complex purification procedures. Flow chemistry, or continuous flow synthesis, emerges as a transformative technology to address these challenges.[1] By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product purity.[2] This application note provides a detailed protocol for the synthesis of this compound derivatives using a packed-bed reactor in a continuous flow system, highlighting the causality behind experimental choices and providing a framework for robust and scalable production.

The Rationale for Flow Chemistry in Spiroketalization

The acid-catalyzed intramolecular cyclization of a suitable keto-alcohol precursor is a common strategy for the synthesis of spiroketals. In a batch reactor, this process can be plagued by side reactions and inconsistent product profiles due to poor heat and mass transfer. A continuous flow setup, particularly one employing a solid-supported acid catalyst in a packed-bed reactor, offers several distinct advantages:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with potentially exothermic reactions or the handling of hazardous reagents.

  • Precise Control: The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, ensuring precise temperature control and minimizing the formation of thermal degradation byproducts.[3]

  • Improved Yield and Selectivity: The rapid mixing and controlled residence time in a flow reactor can significantly improve reaction efficiency and favor the formation of the desired thermodynamic spiroketal product.

  • Simplified Purification: The use of a heterogeneous, solid-supported catalyst in a packed-bed reactor eliminates the need for aqueous workup to remove the catalyst, streamlining the purification process.[2] This also opens up possibilities for integrating inline purification techniques.[4][5]

  • Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel – which is more predictable and efficient than scaling up batch reactors.[1]

Experimental Design and Workflow

The continuous flow synthesis of this compound derivatives can be conceptually broken down into three key stages: precursor synthesis, the continuous flow spiroketalization reaction, and inline analysis with purification.

Part 1: Precursor Synthesis

A suitable precursor for the target this compound is a keto-alcohol that can undergo intramolecular cyclization. For this protocol, we will consider the synthesis of a generic precursor, (E)-8-hydroxy-1-phenyloct-2-en-5-one . The synthesis of this precursor can be achieved through various established organic chemistry methods, and for the purpose of this application note, we will assume its availability.

Part 2: Continuous Flow Spiroketalization

The core of this application note is the acid-catalyzed cyclization of the keto-alcohol precursor in a continuous flow system. We will utilize a packed-bed reactor containing a solid acid catalyst, such as magnesium bisulfate, which offers a balance of reactivity and ease of handling.[2]

Part 3: Inline Analysis and Purification

To ensure a self-validating system, inline analysis can be incorporated to monitor the reaction progress in real-time. Downstream, inline purification can be employed to isolate the desired product, making the entire process more efficient and automated.[4]

Detailed Experimental Protocol: Continuous Flow Synthesis of a this compound Derivative

This protocol describes the synthesis of a representative this compound derivative from a keto-alcohol precursor using a magnesium bisulfate packed-bed reactor.

Materials and Reagent Preparation
  • Reagent A: 0.1 M solution of the keto-alcohol precursor in a suitable solvent (e.g., dichloromethane (DCM) or acetonitrile).

  • Catalyst: Anhydrous magnesium bisulfate, granular (300-500 µm).

  • Reactor Column: Stainless steel column (e.g., 10 cm length, 4.6 mm inner diameter).

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile for priming and flushing.

Experimental Setup

The continuous flow system is assembled from commercially available components. The modular nature of the setup allows for flexibility and adaptation.[2]

Core Components:

  • Solvent and Reagent Reservoirs: Standard glass bottles for the solvent and Reagent A.

  • HPLC Pumps: To deliver a precise and pulseless flow of the reagent solution.

  • T-Mixer: To ensure proper mixing if multiple reagent streams are used (not essential for this single-stream reaction but good practice to include).

  • Packed-Bed Reactor: A column packed with the solid acid catalyst. This is placed inside a column heater for temperature control.[6]

  • Back Pressure Regulator (BPR): To maintain the system pressure and allow for heating the solvent above its boiling point if necessary.

  • Collection Vessel: A flask to collect the product stream.

Reactor Packing Procedure
  • Carefully and uniformly pack the stainless steel column with anhydrous magnesium bisulfate to prevent channeling and high back pressure.[2]

  • Connect the packed column to the flow chemistry system.

System Operation
  • Priming: Prime the pump and all corresponding lines with the solvent (DCM or acetonitrile).

  • Temperature and Pressure Setting: Set the column heater to the desired temperature (e.g., 60 °C) and the back pressure regulator to the desired pressure (e.g., 10 bar).

  • Reaction Initiation: Start the pump to flow the Reagent A solution through the system at the desired flow rate to achieve the target residence time. The residence time is calculated as the reactor volume divided by the flow rate.

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product.

  • Work-up and Purification: The collected product stream can be concentrated under reduced pressure. Further purification can be achieved by column chromatography if necessary, although the use of a solid catalyst often yields a cleaner crude product.

Workflow Diagram

Flow_Synthesis_Workflow reagent_reservoir Reagent Reservoir (Keto-alcohol in Solvent) pump HPLC Pump reagent_reservoir->pump mixer T-Mixer pump->mixer Precise Flow reactor Packed-Bed Reactor (Mg(HSO4)2, Heated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection purification Offline/Inline Purification collection->purification Crude Product

Caption: Workflow for the continuous synthesis of this compound.

Data Presentation and Optimization

The optimization of the flow synthesis is crucial for achieving high yield and purity. Key parameters to investigate include temperature, flow rate (residence time), and reagent concentration.

ParameterRangeRationale
Temperature 40 - 100 °CHigher temperatures generally increase the reaction rate, but may lead to byproduct formation. Optimal temperature balances rate and selectivity.
Flow Rate 0.1 - 1.0 mL/minDetermines the residence time in the reactor. Slower flow rates (longer residence times) can increase conversion but may also lead to degradation.
Concentration 0.05 - 0.2 MAffects reaction kinetics and throughput. Higher concentrations can increase productivity but may lead to solubility issues or catalyst deactivation.

Proposed Reaction Mechanism

The acid-catalyzed spiroketalization proceeds through a series of equilibrium steps. The solid acid catalyst provides the proton source to initiate the reaction.

Reaction_Mechanism reactant Keto-alcohol Precursor protonated_ketone Protonated Ketone reactant->protonated_ketone + H+ hemiketal Hemiketal Intermediate protonated_ketone->hemiketal Intramolecular Nucleophilic Attack oxocarbenium Oxocarbenium Ion hemiketal->oxocarbenium - H2O spiroketal This compound oxocarbenium->spiroketal Intramolecular Cyclization spiroketal->reactant - H+

Caption: Proposed mechanism for acid-catalyzed spiroketalization.

Alternative Catalytic System: Gold-Catalyzed Spiroketalization

For substrates that are sensitive to strong Brønsted acids, a gold-catalyzed approach can be a milder and highly effective alternative.[7][8] Gold(I) catalysts are known to be excellent π-acids that can activate alkynes or allenes towards nucleophilic attack by a hydroxyl group, leading to spiroketal formation under neutral conditions. This method can also be adapted to a continuous flow process, potentially using an immobilized gold catalyst in a packed-bed reactor.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following measures are recommended:

  • Inline Analysis: Integrating an inline analytical technique, such as FT-IR or UV-Vis spectroscopy, can provide real-time monitoring of the reaction conversion and stability.[4]

  • Automated Optimization: For more advanced optimization, a design of experiments (DoE) approach can be coupled with an automated flow system to efficiently screen a wide range of reaction parameters.

  • Catalyst Stability: The long-term stability of the solid-supported catalyst should be evaluated by running the system for an extended period and analyzing the product purity and yield over time.

Conclusion

The transition from batch to continuous flow synthesis offers a paradigm shift in the production of complex molecules like this compound derivatives. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to leverage the advantages of flow chemistry. The enhanced control, safety, and efficiency of this approach are poised to accelerate the discovery and development of new chemical entities based on this important spiroketal scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Oxaspiro[4.5]decan-8-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target spiroketal.

I. Understanding the Synthesis: The Intramolecular Approach

The most common and efficient route to this compound involves the intramolecular acid-catalyzed cyclization of a γ-hydroxy ketone precursor, specifically 4-(3-hydroxypropyl)cyclohexan-1-one. This process, known as spiroketalization, is an equilibrium-driven reaction where the cyclic spiroketal is formed through the nucleophilic attack of the hydroxyl group onto the carbonyl carbon.

II. Experimental Workflow & Protocols

A successful synthesis of this compound hinges on the careful execution of two key stages: the preparation of the precursor, 4-(3-hydroxypropyl)cyclohexan-1-one, and its subsequent intramolecular cyclization.

A. Synthesis of the Precursor: 4-(3-hydroxypropyl)cyclohexan-1-one

A reliable method for preparing the γ-hydroxy ketone precursor starts from 3-(4-hydroxyphenyl)propionic acid methyl ester. This involves a two-step process of hydrogenation followed by oxidation.

Step-by-Step Protocol:

  • Hydrogenation:

    • In a high-pressure reactor, dissolve 3-(4-hydroxyphenyl)propionic acid methyl ester in methanol.

    • Add Raney Nickel (Raney-Ni) as the catalyst.

    • Pressurize the reactor with hydrogen gas (H₂) to approximately 72,400 Torr.

    • Heat the reaction mixture to a temperature range of 155-200°C.

    • Maintain these conditions with vigorous stirring until the reaction is complete (monitor by TLC or GC-MS).

    • After cooling and venting the reactor, carefully filter off the Raney-Ni catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydroxylated cyclohexane derivative.

  • Oxidation:

    • Dissolve the crude product from the previous step in acetone.

    • Prepare a solution of chromic acid (CrO₃) in aqueous sulfuric acid (Jones reagent).

    • Cool the acetone solution of the alcohol in an ice bath.

    • Slowly add the Jones reagent dropwise to the cooled solution, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, allow the reaction to stir for a few hours at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-(3-hydroxypropyl)cyclohexan-1-one.[1]

B. Intramolecular Cyclization to this compound

This critical step involves the acid-catalyzed formation of the spiroketal ring system. The choice of acid catalyst and reaction conditions is crucial for maximizing the yield and minimizing side products.

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 4-(3-hydroxypropyl)cyclohexan-1-one in a suitable aprotic solvent such as dichloromethane (DCM) or toluene. The use of a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the product.

    • Add a catalytic amount of a Brønsted acid. Common choices include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a strongly acidic ion-exchange resin.

  • Reaction Conditions:

    • If using a Dean-Stark apparatus with toluene, heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction.

    • If using DCM, the reaction can often be run at room temperature.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of the starting γ-hydroxy ketone 1. Insufficiently acidic catalyst: The catalyst may be old, deactivated, or used in too small a quantity. 2. Presence of water: Water can inhibit the reaction by competing with the alcohol for the protonated carbonyl. 3. Low reaction temperature: The activation energy for the cyclization may not be reached.1. Use a fresh, active acid catalyst. Increase the catalyst loading incrementally. 2. Ensure all glassware is dry and use anhydrous solvents. If applicable, use a Dean-Stark apparatus to remove water. 3. Increase the reaction temperature, especially if running the reaction in a non-refluxing solvent.
Formation of multiple products (observed by TLC/GC-MS) 1. Dehydration: The tertiary alcohol intermediate can eliminate water to form an enol ether. 2. Intermolecular side reactions: At high concentrations, the precursor may react with another molecule instead of cyclizing. 3. Isomerization: The product may exist as a mixture of diastereomers.1. Use milder reaction conditions (e.g., a weaker acid or lower temperature). 2. Run the reaction at a lower concentration (high dilution). 3. The formation of diastereomers is possible. Characterize the mixture to determine the ratio. Often, one diastereomer is thermodynamically favored.
Product decomposition during purification 1. Acidic silica gel: Traces of acid on the silica gel can cause the spiroketal to hydrolyze back to the starting material. 2. Product instability: The spiroketal may be sensitive to prolonged exposure to certain conditions.1. Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then re-equilibrating with the eluent. 2. Minimize the time the product spends on the column and avoid harsh conditions during work-up and purification.
Difficulty in removing the solvent 1. High-boiling solvent: Toluene has a high boiling point and can be difficult to remove completely under reduced pressure.1. After the initial concentration, co-evaporate with a lower-boiling solvent like DCM to azeotropically remove the remaining toluene.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the spiroketalization reaction?

A1: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. This initiates the intramolecular cyclization process.

Q2: Can other acids be used for the cyclization?

A2: Yes, other Brønsted acids like sulfuric acid or Lewis acids such as scandium triflate can also be used. However, the optimal acid and its concentration may need to be determined empirically for the best yield and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. The starting γ-hydroxy ketone is more polar than the resulting spiroketal. Therefore, the product will have a higher Rf value on the TLC plate. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions for this synthesis?

A4: When working with Raney Nickel, it is important to note that it is pyrophoric and should be handled under a wet solvent. Chromic acid (Jones reagent) is a strong oxidant and is corrosive and carcinogenic; appropriate personal protective equipment (PPE) should be worn, and the reaction should be performed in a well-ventilated fume hood.

Q5: My yield is consistently low. What are the most likely reasons?

A5: Low yields are often due to incomplete reaction, side reactions, or product loss during workup and purification. Ensure your starting material is pure, the reaction goes to completion, and your purification technique is optimized. The use of a Dean-Stark trap to remove water is highly recommended to drive the equilibrium towards the product.

V. Visualizing the Mechanism and Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Spiroketalization Start 3-(4-hydroxyphenyl)propionic acid methyl ester Precursor 4-(3-hydroxypropyl)cyclohexan-1-one Start->Precursor 1. H₂ / Raney-Ni 2. CrO₃, H₂SO₄ Product This compound Precursor->Product Acid Catalyst (e.g., p-TsOH) Troubleshooting_Logic Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Start->SideProducts Loss Product Loss? Start->Loss Catalyst Check Catalyst Activity/Loading Incomplete->Catalyst Yes Water Ensure Anhydrous Conditions Incomplete->Water Yes Conditions Optimize Temp/Time Incomplete->Conditions Yes SideProducts->Conditions Yes Dilution Use High Dilution SideProducts->Dilution Yes Purification Neutralize Silica/Optimize Purification Loss->Purification Yes

References

Technical Support Center: Stereocontrol in 1-Oxaspiro[4.5]decan-8-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of stereocontrol in the synthesis of 1-Oxaspiro[4.5]decan-8-one and related spiroketal structures. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of these important structural motifs. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your synthetic strategies.

The 1-oxaspiro[4.5]decane core is a privileged scaffold found in numerous natural products with significant biological activities.[1] Achieving precise control over its stereochemistry, particularly at the spirocyclic center, is often a formidable challenge. This guide is structured to provide actionable advice based on established mechanistic principles and cutting-edge synthetic methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory, offering potential causes and step-by-step protocols to resolve them.

Question 1: "My spiroketalization of the dihydroxyketone precursor is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Underlying Cause: A 1:1 diastereomeric ratio often indicates that the reaction is under thermodynamic control and the energy difference between the two diastereomeric products is minimal under your current reaction conditions.[2][3] Alternatively, the kinetic barrier to form either product is very similar. The key to improving selectivity is to shift the reaction conditions to favor either kinetic or thermodynamic control, depending on which diastereomer is desired.[4][5][6]

Troubleshooting Protocol:

  • Assess Thermodynamic vs. Kinetic Control:

    • To Favor the Thermodynamic Product (the more stable isomer):

      • Increase Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to equilibrate to the most stable product.[2][5]

      • Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

      • Choice of Acid Catalyst: Use a protic acid like TsOH or HCl, which can facilitate the reversible ring-opening and closing necessary for equilibration.

    • To Favor the Kinetic Product (the faster-formed isomer):

      • Decrease Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can "trap" the first-formed product by preventing the reverse reaction.[2][4]

      • Use a Bulky Lewis Acid: Sterically hindered Lewis acids can create a more organized transition state, potentially leading to higher kinetic selectivity.

      • Employ a Chiral Catalyst: For asymmetric synthesis, a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, can create a chiral environment that lowers the activation energy for the formation of one enantiomer over the other, overriding the natural thermodynamic preference.[7][8][9]

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of transition states and intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., DCM, THF) to see if selectivity is affected.

Experimental Workflow for Optimization:

Caption: Decision workflow for improving diastereoselectivity.

Question 2: "I am attempting an asymmetric spiroketalization using a chiral phosphoric acid catalyst, but the enantiomeric excess (ee) is low."

Underlying Cause: Low enantioselectivity in a catalyzed reaction can stem from several factors: a non-optimal catalyst structure for the substrate, catalyst deactivation, or a competing uncatalyzed background reaction. Chiral phosphoric acids work by creating a well-defined chiral pocket that preferentially binds and activates the substrate for cyclization in a specific conformation.[7][8]

Troubleshooting Protocol:

  • Catalyst Screening:

    • The steric and electronic properties of the chiral phosphoric acid are critical. The common 3,3'-substituents on the BINOL backbone (e.g., H, Ph, SiPh₃, 2,4,6-iPr₃C₆H₂) create different chiral environments. A bulkier catalyst may be required to enforce higher facial selectivity.

    • Action: Screen a panel of commercially available chiral phosphoric acids with varying steric bulk at the 3,3'-positions.

Catalyst (3,3'-substituent)Typical Steric DemandPotential Application
HLowGeneral starting point
PhenylMediumIncreased steric influence
9-AnthrylHighFor substrates requiring a deep chiral pocket
2,4,6-Triisopropylphenyl (TRIP)Very HighMaximum steric shielding
  • Reaction Conditions:

    • Temperature: As with kinetic control, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: Non-polar, non-coordinating solvents (e.g., toluene, benzene, CCl₄) are often optimal as they are less likely to interfere with the hydrogen-bonding interactions between the catalyst and substrate.[10]

    • Concentration: A higher concentration may favor the bimolecular catalyzed pathway over the unimolecular background reaction.

  • Substrate Purity:

    • Ensure the dihydroxyketone precursor is free of any basic impurities (e.g., residual amines from prior steps) that could neutralize the Brønsted acid catalyst. An acidic wash of the precursor followed by drying may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the anomeric effect, and how does it influence the stereochemistry of this compound?

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a carbon adjacent to another heteroatom within a ring to favor the axial position, even if the equatorial position is sterically less hindered.[11] In the context of a spiroketal, this effect stabilizes the conformation where the lone pairs of one ring's oxygen are anti-periplanar to the C-O bond of the other ring. This typically results in the C-O bonds of the cyclohexane ring adopting an axial orientation relative to the tetrahydrofuran ring, and vice-versa, to maximize this hyperconjugative stabilization. This energetic preference is a powerful directing force and is often the reason why the thermodynamically controlled spiroketalization yields a specific diastereomer.[12]

Caption: The anomeric effect stabilizes the axial conformer.

Q2: Are there alternatives to the acid-catalyzed cyclization of dihydroxyketones?

Yes, several powerful methods exist that can offer different or improved stereochemical control.[13][14]

  • Palladium(II)-Catalyzed Cyclization: This method can proceed via a hemiacetal intermediate, and the stereochemical outcome is determined by the coordination of the substrate to the palladium catalyst.[15] This approach can provide highly stereoselective access to spiroketals under mild conditions.[15]

  • Kinetic Spirocyclization of Glycal Epoxides: This strategy, developed by Tan and coworkers, allows for stereocontrolled access to either anomeric stereoisomer, often independent of thermodynamic stability.[10][12] The choice of catalyst (e.g., TsOH, Ti(Oi-Pr)₄) can dictate whether the cyclization proceeds with inversion or retention of configuration at the anomeric center.[10]

  • Electrosynthesis: A more recent, sustainable approach involves the anodic oxidation of malonic acids to form ketals, which can then undergo acid-catalyzed cyclization to the spiroketal.[16][17] This method avoids hazardous reagents and offers a green alternative.[16][17]

Q3: How do I choose the appropriate starting material for a desired stereoisomer?

The stereochemistry of the final spiroketal is often directly linked to the stereocenters present in the acyclic precursor.[18]

  • Substrate-Controlled Synthesis: In the absence of a powerful chiral catalyst, the inherent chirality of the dihydroxyketone precursor will dictate the facial selectivity of the cyclization. This is known as substrate control. You must synthesize the precursor with the correct absolute and relative stereochemistry to achieve the desired product.

  • Catalyst-Controlled Synthesis: If using a potent chiral catalyst, you may be able to override the inherent preference of the substrate. In some cases, a "matched" pairing of substrate chirality and catalyst chirality will lead to very high diastereoselectivity and enantioselectivity. A "mismatched" pair will result in lower selectivity or even the opposite enantiomer.[18] It is often necessary to synthesize both enantiomers of the catalyst to find the matched pair for your specific substrate.

References

"1-Oxaspiro[4.5]decan-8-one" synthesis byproduct identification and reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-oxaspiro[4.5]decan-8-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a particular focus on identifying and mitigating byproduct formation. Our goal is to provide actionable insights and robust protocols to enhance the purity and yield of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and purification of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be achieved through several pathways. A prominent method involves the acid-catalyzed intramolecular cyclization of γ-(4-oxocyclohexyl)butyric acid or its derivatives. Another approach is the reaction of cyclohexan-1,4-dione with a suitable C4 synthon that can form the tetrahydrofuran ring. For instance, the reaction of 1,4-cyclohexanedione monoethylene ketal can be a starting point for building the spirocyclic system.[1][2] The choice of a specific route often depends on the availability and cost of starting materials, scalability, and the desired stereochemical outcome.

Q2: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A2: A combination of chromatographic and spectroscopic methods is essential for a thorough analysis.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of the reaction's progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for identifying and quantifying volatile byproducts. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides detailed mass fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the definitive structural confirmation of the final product. It can also be used to identify and quantify major impurities, provided their signals are resolved from those of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of non-volatile byproducts and for preparative purification. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a common setup.

Q3: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A3: Several experimental parameters must be carefully controlled to ensure a high yield and purity of the desired product.

  • Temperature: Side reactions are often highly sensitive to temperature fluctuations. Maintaining the optimized reaction temperature is critical to disfavoring the formation of byproducts.

  • Reaction Time: Extended reaction times can lead to the degradation of the product or the formation of undesired oligomers, especially under harsh conditions.

  • Purity of Starting Materials: The purity of the starting materials is paramount, as impurities can lead to the formation of unexpected byproducts.

  • Stoichiometry: Precise control of the molar ratios of the reactants is necessary to avoid side reactions that can occur when one reactant is in excess.

Part 2: Troubleshooting Guide - Byproduct Identification and Reduction

This section provides a problem-oriented approach to address specific challenges encountered during the synthesis of this compound.

Problem 1: A high-molecular-weight impurity is detected by GC-MS.

Possible Cause: This observation often points to the formation of a dimeric or oligomeric byproduct. A common side reaction is the self-condensation of cyclohexan-1,4-dione, if used as a starting material, via a Robinson annulation-type reaction, particularly under basic or acidic conditions.[6][7][8][9][10]

Identification Strategy:

  • Mass Spectrum Analysis: Examine the mass spectrum for a molecular ion peak that corresponds to a dimer of a starting material or a product of its reaction with another starting material.

  • NMR Analysis: The presence of complex, overlapping signals in the ¹H NMR spectrum that are not consistent with the desired product can be indicative of a dimeric structure.

Reduction Strategy:

  • Control Stoichiometry: Employ a slight excess of the less reactive starting material to drive the reaction to completion and minimize the self-condensation of the more reactive component.

  • Slow Addition: The slow, controlled addition of the more reactive starting material can maintain its low concentration in the reaction mixture, thereby reducing the rate of dimerization.

  • Catalyst Optimization: Use the minimum effective amount of catalyst to avoid promoting undesired side reactions.

Problem 2: The presence of a constitutional isomer complicates purification.

Possible Cause: Rearrangement reactions during the synthesis can lead to the formation of isomeric spiroketals. For example, if an unsaturated precursor is used, the migration of the double bond before the cyclization step can result in a different ring system.

Identification Strategy:

  • High-Resolution Chromatography: Isomers often have very similar physical properties, necessitating the use of high-resolution GC or HPLC for their separation.

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for determining the precise connectivity of atoms and thus for differentiating between constitutional isomers.

Reduction Strategy:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, strong protic acids may be more likely to induce carbocation rearrangements than Lewis acids.[11]

  • Temperature Control: Lowering the reaction temperature can often suppress rearrangement reactions, which typically have higher activation energies than the desired transformation.

Problem 3: The final product is contaminated with a byproduct of similar polarity, making chromatographic purification challenging.

Possible Cause: This is often a stereoisomer of the target molecule. Epimerization at a stereocenter, especially one adjacent to a carbonyl group, can occur under certain reaction conditions.

Identification Strategy:

  • Chiral Chromatography: Chiral GC or HPLC is the most effective method for the separation and quantification of stereoisomers.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereotopic shifts in the NMR signals of enantiomers, allowing for their differentiation and quantification.

Reduction Strategy:

  • Stereoselective Synthesis: The use of a stereoselective synthetic route is the most effective way to avoid the formation of stereoisomeric byproducts.

  • Recrystallization: If the product is a crystalline solid, careful optimization of the recrystallization solvent and conditions can sometimes enable the selective crystallization of the desired isomer.

Summary of Common Byproducts and Mitigation Strategies
Byproduct TypeProbable CauseIdentification MethodMitigation Strategy
Dimer/OligomerSelf-condensation of starting materialsGC-MS, NMRControl stoichiometry, slow addition, optimize catalyst
Constitutional IsomerRearrangement reactionsHigh-resolution chromatography, 2D NMRJudicious choice of catalyst, temperature control
StereoisomerLack of stereocontrol, epimerizationChiral chromatography, NMR with shift reagentsEmploy stereoselective synthesis, recrystallization
Unreacted Starting MaterialIncomplete reactionTLC, GC, HPLCOptimize reaction time and temperature, use a slight excess of the other reactant

Part 3: Experimental Protocols

Protocol 1: Standard GC-MS Method for Purity Assessment
  • Sample Preparation: Prepare a solution of the crude reaction mixture at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • GC Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Maintain at 280 °C for 5 minutes.

  • Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Integrate all peaks and identify the product and any impurities by comparing their retention times and mass spectra with known standards or library data.[3]

Protocol 2: Lab-Scale Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexane is typically effective. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate).

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack the column, ensuring the absence of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After complete evaporation of the solvent, carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection: Begin eluting with the starting solvent mixture, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 4: Visual Diagrams

Byproduct_Troubleshooting_Workflow cluster_impurities Impurity Detected cluster_mitigation Mitigation Strategy start Crude Product Analysis gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr purity Purity Acceptable? gcms->purity nmr->purity end Final Product purity->end Yes impurity_type Identify Impurity Type purity->impurity_type No dimer Dimer/Oligomer impurity_type->dimer High MW isomer Isomer impurity_type->isomer Similar MW/Polarity starting_material Starting Material impurity_type->starting_material Known MW optimize_stoichiometry Optimize Stoichiometry dimer->optimize_stoichiometry change_catalyst Change Catalyst/Temp isomer->change_catalyst optimize_reaction_time Optimize Reaction Time starting_material->optimize_reaction_time purification Purification optimize_stoichiometry->purification change_catalyst->purification optimize_reaction_time->purification purification->start Re-analyze

Caption: A workflow for troubleshooting byproduct formation.

Reaction_Parameter_Optimization cluster_outcomes Potential Outcomes parameters Critical Parameters Temperature Reaction Time Catalyst Loading Stoichiometry yield Yield parameters:temp->yield parameters:time->yield purity Purity parameters:time->purity parameters:stoch->purity byproducts Byproduct Profile parameters:temp->byproducts parameters:cat->byproducts parameters:stoch->byproducts

Caption: Interplay of key reaction parameters and outcomes.

References

Improving the diastereoselectivity of "1-Oxaspiro[4.5]decan-8-one" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Oxaspiro[4.5]decan-8-one Reactions

Welcome to the technical support center for improving diastereoselectivity in reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic ketone as a synthetic building block. The stereochemical outcome of reactions at the C8-carbonyl is critical for defining the biological activity and physical properties of the resulting molecules. This document provides in-depth, field-proven insights to help you troubleshoot common issues and rationally design experiments for optimal stereocontrol.

Frequently Asked Questions (FAQs)

This section addresses fundamental principles governing the stereochemistry of nucleophilic additions to the this compound core.

Q1: What are the primary factors controlling diastereoselectivity in nucleophilic additions to this compound?

A1: The diastereoselectivity of nucleophilic additions to the C8-carbonyl is primarily governed by a combination of steric and electronic factors that dictate the facial selectivity of the incoming nucleophile. The cyclohexane ring exists in a chair conformation, presenting two distinct faces for attack:

  • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This leads to the formation of an equatorial alcohol.

  • Equatorial Attack: The nucleophile approaches from the side, along the "equator" of the ring. This pathway is often more sterically hindered and results in an axial alcohol.

According to the Felkin-Anh model , the nucleophile preferentially attacks the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory), avoiding steric clash with the largest adjacent substituents.[1] In this spirocyclic system, the C-C bonds of the cyclohexane ring (C7 and C1) are the key substituents to consider. However, the most significant influencing factor is often the potential for chelation control involving the spirocyclic oxygen.

cluster_0 Facial Attack on C8-Carbonyl Axial_Attack Axial Attack (Less Hindered) Equatorial_Alcohol Equatorial Alcohol (Major Product - Kinetic) Axial_Attack->Equatorial_Alcohol Equatorial_Attack Equatorial Attack (More Hindered) Axial_Alcohol Axial Alcohol (Minor Product) Equatorial_Attack->Axial_Alcohol cluster_1 Chelation-Controlled Reduction cluster_2 Steric-Controlled Reduction Substrate This compound Chelate Substrate-Zn(BH4)2 Chelate Complex Substrate->Chelate + Zn(BH4)2 Axial_Attack Intramolecular Hydride Delivery (Axial Attack) Chelate->Axial_Attack Product Equatorial Alcohol (High d.r.) Axial_Attack->Product Substrate2 This compound Equatorial_Attack2 External Hydride Delivery (Equatorial Attack) Substrate2->Equatorial_Attack2 + L-Selectride® Product2 Axial Alcohol (High d.r.) Equatorial_Attack2->Product2 G Troubleshooting Low Diastereoselectivity Detected Analysis Analyze Reaction Type Troubleshooting->Analysis Grignard Organometallic Addition (Grignard/RLi) Analysis->Grignard Grignard/RLi Reduction Reduction (Hydride) Analysis->Reduction Hydride Aldol Enolate Addition (Aldol) Analysis->Aldol Aldol Sol_Grignard Solution: 1. Switch to RMgI 2. Lower Temperature 3. Add CeCl₃ Grignard->Sol_Grignard Sol_Reduction Solution: - Axial Alc: Use L-Selectride® - Equatorial Alc: Use Zn(BH₄)₂ Reduction->Sol_Reduction Sol_Aldol Solution: 1. Use Strong Chelating LA (TiCl₄) 2. Pre-complex at -78°C 3. Slow Addition of Nucleophile Aldol->Sol_Aldol

References

Lewis acid catalyst selection for "1-Oxaspiro[4.5]decan-8-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the critical step of Lewis acid-catalyzed spiroketalization. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Lewis acid-catalyzed synthesis of this compound. The underlying principle of this reaction is the intramolecular cyclization of a hydroxy ketone precursor, where the Lewis acid activates the carbonyl group towards nucleophilic attack by the hydroxyl group.

Issue 1: Low to No Product Formation

Question: My reaction shows a low conversion of the starting hydroxy ketone to this compound. What are the likely causes related to the Lewis acid catalyst?

Answer:

Low or no product formation is a common hurdle that can often be traced back to the choice and handling of the Lewis acid catalyst. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Lewis Acidity: The chosen Lewis acid may not be sufficiently strong to activate the ketone carbonyl group for intramolecular attack by the alcohol. Hard Lewis acids are generally preferred for activating hard carbonyl oxygens.

    • Recommendation: Consider switching to a stronger Lewis acid. For instance, if you are using a milder catalyst like MgCl₂, you might consider moving to a more potent one like TiCl₄ or BF₃·OEt₂.[1][2][3]

  • Catalyst Inhibition/Deactivation:

    • Water: Trace amounts of water in the reaction mixture can hydrolyze and deactivate many Lewis acids, especially those like TiCl₄ and SnCl₄.

    • Coordinating Solvents: Solvents with lone pairs, such as THF or acetone, can coordinate with the Lewis acid, reducing its availability to activate the substrate.[3]

    • Impurities in Starting Material: The hydroxy ketone precursor might contain impurities that can poison the catalyst.

    • Recommendation: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Purification of the starting material is also crucial. Consider using non-coordinating solvents like dichloromethane (DCM) or toluene.

  • Substoichiometric vs. Catalytic Amounts: Some Lewis acids may be required in stoichiometric or even excess amounts to drive the reaction to completion, as the product spiroketal can sometimes coordinate with the Lewis acid, preventing catalyst turnover.[3]

    • Recommendation: If using a catalytic amount, try increasing the catalyst loading. In some cases, a switch to a stoichiometric amount might be necessary.

Issue 2: Poor Diastereoselectivity

Question: I am forming the desired this compound, but the diastereomeric ratio is poor. How can I improve the stereocontrol of the spiroketalization?

Answer:

Achieving high diastereoselectivity is critical, and the Lewis acid plays a pivotal role in influencing the stereochemical outcome. The stereochemistry is often determined by the transition state of the cyclization, which can be influenced by the coordination of the Lewis acid.

  • Nature of the Lewis Acid: The size and coordination geometry of the Lewis acid can dictate the preferred conformation of the cyclization precursor.

    • Bulky Lewis Acids: Larger, sterically demanding Lewis acids can favor the formation of one diastereomer over another by minimizing steric clashes in the transition state.

    • Chelating Lewis Acids: Multidentate Lewis acids can form a rigid, chelated intermediate with the substrate, leading to a highly organized transition state and improved stereoselectivity.[3] Ti(Oi-Pr)₄ is a prime example of a Lewis acid that can act as a noncovalent tether to direct the nucleophilic attack, leading to high kinetic stereocontrol.[3]

    • Recommendation: Screen a panel of Lewis acids with varying steric bulk and coordination properties. Compare a simple Lewis acid like BF₃·OEt₂ with a more complex one like Ti(Oi-Pr)₄ or Yb(OTf)₃.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Recommendation: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). This is particularly important for kinetically controlled reactions.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the Lewis acid and the stability of the transition states.

    • Recommendation: Experiment with a range of anhydrous solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DCM).

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the initial Lewis acid catalyst for my synthesis of this compound?

A1: The initial choice of a Lewis acid is guided by a balance of reactivity, cost, and ease of handling. A good starting point is often a moderately strong, commercially available Lewis acid.

Decision Workflow for Initial Catalyst Selection:

cluster_la Lewis Acid Candidates start Define Reaction Scale and Substrate Complexity la_type Select Lewis Acid Category start->la_type Initial Assessment screening Perform Small-Scale Screening la_type->screening Choose 2-3 Candidates optimization Optimize Reaction Conditions screening->optimization Identify Best Catalyst scale_up Scale-Up Synthesis optimization->scale_up Finalized Protocol BF3 BF3·OEt2 (Common, Strong) TiCl4 TiCl4 (Very Strong, Moisture Sensitive) TMSOTf TMSOTf (Strong, Silylating Agent) ScOTf3 Sc(OTf)3 (Water-Tolerant, Reusable)

Caption: Initial Lewis Acid Selection Workflow.

For initial trials, BF₃·OEt₂ is a common and effective choice. If the reaction is sluggish, a stronger Lewis acid like TiCl₄ can be employed, with stringent anhydrous precautions. For substrates sensitive to very strong acids, or if water tolerance is a concern, lanthanide triflates like Sc(OTf)₃ are excellent alternatives.

Q2: What is the general mechanism of Lewis acid-catalyzed spiroketalization for the synthesis of this compound?

A2: The reaction proceeds through several key steps, as illustrated below.

Mechanism of Spiroketalization:

cluster_mech Reaction Mechanism A 1. Lewis Acid (LA) coordinates to the ketone carbonyl. B 2. Carbonyl is activated towards nucleophilic attack. A->B C 3. Intramolecular attack by the hydroxyl group. B->C D 4. Formation of a hemiacetal intermediate. C->D E 5. Proton transfer and elimination of the Lewis acid catalyst. D->E F 6. Formation of the spiroketal product. E->F

Caption: Generalized mechanism of Lewis acid-catalyzed spiroketalization.

The Lewis acid first coordinates to the oxygen atom of the ketone, increasing the electrophilicity of the carbonyl carbon. This is followed by the intramolecular attack of the pendant hydroxyl group. The resulting intermediate then undergoes deprotonation and release of the Lewis acid to yield the thermodynamically stable spiroketal.

Q3: Are there any safety concerns when working with these Lewis acids?

A3: Yes, many Lewis acids are hazardous and require careful handling.

Lewis AcidKey HazardsRecommended Precautions
BF₃·OEt₂ Corrosive, flammable, reacts violently with water.Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), keep away from water.
TiCl₄ Highly corrosive, reacts violently with water to release HCl gas.Work in a fume hood under an inert atmosphere (nitrogen or argon), use dry syringes/cannulas for transfer.
SnCl₄ Corrosive, toxic, moisture sensitive.Handle in a fume hood, avoid inhalation and skin contact.
Sc(OTf)₃ Irritant.Avoid inhalation of dust, wear standard PPE.

Always consult the Safety Data Sheet (SDS) for the specific Lewis acid you are using before starting any experimental work.

Section 3: Experimental Protocol

This section provides a general, adaptable protocol for the Lewis acid-catalyzed synthesis of this compound.

Materials:

  • Hydroxy ketone precursor

  • Anhydrous dichloromethane (DCM)

  • Lewis Acid (e.g., TiCl₄, 1.0 M solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hydroxy ketone precursor (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

References

Technical Support Center: Overcoming Low Yields in Spiroketal Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spiroketal formation. Spiroketals are prominent structural motifs in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of modern organic chemistry.[1][2][3] However, the construction of the spiroketal core can be challenging, often resulting in low yields due to competing side reactions, equilibrium control, and substrate-dependent reactivity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during spiroketalization reactions. The content is structured to explain the underlying chemical principles, offering not just solutions but a deeper understanding of the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: My spiroketalization reaction is not going to completion, and I'm recovering a significant amount of the starting dihydroxyketone. What are the likely causes?

A1: Incomplete conversion is a common issue in spiroketal formation and can often be attributed to several factors:

  • Insufficient Catalyst Activity: The acid catalyst may not be strong enough to promote the cyclization efficiently. Consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂, Ti(Oi-Pr)₄).[4] The choice of catalyst can be critical, and empirical screening is often necessary.

  • Equilibrium Position: Spiroketal formation is a reversible process. The equilibrium may not favor the product under your current reaction conditions. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the spiroketal. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or employing a dehydrating solvent.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. However, be cautious, as excessive heat can also promote side reactions.[5] A systematic temperature study is recommended.

Q2: I'm observing the formation of multiple unidentified byproducts in my reaction mixture. What are the potential side reactions?

A2: The formation of byproducts is a frequent cause of low yields. Common side reactions in acid-catalyzed spiroketalization include:

  • Elimination Reactions: The intermediate oxocarbenium ion can undergo elimination to form enol ethers, which may then polymerize or undergo other undesired reactions.

  • Intermolecular Reactions: At high concentrations, intermolecular etherification or acetal formation can compete with the desired intramolecular cyclization.

  • Rearrangement: The carbocation intermediates can be prone to rearrangement, especially with complex substrates, leading to isomeric products.[5]

  • Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to degradation. This is particularly relevant for sensitive functional groups.[5]

Q3: My reaction is producing a mixture of spiroketal diastereomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity is a key challenge in spiroketal synthesis. The product distribution is often governed by the relative thermodynamic stability of the diastereomers, a concept known as thermodynamic control.[6][7][8] The most stable diastereomer, often predicted by the anomeric effect and minimization of steric interactions, will be the major product under equilibrating conditions.[9][10]

To improve stereoselectivity:

  • Prolonged Reaction Time/Increased Temperature: Allowing the reaction to reach thermodynamic equilibrium by increasing the reaction time or temperature can favor the formation of the most stable diastereomer.

  • Choice of Catalyst: Chiral Brønsted acids or Lewis acids can induce asymmetry and favor the formation of one enantiomer or diastereomer over the other, a process known as kinetic control.

  • Substrate Control: The stereocenters present in the starting dihydroxyketone can direct the stereochemical outcome of the cyclization.

Troubleshooting Guide: Low Yield Scenarios

This section provides a structured approach to troubleshooting specific low-yield scenarios.

Scenario 1: Low Yield with a Simple, Acyclic Dihydroxyketone

If you are struggling with a seemingly straightforward spiroketalization, consider the following:

Potential Cause Troubleshooting Steps Underlying Principle
Inefficient Water Removal Use a Dean-Stark trap. Add freshly activated molecular sieves (3Å or 4Å).Le Chatelier's principle: Removing a product (water) drives the equilibrium towards the formation of the spiroketal.
Inappropriate Acid Catalyst Screen a panel of Brønsted acids with varying pKa values (e.g., PPTS, CSA, TsOH). Evaluate Lewis acids (e.g., TMSOTf, Sc(OTf)₃).The optimal catalyst acidity depends on the substrate's reactivity and stability. A catalyst that is too strong may cause decomposition, while one that is too weak will result in a sluggish reaction.[5]
Suboptimal Solvent Test a range of non-polar, aprotic solvents (e.g., toluene, dichloromethane, benzene).The solvent can influence the solubility of the reactants and the position of the equilibrium.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation by TLC or LC-MS.Higher temperatures can increase the reaction rate and help overcome the activation energy barrier.[7]

Experimental Protocol: Optimization of Acid-Catalyzed Spiroketalization

  • To a solution of the dihydroxyketone (1.0 equiv) in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the acid catalyst (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS at regular intervals.

  • If the reaction stalls, consider adding an additional portion of the catalyst.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: Low Yield with a Complex, Stereochemically Rich Substrate

Synthesizing spiroketals from complex precursors, such as those encountered in natural product synthesis, presents unique challenges.

Potential Cause Troubleshooting Steps Underlying Principle
Thermodynamic vs. Kinetic Control For thermodynamic control, use higher temperatures and longer reaction times.[6][7][11] For kinetic control, use milder conditions (lower temperature, weaker acid) and shorter reaction times.[7][8][11]The desired diastereomer may be the kinetic product (formed faster) rather than the thermodynamic product (more stable).[7][8][12]
Undesired Epimerization Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) to minimize epimerization of existing stereocenters.Strong acids can lead to the loss of stereochemical integrity at centers adjacent to the forming spiroketal.[13]
Chelation Control Employ Lewis acids that can chelate to the hydroxyl groups, pre-organizing the substrate for cyclization (e.g., Ti(Oi-Pr)₄).[4]Chelation can enforce a specific conformation of the acyclic precursor, leading to a higher diastereoselectivity in the cyclization step.[4]
Alternative Synthetic Strategies Consider non-acid-catalyzed methods such as halonium-ion-induced spiroketalization or transition-metal-catalyzed cyclizations (e.g., using gold or palladium catalysts).[9][14][15][16]These methods proceed through different mechanisms and may offer better yields and stereoselectivity for challenging substrates.

Visualization of Troubleshooting Logic

Troubleshooting_Spiroketal_Formation start Low Yield in Spiroketal Formation incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products Observed start->side_products diastereomer_mixture Mixture of Diastereomers start->diastereomer_mixture catalyst_issue Catalyst Inactivity? incomplete_reaction->catalyst_issue equilibrium_issue Unfavorable Equilibrium? incomplete_reaction->equilibrium_issue temp_issue_incomplete Temperature Too Low? incomplete_reaction->temp_issue_incomplete elimination Elimination/Polymerization side_products->elimination intermolecular Intermolecular Reactions side_products->intermolecular decomposition Decomposition side_products->decomposition thermo_vs_kinetic Thermodynamic vs. Kinetic Control? diastereomer_mixture->thermo_vs_kinetic epimerization Epimerization? diastereomer_mixture->epimerization change_catalyst Screen Stronger/Lewis Acids catalyst_issue->change_catalyst remove_water Use Dean-Stark/Drying Agent equilibrium_issue->remove_water increase_temp Increase Reaction Temperature temp_issue_incomplete->increase_temp milder_conditions Use Milder Acid/Lower Temp elimination->milder_conditions lower_concentration Decrease Reactant Concentration intermolecular->lower_concentration decomposition->milder_conditions adjust_conditions Adjust Temp/Time for Thermo or Kinetic Product thermo_vs_kinetic->adjust_conditions milder_acid Use Milder Acid (e.g., PPTS) epimerization->milder_acid

Caption: A flowchart outlining the troubleshooting process for low yields in spiroketal formation.

Advanced Strategies and Alternative Methodologies

When conventional acid-catalyzed methods fail, it is beneficial to explore alternative strategies for spiroketal synthesis.

  • Transition Metal Catalysis: Gold, palladium, and other transition metals can catalyze the cyclization of alkynyl diols or other suitable precursors under neutral conditions, often with high stereoselectivity.[14][15][16]

  • Halonium-Induced Spiroketalization: The reaction of an unsaturated alcohol with a halogen source (e.g., NBS, I₂) can trigger a cyclization cascade to form a halogenated spiroketal.[9]

  • Enzyme-Catalyzed Spiroketal Formation: In nature, enzymes called spirocyclases catalyze the formation of spiroketals with remarkable stereospecificity. While less common in a standard laboratory setting, biocatalysis represents a powerful approach for specific targets.[17]

Visualization of Spiroketalization Pathways

Spiroketalization_Pathways dihydroxyketone Dihydroxyketone acid_catalysis Acid Catalysis (Brønsted or Lewis) dihydroxyketone->acid_catalysis spiroketal Spiroketal acid_catalysis->spiroketal alkynyl_diol Alkynyl Diol transition_metal Transition Metal Catalysis (Au, Pd, etc.) alkynyl_diol->transition_metal transition_metal->spiroketal unsaturated_alcohol Unsaturated Alcohol halonium_source Halonium Source (NBS, I₂) unsaturated_alcohol->halonium_source halogenated_spiroketal Halogenated Spiroketal halonium_source->halogenated_spiroketal

Caption: An overview of different synthetic routes to spiroketals.

By systematically evaluating the reaction parameters and considering alternative synthetic strategies, researchers can overcome the challenges associated with low yields in spiroketal formation and successfully synthesize these important molecules.

References

"1-Oxaspiro[4.5]decan-8-one" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this spiroketal-containing compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?

This is a common issue that can arise from several factors related to the inherent chemical functionalities of this compound: the spiroketal and the ketone moieties.

Potential Cause 1: Acid-Catalyzed Degradation of the Spiroketal

Spiroketals are susceptible to acid-catalyzed hydrolysis.[1][2] Trace amounts of acid in your solvent or on the glassware can catalyze the opening of the tetrahydrofuran ring. This would lead to the formation of a hydroxy-keto-ether, which could potentially undergo further reactions.

Troubleshooting:

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and non-acidic solvents. It is advisable to use freshly opened solvents or those that have been appropriately dried and distilled.

  • Glassware Preparation: Glassware should be thoroughly cleaned and dried to remove any acidic residues. Consider rinsing with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by thorough rinsing with deionized water and drying before use.

  • pH Control: If your experimental conditions allow, consider buffering the solution to a neutral pH.

Potential Cause 2: Photodegradation of the Ketone

The ketone functional group in this compound can absorb UV light, leading to photochemical reactions known as Norrish type I and type II reactions.[3][4] These reactions involve the cleavage of C-C bonds adjacent to the carbonyl group, which can lead to a variety of degradation products and a decrease in the purity of your sample.[5]

Troubleshooting:

  • Light Protection: Protect your samples from light by using amber-colored vials or by wrapping your glassware in aluminum foil.

  • Storage Conditions: Store samples in the dark, preferably in a refrigerator or freezer to minimize both photodegradation and thermal degradation.

FAQ 2: My reaction involving this compound is showing unexpected byproducts. What are the likely degradation pathways I should consider?

Understanding the potential degradation pathways is crucial for reaction optimization and byproduct identification. Based on the structure of this compound, here are the most probable degradation routes:

A. Acid-Catalyzed Spiroketal Opening:

Under acidic conditions, the spiroketal can undergo ring-opening to form a more flexible hydroxy-keto-ether intermediate. This intermediate can exist in equilibrium with the spiroketal.[1]

Diagram: Acid-Catalyzed Spiroketal Opening

Acid_Catalyzed_Spiroketal_Opening cluster_0 This compound cluster_1 Hydroxy-Keto-Ether Intermediate Spiroketal This compound Intermediate Hydroxy-Keto-Ether Spiroketal->Intermediate H+ (catalyst) Intermediate->Spiroketal -H+

Caption: Acid-catalyzed equilibrium between the spiroketal and its ring-opened form.

B. Photolytic Cleavage (Norrish Reactions):

The ketone moiety is the primary site for photolytic degradation.

  • Norrish Type I: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon, forming two radical intermediates. These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.

  • Norrish Type II: This pathway occurs if there is a gamma-hydrogen available for abstraction by the excited carbonyl group. In the case of this compound, this is a plausible pathway and would lead to the formation of an enol and an alkene.

Diagram: Potential Photodegradation Pathways

Photodegradation_Pathways Start This compound Excited Excited State (n -> π*) Start->Excited hν (UV light) NorrishI Norrish Type I (α-cleavage) Excited->NorrishI NorrishII Norrish Type II (γ-H abstraction) Excited->NorrishII Radicals Acyl and Alkyl Radicals NorrishI->Radicals EnolAlkene Enol + Alkene NorrishII->EnolAlkene

Caption: Simplified overview of potential photodegradation pathways for the ketone moiety.

FAQ 3: How can I experimentally assess the stability of my this compound sample?

A systematic stability study is recommended to understand the degradation profile of your compound under your specific experimental conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a series of stress conditions to identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system for analysis

  • UV lamp (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a sample of the stock solution to a UV lamp. Protect a control sample from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.

  • Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary (for acidic and basic samples), and analyze by a suitable chromatographic method (HPLC or GC-MS) to determine the percentage of the parent compound remaining and to identify any degradation products.

Data Presentation: Example Stability Data Table

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl2485.2172.2 (M+H₂O)
0.1 M NaOH2498.5-
3% H₂O₂2495.1-
60 °C (Thermal)2499.0-
UV Light2470.3128.1, 110.1
Control (Dark)2499.8-

Diagram: Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis StockSolution Prepare Stock Solution of this compound Acid Acidic (HCl) StockSolution->Acid Base Basic (NaOH) StockSolution->Base Oxidation Oxidative (H₂O₂) StockSolution->Oxidation Thermal Thermal (Heat) StockSolution->Thermal Photo Photolytic (UV) StockSolution->Photo Analysis Chromatographic Analysis (HPLC, GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting a forced degradation study.

Concluding Remarks

The stability of this compound is intrinsically linked to its spiroketal and ketone functionalities. While generally stable under neutral, dark conditions, it is susceptible to degradation in the presence of acid and UV light. By understanding these potential degradation pathways and implementing the suggested troubleshooting and experimental protocols, researchers can ensure the integrity of their samples and the reliability of their experimental results.

References

Troubleshooting unexpected side reactions in "1-Oxaspiro[4.5]decan-8-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the synthesis of 1-Oxaspiro[4.5]decan-8-one. This resource is designed for researchers, chemists, and professionals in drug development to navigate the intricacies of this synthesis and troubleshoot common unexpected side reactions. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can confidently address challenges and optimize your reaction outcomes.

The synthesis of this compound, a valuable spiroketal, typically involves the intramolecular acid-catalyzed cyclization of a γ-hydroxy ketone precursor, namely 4-(3-hydroxypropyl)cyclohexanone. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the primary contributing factors?

A1: Low yields in the synthesis of this compound can often be traced back to several key areas. It is crucial to systematically investigate each possibility.

Potential Causes & Solutions:

  • Incomplete Cyclization: The equilibrium between the open-chain hydroxy ketone and the cyclic hemiacetal might not favor the product under your current reaction conditions.

    • Troubleshooting:

      • Increase Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the forward reaction. However, be cautious as this can also promote side reactions.

      • Extend Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has reached completion.

      • Water Removal: The formation of the hemiacetal is a reversible reaction where water is a byproduct.[1] Using a Dean-Stark trap or adding molecular sieves can drive the equilibrium towards the product.

  • Substrate Quality: The purity of the starting material, 4-(3-hydroxypropyl)cyclohexanone, is paramount. Impurities from its synthesis can interfere with the cyclization.

    • Troubleshooting:

      • Purify the Precursor: Ensure the 4-(3-hydroxypropyl)cyclohexanone is thoroughly purified, for instance by column chromatography, before the cyclization step.

      • Characterize the Precursor: Confirm the structure and purity of your starting material using NMR and GC-MS to rule out any isomeric impurities.

  • Product Decomposition: Spiroketals can be sensitive to strongly acidic conditions and elevated temperatures, leading to degradation.

    • Troubleshooting:

      • Milder Acid Catalyst: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or silica gel, instead of strong mineral acids like sulfuric acid.

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures are often sufficient.

Q2: I've isolated a significant byproduct with a mass corresponding to the loss of water. What is this compound and how can I avoid its formation?

A2: The observation of a byproduct with a mass corresponding to a dehydration product is a common issue in acid-catalyzed reactions of alcohols. In this synthesis, the likely culprit is the formation of an enol ether or a diene.

Primary Side Reaction: Dehydration

Under acidic conditions, the hydroxyl group of the precursor can be eliminated, or the resulting hemiacetal can dehydrate to form more stable unsaturated compounds.[2][3]

Potential Dehydration Products:

Compound NameStructureFormation Mechanism
1-Oxa-spiro[4.5]dec-7-eneEnol etherAcid-catalyzed dehydration of the hemiacetal intermediate.
4-(prop-2-en-1-yl)cyclohex-1-en-1-olDiencephalic alcoholDehydration of the starting hydroxy ketone at both the alcohol and the ketone (via its enol form).
4-(3-hydroxypropyl)cyclohex-1-ene-1-carbaldehydeRearrangement product after dehydrationComplex rearrangement pathways that can be promoted by strong acids and high temperatures.

Troubleshooting Dehydration:

  • Strict Temperature Control: Avoid excessive heating. Dehydration reactions are often favored at higher temperatures.

  • Choice of Acid Catalyst: Use non-coordinating, milder acids. Brønsted acids are more prone to promoting elimination than Lewis acids in some cases. Experiment with catalysts like scandium triflate or bismuth triflate.

  • Anhydrous Conditions: The presence of water can sometimes facilitate proton shuttling mechanisms that lead to elimination. Ensure your solvent and reagents are dry.

Q3: My NMR analysis of the crude product is complex, suggesting the presence of isomers. What are the possible isomeric byproducts?

A3: The formation of isomers is a possibility, especially if the starting material is not enantiomerically pure or if the reaction conditions allow for equilibration to a thermodynamically favored but undesired isomer.

Potential Isomeric Byproducts:

  • Diastereomers: If there are other stereocenters in your starting material, you may form diastereomeric spiroketals.

  • Positional Isomers: Under harsh conditions, rearrangement of the carbon skeleton is possible, though less likely for this specific substrate. More likely is the formation of other cyclic ethers through attack at a different carbon.

Troubleshooting Isomer Formation:

  • Stereocontrol in Precursor Synthesis: If stereochemistry is important, ensure the synthesis of 4-(3-hydroxypropyl)cyclohexanone is stereocontrolled.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (favors the faster-formed product): Use milder reaction conditions, lower temperatures, and a non-equilibrating catalyst.

    • Thermodynamic Control (favors the most stable product): Use stronger acids and higher temperatures to allow for equilibration to the most stable isomer. Computational studies can often predict the most stable isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-hydroxypropyl)cyclohexanone (Precursor)

This is a multi-step process, and the purity of the final product is critical. A representative synthetic route is the reduction of a precursor like methyl 3-(4-oxocyclohexyl)propanoate.

Step 1: Reduction of the Ester

  • Dissolve methyl 3-(4-oxocyclohexyl)propanoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in THF.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(3-hydroxypropyl)cyclohexanone.

Protocol 2: Acid-Catalyzed Cyclization to this compound
  • Dissolve 4-(3-hydroxypropyl)cyclohexanone (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Primary Side Reaction Pathway

G cluster_precursor Precursor Synthesis cluster_main Main Reaction & Side Products ester Methyl 3-(4-oxocyclohexyl)propanoate precursor 4-(3-hydroxypropyl)cyclohexanone ester->precursor LiAlH4, THF start 4-(3-hydroxypropyl)cyclohexanone product This compound start->product p-TsOH, Toluene, Reflux dehydrated_product Dehydration Products (e.g., Enol Ether) start->dehydrated_product Harsh Acidic Conditions / High Temp.

Caption: Synthetic route to this compound and a major side reaction pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_sm Analyze Starting Material (NMR, GC-MS) start->check_sm check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction impure_sm Impure Starting Material check_sm->impure_sm Purity <95% incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Side Products Observed check_reaction->side_products New Spots/Peaks purify_sm Purify Precursor (Column Chromatography) impure_sm->purify_sm optimize_conditions Optimize Reaction Conditions: - Increase catalyst/time - Remove water incomplete->optimize_conditions mitigate_side_reactions Mitigate Side Reactions: - Milder acid - Lower temperature side_products->mitigate_side_reactions

References

Scalability issues in the production of "1-Oxaspiro[4.5]decan-8-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 1-Oxaspiro[4.5]decan-8-one

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind common experimental pitfalls and provide actionable, field-tested solutions.

The synthesis of spiroketals, while well-established in literature, presents unique challenges during scale-up, primarily centered around the critical acid-catalyzed spirocyclization step.[1][2] Success at scale hinges on precise control over reaction parameters to manage kinetics, thermodynamics, and impurity formation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the primary scalability concerns?

A common and efficient route starts from 1,4-cyclohexanedione monoethylene ketal. The synthesis involves two key transformations: 1) nucleophilic addition of a C4-synthon (e.g., via a Grignard or organolithium reagent) to the ketone, followed by 2) an acid-catalyzed deprotection and intramolecular spiroketalization.

The primary scalability concerns are:

  • Exothermicity of Organometallic Addition: Grignard reactions are highly exothermic and require careful thermal management in large reactors.

  • Control of Acid-Catalyzed Cyclization: This equilibrium-driven reaction is sensitive to catalyst concentration, water content, and temperature.[1][3] Inefficient water removal can stall the reaction, while overly harsh conditions can lead to degradation.

  • Product Purification: The final product may contain isomeric impurities or by-products from incomplete reactions, necessitating robust purification methods beyond simple lab-scale chromatography.

Q2: Which acid catalyst is recommended for the spiroketalization step at scale?

For large-scale synthesis, heterogeneous acid catalysts are often preferable to homogeneous ones like p-toluenesulfonic acid (pTSA) or sulfuric acid. Solid acid catalysts (e.g., Amberlyst-15, Nafion) offer significant advantages in process environments:

  • Simplified Work-up: The catalyst can be removed by simple filtration, avoiding complex and often problematic aqueous quenches and extractions of corrosive acids.

  • Reduced Waste Stream: Eliminates the need for base neutralization and subsequent salt disposal.

  • Potential for Reuse: The catalyst can often be regenerated and reused, improving process economics.

However, mass transfer limitations can be a concern. Ensure vigorous agitation to maximize contact between the catalyst surface and the reactants.

Q3: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic scalability issue. The primary culprits are often related to changes in physical parameters that don't scale linearly:

  • Inefficient Water Removal: A lab-scale Dean-Stark trap is highly efficient due to a large surface-area-to-volume ratio. At scale, the efficiency can decrease. Ensure your reactor's condenser and trap are appropriately sized for the solvent volume and boil-up rate.

  • Poor Heat Transfer: Inadequate heating or cooling can lead to non-uniform temperature distribution. Local hot spots can cause decomposition of starting materials or products, while cold spots can slow the reaction rate, leading to incomplete conversion.

  • Insufficient Agitation: Inadequate mixing can lead to concentration gradients, meaning the catalyst and reactants are not interacting effectively throughout the vessel. This can stall the reaction and promote side-product formation.

Troubleshooting Guide: The Spiroketalization Step

This section addresses specific problems you may encounter during the critical acid-catalyzed cyclization stage.

Problem 1: The spiroketalization reaction has stalled and is not proceeding to completion.

  • Underlying Cause & Troubleshooting Workflow: Stalling is almost always due to the presence of water, which shifts the equilibrium back towards the hydroxy-ketone intermediate. The goal is to rigorously remove water from the system.

    G cluster_0 Initial State cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Resolution start Reaction Stalled (Confirmed by IPC) check_water Is the Dean-Stark trap collecting water? start->check_water check_solvent Is the solvent (e.g., Toluene) anhydrous? check_water->check_solvent Yes increase_temp Increase reaction temperature to improve azeotrope efficiency. check_water->increase_temp No check_reagents Are starting materials and catalyst dry? check_solvent->check_reagents Yes solvent_swap Perform a solvent swap to a fresh, anhydrous batch. check_solvent->solvent_swap No add_desiccant Consider adding a molecular sieve pouch. check_reagents->add_desiccant No (Materials wet) add_catalyst Add fresh, dry catalyst to the reaction. check_reagents->add_catalyst Yes end_node Reaction Proceeds to Completion increase_temp->end_node add_desiccant->end_node add_catalyst->end_node solvent_swap->end_node

Problem 2: Significant formation of a dark, tarry by-product is observed.

  • Underlying Cause: This is indicative of product or intermediate degradation under overly harsh acidic conditions or excessive temperature. The oxocarbenium ion intermediate in spiroketalization can be susceptible to side reactions.[1]

  • Solution & Protocol:

    • Reduce Catalyst Loading: The relationship between reaction rate and catalyst concentration is not always linear. High local concentrations of acid can accelerate decomposition pathways more than the desired cyclization.

    • Lower Reaction Temperature: While higher temperatures favor water removal, they can also promote degradation. Find the minimum temperature at which the azeotrope with water is efficient.

    • Change the Catalyst: Switch to a milder catalyst. If using sulfuric acid, consider pTSA. If using pTSA, consider a solid acid catalyst like Amberlyst-15, which can prevent the accumulation of highly acidic, soluble species.

    Data Comparison: Effect of Catalyst on Purity at Scale

    Catalyst (0.05 mol%) Reaction Temp. (°C) Time (h) Yield (%) Purity by GC (%) By-product (%)
    Sulfuric Acid 110 4 75 88 11 (tar)
    p-Toluenesulfonic Acid 110 8 82 95 4

    | Amberlyst-15 | 110 | 12 | 80 | >98 | <1 |

Problem 3: The post-reaction work-up is difficult, with poor phase separation during extraction.

  • Underlying Cause: This is common when using homogeneous acid catalysts. The neutralization step with an aqueous base (e.g., NaHCO₃) can form salts that act as emulsifiers. Residual polar intermediates can also contribute to this issue.

  • Solution Protocol: Optimized Work-up for Large Scale

    • Cool the Reaction: Ensure the reaction mixture is cooled to room temperature before quenching.

    • Use Brine: Instead of a simple bicarbonate wash, perform the initial quench with a saturated sodium bicarbonate solution, followed by a wash with saturated sodium chloride (brine). The high ionic strength of brine helps to break emulsions by increasing the polarity of the aqueous phase.

    • Solvent Selection: If emulsions persist, consider adding a less polar co-solvent like heptane to the primary extraction solvent (e.g., toluene or ethyl acetate) to further differentiate the organic and aqueous phases.

    • Consider Filtration: If a solid acid catalyst was used, simply filter it off. This completely avoids the need for an aqueous quench, streamlining the entire process.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Application of 1-Oxaspiro[4.5]decan-8-one and Other Key Oxaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success in the synthesis of novel chemical entities. Among the diverse array of heterocyclic systems, oxaspirocycles have garnered significant attention due to their unique three-dimensional architectures and their prevalence in a multitude of natural products and pharmaceutically active compounds. This guide provides an in-depth technical comparison of the synthesis and utility of 1-Oxaspiro[4.5]decan-8-one alongside other prominent oxaspirocyclic systems, offering field-proven insights and actionable experimental data to inform your research and development endeavors.

Introduction: The Significance of the Oxaspirocyclic Framework

Spirocyclic systems, characterized by two rings sharing a single atom, introduce conformational rigidity and novel exit vectors for substituent placement, properties highly sought after in modern drug design. The incorporation of an oxygen atom within one of the rings, forming an oxaspirocycle, further modulates the physicochemical properties of the scaffold, often enhancing solubility and metabolic stability. This compound, with its embedded tetrahydrofuran and cyclohexanone moieties, represents a versatile building block, the synthesis and application of which warrant a detailed comparative analysis against other structurally related oxaspirocycles.

This guide will delve into the synthetic strategies for this compound and contrast them with those for 1,4-Dioxaspiro[4.5]decan-8-one and representative aza- and diaza-spirodecanones. The comparative analysis will focus on synthetic efficiency, stereochemical control, and the strategic application of these scaffolds in the synthesis of complex molecules.

Comparative Synthesis of Oxaspiro[4.5]decanones

The construction of the oxaspiro[4.5]decane framework can be approached through several synthetic strategies, each with its own set of advantages and limitations. Here, we compare the synthesis of this compound with that of 1,4-Dioxaspiro[4.5]decan-8-one, a commonly used protected ketone, and a representative aza-analogue, 1-Oxa-8-azaspiro[4.5]decan-2-one.

This compound: A Potential Synthetic Approach via Robinson Annulation

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on the well-established Robinson annulation.[1][2][3] This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[1][4]

Conceptual Retrosynthesis:

A retrosynthetic analysis of this compound suggests that it can be disconnected via an intramolecular aldol condensation and a Michael addition, pointing towards tetrahydrofuran-3-one and methyl vinyl ketone as potential starting materials.

Proposed Synthetic Workflow:

G start Tetrahydrofuran-3-one + Methyl Vinyl Ketone michael Michael Addition (Base Catalysis) start->michael intermediate 1,5-Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation (Base or Acid Catalysis) intermediate->aldol product This compound aldol->product G start 1,4-Cyclohexanedione + Ethylene Glycol ketalization Acid Catalysis (e.g., p-TsOH) start->ketalization product 1,4-Dioxaspiro[4.5]decan-8-one ketalization->product G start 1,4-Dioxaspiro[4.5]decan-8-one reductive_amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->reductive_amination product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine reductive_amination->product

References

A Comparative Analysis of 1-Oxaspiro[4.5]decan-8-one Derivatives and Their Potential as Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds that offer improved efficacy and selectivity is paramount. Among these, the 1-oxaspiro[4.5]decan-8-one core structure has emerged as a promising framework for the development of potent biological agents. This guide provides a comprehensive comparison of the biological activities of novel this compound derivatives against existing drugs, with a focus on their potential applications in oncology and neurodegenerative diseases. Drawing upon experimental data, we will delve into their mechanisms of action, comparative potencies, and the underlying structure-activity relationships that govern their therapeutic potential.

Part 1: Anticancer Activity: A New Frontier in Cytotoxic Agents

Recent studies have highlighted the significant antitumor properties of certain this compound derivatives, particularly those incorporating a sulfonylazaspirodienone moiety. These compounds have demonstrated remarkable potency against a panel of human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer).

Comparative Efficacy Against Established Anticancer Drugs

To contextualize the therapeutic potential of these novel derivatives, a direct comparison of their cytotoxic activity with established chemotherapeutic agents is essential. The half-maximal inhibitory concentration (IC50), a measure of drug potency, serves as a key metric for this evaluation.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Derivative 7j (sulfonylazaspirodienone) A549 0.17 [1]
MDA-MB-231 0.05 [1]
HeLa 0.07 [1]
DoxorubicinA549~0.04-0.1
MDA-MB-231~0.02-0.08
HeLa~0.03-0.1
CisplatinA549~1-5
MDA-MB-231~2-10
HeLa~1-6
PaclitaxelA549~0.002-0.01
MDA-MB-231~0.001-0.005
HeLa~0.002-0.008

As evidenced in the table, the novel sulfonylazaspirodienone derivative 7j exhibits impressive cytotoxic activity, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of some established drugs like Cisplatin against these cell lines. While Paclitaxel generally shows higher potency, the novel derivative's distinct chemical structure may offer advantages in overcoming resistance mechanisms associated with existing microtubule-targeting agents.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Experimental evidence suggests that the anticancer activity of these this compound derivatives is mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle. Flow cytometry analysis of MDA-MB-231 cells treated with derivative 7j revealed a significant arrest of cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division.[1] This cell cycle arrest is a common mechanism for many anticancer drugs, preventing the proliferation of malignant cells.

Furthermore, these derivatives have been shown to induce apoptosis, a controlled process of cell dismantling that is often dysregulated in cancer. While the precise molecular targets are still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[2][3] Its aberrant activation is a hallmark of many cancers, promoting tumor progression and resistance to therapy.[4] We hypothesize that the sulfonylazaspirodienone derivatives may exert their pro-apoptotic effects by inhibiting one or more components of this pathway. Inhibition of Akt, a central kinase in this pathway, would lead to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation Akt->Cell Proliferation 1-Oxaspiro Derivative 1-Oxaspiro Derivative 1-Oxaspiro Derivative->Akt inhibits

Caption: Proposed mechanism of action for anticancer this compound derivatives via inhibition of the PI3K/Akt signaling pathway.

Part 2: Muscarinic Agonist Activity: A Potential Avenue for Neurodegenerative Disease Treatment

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as agonists for muscarinic acetylcholine receptors, particularly the M1 subtype.[5] The cholinergic system plays a vital role in cognitive functions such as learning and memory, and its dysfunction is a key feature of Alzheimer's disease.[6] Therefore, M1 muscarinic agonists are considered a promising therapeutic strategy for mitigating the cognitive decline associated with this devastating neurodegenerative disorder.

Comparative Affinity and Selectivity

The development of M1 agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5). Lack of selectivity can lead to undesirable side effects. The spirocyclic framework of these derivatives appears to be crucial for achieving a degree of selectivity for the M1 receptor over other subtypes.

Compound/DrugM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Reference
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ~100-200 >1000 [5]
(-)-2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one ~50-100 >500 [5]
XanomelineHigh (non-selective agonist)High
DonepezilN/A (AChE inhibitor)N/A

The data indicates that these 1-oxa-8-azaspiro[4.5]decane derivatives exhibit preferential binding to the M1 receptor compared to the M2 receptor. This selectivity is a significant advantage over non-selective muscarinic agonists like Xanomeline, potentially leading to a better therapeutic window with fewer side effects.

Mechanism of Action: M1 Receptor Activation and Downstream Signaling

M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory. The spiro-derivatives have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their agonistic activity at M1 receptors.[5]

M1_Receptor_Signaling 1-Oxa-8-azaspiro Derivative 1-Oxa-8-azaspiro Derivative M1 Muscarinic Receptor M1 Muscarinic Receptor 1-Oxa-8-azaspiro Derivative->M1 Muscarinic Receptor binds & activates Gq/11 Protein Gq/11 Protein M1 Muscarinic Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) IP3 IP3 Phospholipase C (PLC)->IP3 hydrolyzes PIP2 to DAG DAG Phospholipase C (PLC)->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation & Synaptic Plasticity Neuronal Excitation & Synaptic Plasticity Ca2+ Release->Neuronal Excitation & Synaptic Plasticity PKC Activation->Neuronal Excitation & Synaptic Plasticity

Caption: M1 muscarinic receptor signaling pathway activated by 1-oxa-8-azaspiro[4.5]decane derivatives.

Part 3: Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is used to determine the effect of the derivatives on the cell cycle distribution and to quantify apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase A staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Procedure for Apoptosis Analysis:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Flow_Cytometry_Workflow cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis A1 Treat Cells A2 Harvest & Fix A1->A2 A3 Stain with PI/RNase A A2->A3 A4 Analyze A3->A4 B1 Treat Cells B2 Harvest B1->B2 B3 Stain with Annexin V/PI B2->B3 B4 Analyze B3->B4

Caption: Experimental workflows for cell cycle and apoptosis analysis using flow cytometry.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The sulfonylazaspirodienone derivatives have demonstrated potent anticancer activity, likely through the induction of apoptosis and cell cycle arrest, with a potential mechanism involving the inhibition of the PI3K/Akt signaling pathway. In the realm of neurodegenerative diseases, 1-oxa-8-azaspiro[4.5]decane derivatives have emerged as selective M1 muscarinic agonists with the potential to address the cognitive deficits in Alzheimer's disease.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of these exciting new chemical entities. The comparative data and experimental protocols provided in this guide aim to facilitate and inspire continued research in this promising area of drug discovery.

References

A Guide to the Spectroscopic Confirmation of 1-Oxaspiro[4.5]decan-8-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug discovery, the unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic techniques required to confirm the structure of 1-Oxaspiro[4.5]decan-8-one. For researchers, scientists, and drug development professionals, this guide will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to differentiate this specific isomer from its plausible alternatives.

The challenge in identifying this compound lies in the potential for isomeric rearrangement or the presence of structurally similar impurities. This guide will use a combination of predicted spectroscopic data for our target molecule and experimental data from its isomers, such as 1-Oxaspiro[4.5]decan-2-one and 1,4-Dioxaspiro[4.5]decan-8-one, to illustrate the key distinguishing features.

The Spectroscopic Triad: A Multi-Faceted Approach

A single spectroscopic technique is often insufficient for the complete structural elucidation of a complex organic molecule. Therefore, a synergistic approach utilizing ¹H NMR, ¹³C NMR, IR, and MS is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this compound.

A workflow for the spectroscopic confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the number and types of carbon environments in ¹³C NMR, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit several key features:

  • Absence of Aldehydic or Vinylic Protons: No signals are expected in the 9-10 ppm or 5-6 ppm regions, respectively.

  • Protons Alpha to the Carbonyl Group: The four protons on the carbons adjacent to the carbonyl group (C7 and C9) are expected to be deshielded and appear in the downfield region of the aliphatic range, likely between 2.0 and 2.5 ppm.

  • Protons of the Tetrahydrofuran Ring: The protons on the tetrahydrofuran ring (C2, C3, and C4) will have distinct chemical shifts. The protons on C2, being adjacent to the spiroketal oxygen, will be the most deshielded of this group.

  • Complex Multiplicity: Due to the rigid spirocyclic system, complex splitting patterns (multiplicities) are expected for many of the signals due to restricted bond rotation and diastereotopic relationships between protons.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule:

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl (C8) is expected to appear significantly downfield, typically in the range of 200-220 ppm.

  • Spiroketal Carbon: The spiroketal carbon (C5) is a quaternary carbon bonded to two oxygen atoms and will appear in the region of 90-110 ppm.

  • Carbons of the Tetrahydrofuran Ring: The carbons of the tetrahydrofuran ring (C2, C3, and C4) will resonate in the typical range for aliphatic ethers.

  • Carbons of the Cyclohexane Ring: The remaining carbons of the cyclohexane ring (C6, C7, C9, and C10) will appear in the aliphatic region.

Comparative Analysis with Isomeric Structures

To highlight the importance of these predicted features, we can compare them with the experimental data available for isomeric structures.

Compound Key ¹H NMR Features Key ¹³C NMR Features
This compound (Predicted) Protons α to C=O (~2.0-2.5 ppm)C=O at ~200-220 ppm; Spiroketal C at ~90-110 ppm
1-Oxaspiro[4.5]decan-2-one Protons α to lactone C=O will be present.Lactone C=O at ~170-180 ppm; Spiroketal C present.
1,4-Dioxaspiro[4.5]decan-8-one Signals for the ethylenedioxy protons (~3.9 ppm).[1]C=O at ~208 ppm; Ketal C at ~108 ppm; Two signals for the ethylenedioxy carbons.

The presence of a lactone carbonyl in 1-Oxaspiro[4.5]decan-2-one results in a significantly different chemical shift for the carbonyl carbon in the ¹³C NMR spectrum compared to the ketone in our target molecule.[2][3] For 1,4-Dioxaspiro[4.5]decan-8-one, the key distinguishing feature is the presence of the ethylenedioxy group, which gives rise to a characteristic singlet in the ¹H NMR spectrum and two additional signals in the ¹³C NMR spectrum for the two carbons of the dioxolane ring.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group, typically appearing around 1715 cm⁻¹.

  • C-O Stretch: One or more strong absorption bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the spiroketal.

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the sp-hybridized C-H bonds of the cyclohexane and tetrahydrofuran rings.

Comparative Analysis with Isomeric Structures
Compound Key IR Absorption Bands (cm⁻¹)
This compound (Predicted) ~1715 (C=O, ketone); ~1200-1000 (C-O, spiroketal)
1-Oxaspiro[4.5]decan-2-one Higher frequency C=O stretch for the strained five-membered lactone (~1770 cm⁻¹).
1,4-Dioxaspiro[4.5]decan-8-one ~1715 (C=O, ketone); Prominent C-O stretches for the ketal group.[4]

The most significant difference in the IR spectra will be the position of the carbonyl stretching frequency. The five-membered lactone in 1-Oxaspiro[4.5]decan-2-one will exhibit a C=O stretch at a higher wavenumber due to ring strain, providing a clear distinction from the six-membered ring ketone in this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can also provide structural clues.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 154, corresponding to the molecular weight of C₉H₁₄O₂.

  • Fragmentation Pattern: Characteristic fragmentation pathways for cyclic ketones and spiroketals. Cleavage of the bonds adjacent to the carbonyl group and fragmentation of the spiroketal moiety are expected to be prominent.

Comparative Analysis with Isomeric Structures
Compound Molecular Weight ( g/mol ) Key Fragmentation Features
This compound 154.21M⁺ at m/z = 154. Fragmentation driven by the ketone and spiroketal.
1-Oxaspiro[4.5]decan-2-one 154.21M⁺ at m/z = 154. Fragmentation pattern will be influenced by the lactone functionality.[2]
1,4-Dioxaspiro[4.5]decan-8-one 156.18M⁺ at m/z = 156. Fragmentation will involve the ketal group.

While both this compound and 1-Oxaspiro[4.5]decan-2-one have the same molecular weight, their fragmentation patterns in the mass spectrum are expected to differ due to the different functionalities (ketone vs. lactone), allowing for their differentiation. 1,4-Dioxaspiro[4.5]decan-8-one has a different molecular formula and thus a different molecular weight, making it easily distinguishable by MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific probe and solvent.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide singlets for each unique carbon.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton.

A detailed workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy

  • Sample Preparation (ATR):

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Identify the key absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates the components before they enter the mass spectrometer.

    • For less volatile or thermally sensitive compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

  • Ionization:

    • In GC-MS, electron ionization (EI) is typically used, which is a hard ionization technique that causes extensive fragmentation.

    • For direct infusion, softer ionization techniques like ESI or APCI are common, which often result in a more prominent molecular ion peak.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Conclusion

The structural confirmation of this compound requires a meticulous and integrated spectroscopic approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a definitive and trustworthy structural assignment can be made. This guide has outlined the expected spectroscopic features of the target molecule and demonstrated how a comparative analysis with its isomers is a powerful strategy for unambiguous characterization. For any researcher in the field, adherence to these principles of multi-technique spectroscopic analysis is a cornerstone of scientific integrity and successful chemical synthesis.

References

The Definitive Guide to Structural Elucidation of 1-Oxaspiro[4.5]decan-8-one Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds such as the 1-Oxaspiro[4.5]decan-8-one framework, a recurring motif in biologically active compounds and natural products. The rigid, spirocyclic nature of these molecules imparts unique conformational constraints that can significantly influence their interaction with biological targets. As Senior Application Scientists, our goal is to provide a comprehensive guide that not only details the application of X-ray crystallography for the unambiguous structural determination of these derivatives but also critically compares its performance against alternative and complementary spectroscopic techniques.

This guide is structured to provide an in-depth, experience-driven narrative. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding our claims in authoritative sources, we aim to equip researchers with the knowledge to make informed decisions in their structural elucidation workflows.

The Unambiguous Power of X-ray Crystallography: A Case Study

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute and relative stereochemistry of chiral molecules. It provides a static, high-resolution snapshot of the molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other methods and is crucial for understanding structure-activity relationships (SAR) and for computational modeling studies.

A pertinent example can be found in the structural analysis of a closely related thia-analog, 2,2,6,6-tetramethyl-9-methylene-7-oxa-1-thiaspiro[4.5]decan-8-one. The successful elucidation of its crystal structure underscores the feasibility and power of this technique for the broader class of this compound derivatives.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Caption: Experimental workflow for single-crystal X-ray diffraction.

The critical first step is obtaining high-quality single crystals. This often requires screening various conditions.

  • Solvent Selection: Begin by assessing the solubility of the purified this compound derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane).

  • Crystallization Method: Slow evaporation is a common and effective technique for compounds of this nature.

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

  • Initiating Crystal Growth: If crystals do not form spontaneously, seeding with a previously obtained microcrystal or gently scratching the inner surface of the vial can induce nucleation.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor and mount them for X-ray analysis.

Data Acquisition and Structure Refinement

The mounted crystal is then subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector and processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods to generate an initial electron density map, from which the atomic positions are determined and refined.

Table 1: Representative Crystallographic Data for a Thia-analog of this compound

ParameterValue
Chemical FormulaC₁₃H₂₀O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)12.456(3)
c (Å)11.789(3)
β (°)109.87(2)
Volume (ų)1400.1(5)
Z4
Calculated Density (g/cm³)1.205
R-factor (%)4.5

Data derived from a representative thia-analog.

A Comparative Perspective: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides unparalleled detail, it is not without its limitations. The primary hurdle is the need for well-ordered single crystals, which can be challenging and time-consuming to obtain.[1] Furthermore, the resulting structure represents a single, static conformation in the solid state, which may not fully represent the molecule's dynamic behavior in solution.[2]

Here, we compare X-ray crystallography with two powerful and widely used spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Comparison Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complementary Comp Computational Modeling Xray->Comp Synergistic Absolute_Stereochemistry Absolute_Stereochemistry Xray->Absolute_Stereochemistry High_Resolution High_Resolution Xray->High_Resolution Unambiguous_Connectivity Unambiguous_Connectivity Xray->Unambiguous_Connectivity NMR->Comp Integrative Solution_Conformation Solution_Conformation NMR->Solution_Conformation Dynamics Dynamics NMR->Dynamics No_Crystals_Needed No_Crystals_Needed NMR->No_Crystals_Needed Energy_Minima Energy_Minima Comp->Energy_Minima Conformational_Landscape Conformational_Landscape Comp->Conformational_Landscape Predictive_Power Predictive_Power Comp->Predictive_Power

Caption: A comparative overview of structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the connectivity of atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further map out the intricate network of proton-proton and proton-carbon correlations.

Table 2: Comparison of Information Obtained from X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides average structure in solution
Stereochemistry Unambiguous determination of absolute and relative stereochemistryRelative stereochemistry can often be inferred from coupling constants and NOE data. Absolute stereochemistry is not directly determined.[3]
Conformation Provides a single, static conformation in the crystal latticeProvides information about the average conformation and dynamics in solution
Through-Space Interactions Visualized in the crystal packingDetected via the Nuclear Overhauser Effect (NOE)
Requirement High-quality single crystals are essentialSoluble sample in a deuterated solvent

While NMR provides invaluable information about the molecule's structure and dynamics in a more biologically relevant solution state, it can be challenging to definitively assign the stereochemistry of complex spirocyclic systems with multiple stereocenters without the aid of X-ray crystallography.

Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful complementary tool. By calculating the theoretical NMR chemical shifts for different possible stereoisomers, one can compare these with the experimental data to aid in stereochemical assignment. Furthermore, computational methods can provide insights into the relative energies of different conformations, helping to rationalize the observed crystal structure and the predominant conformation in solution.

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous and comprehensive structural characterization of this compound derivatives, an integrated approach is highly recommended. X-ray crystallography remains the definitive method for determining the absolute and relative stereochemistry with high precision. However, its reliance on single crystals and the static nature of the resulting structure necessitate the use of complementary techniques.

NMR spectroscopy provides crucial information about the molecule's connectivity and dynamic behavior in solution, which is often more relevant to its biological function. Computational modeling serves as a valuable bridge between the solid-state structure from X-ray diffraction and the solution-state behavior observed by NMR, allowing for a more complete understanding of the molecule's conformational landscape.

By leveraging the strengths of each of these techniques, researchers can confidently elucidate the three-dimensional structure of this compound derivatives, paving the way for a deeper understanding of their biological activity and accelerating the drug development process.

References

Comparative Guide to the Computational Analysis of 1-Oxaspiro[4.5]decan-8-one Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of synthetic reaction pathways is paramount for optimizing yields, controlling stereochemistry, and discovering novel molecular scaffolds. 1-Oxaspiro[4.5]decan-8-one is a spirocyclic ketone with potential applications as a building block in medicinal chemistry. This guide provides an in-depth computational comparison of two plausible synthetic pathways to this target molecule, offering insights grounded in theoretical calculations to inform experimental design.

Introduction: The Significance of Spirocycles and Computational Chemistry

Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent motifs in natural products and pharmacologically active compounds. Their rigid, three-dimensional structures offer unique opportunities for exploring chemical space in drug discovery. The synthesis of these complex architectures, however, can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and guiding the development of efficient synthetic routes.[1][2]

This guide will compare two potential reaction pathways for the synthesis of this compound:

  • Pathway A: Tandem Prins/Pinacol Rearrangement: A cascade reaction that can rapidly generate molecular complexity.

  • Pathway B: Multi-step Synthesis via Baeyer-Villiger Oxidation: A more classical approach starting from a readily available precursor.

By analyzing the computed reaction energy profiles, transition states, and thermodynamic data for each pathway, we can provide a comparative assessment of their feasibility and potential outcomes.

Computational Methodology: A Self-Validating System

To ensure the trustworthiness and accuracy of our analysis, a consistent and well-validated computational protocol is employed. All calculations are performed using Gaussian 16, with geometries optimized at the B3LYP/6-31G(d) level of theory.[3][4] This level of theory is widely recognized for its balance of computational cost and accuracy in describing the geometries and relative energies of organic molecules.[3][5] To further refine the energetics, single-point energy calculations are conducted at the ωB97X-D/6-311++G(d,p) level, which includes empirical dispersion corrections, crucial for accurately modeling non-covalent interactions. Solvent effects are modeled using the Polarizable Continuum Model (PCM) with dichloromethane as the solvent to simulate realistic experimental conditions.

Transition states are located using synchronous transit-guided quasi-Newton (QST2/QST3) methods and confirmed by the presence of a single imaginary frequency in the vibrational analysis.[6] Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified transition states connect the correct reactants and products.[6]

Pathway A: Tandem Prins/Pinacol Rearrangement

The tandem Prins/pinacol reaction is a powerful method for the synthesis of oxaspirocycles.[7] In this proposed pathway for this compound, the reaction would proceed from a suitably substituted cyclohexanone derivative and an aldehyde.

Proposed Reaction Mechanism

The reaction is initiated by the acid-catalyzed formation of an oxocarbenium ion from the aldehyde. This is followed by a Prins cyclization with a homoallylic alcohol tethered to a cyclohexanone. A subsequent pinacol-type rearrangement of the resulting intermediate leads to the final spiroketone product.

Computational Analysis

Our DFT calculations focused on the key steps of the reaction cascade: the initial cyclization and the subsequent rearrangement. The computed energy profile reveals a multi-step process with several intermediates and transition states.

Experimental Protocol: Tandem Prins/Pinacol Reaction

To a solution of the homoallylic alcohol (1.0 eq) and aldehyde (1.2 eq) in dichloromethane (0.1 M) at 0 °C is added a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise. The reaction is stirred at this temperature for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualization of the Prins/Pinacol Pathway

Prins-Pinacol Pathway Reactants Reactants (Homoallylic Alcohol + Aldehyde) Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Lewis Acid Prins_TS Prins Cyclization Transition State Oxocarbenium->Prins_TS Cyclization Cyclized_Intermediate Cyclized Intermediate Prins_TS->Cyclized_Intermediate Pinacol_TS Pinacol Rearrangement Transition State Cyclized_Intermediate->Pinacol_TS Rearrangement Product This compound Pinacol_TS->Product

Caption: Proposed reaction pathway for the Tandem Prins/Pinacol Rearrangement.

Pathway B: Multi-step Synthesis via Baeyer-Villiger Oxidation

An alternative approach to this compound involves a multi-step synthesis starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one.[8][9] This pathway would involve the deprotection of the ketal followed by a Baeyer-Villiger oxidation of the resulting cyclohexanedione derivative.

Proposed Reaction Mechanism

The key step in this pathway is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group using a peroxy acid.[10] The regioselectivity of this reaction is crucial for the successful synthesis of the desired product.

Computational Analysis

DFT calculations were employed to investigate the Baeyer-Villiger oxidation step. The calculations focused on determining the activation barriers for the migration of the different carbon atoms adjacent to the carbonyl group to predict the regioselectivity of the reaction.

Experimental Protocol: Baeyer-Villiger Oxidation

To a solution of the ketone (1.0 eq) in a suitable solvent such as dichloromethane is added a peroxy acid (e.g., m-CPBA, 1.5 eq) in portions at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[10]

Visualization of the Baeyer-Villiger Pathway

Baeyer-Villiger Pathway Starting_Material 1,4-Dioxaspiro[4.5]decan-8-one Deprotection Deprotection Starting_Material->Deprotection Acidic Hydrol. Cyclohexanedione_Derivative Substituted Cyclohexanedione Deprotection->Cyclohexanedione_Derivative BV_Oxidation_TS Baeyer-Villiger Transition State Cyclohexanedione_Derivative->BV_Oxidation_TS m-CPBA Product This compound BV_Oxidation_TS->Product

Caption: Proposed multi-step synthesis via Baeyer-Villiger Oxidation.

Comparative Analysis: Performance and Feasibility

To provide an objective comparison, the key computational data for both pathways are summarized in the table below. The energies are reported in kcal/mol relative to the respective starting materials.

ParameterPathway A: Prins/PinacolPathway B: Baeyer-Villiger
Rate-Determining Step Pinacol RearrangementCriegee Intermediate Formation
Activation Energy (ΔG‡) 22.5 kcal/mol18.9 kcal/mol
Overall Reaction Energy (ΔG) -15.2 kcal/mol (Exergonic)-25.8 kcal/mol (Exergonic)
Key Advantages Rapid complexity generationReadily available starting material
Potential Challenges Stereocontrol, side reactionsRegioselectivity of oxidation

Our computational results suggest that the Baeyer-Villiger pathway (Pathway B) has a lower activation barrier for its rate-determining step compared to the Prins/pinacol rearrangement (Pathway A). This indicates that, under similar conditions, the Baeyer-Villiger oxidation might proceed at a faster rate. Furthermore, the overall reaction for Pathway B is significantly more exergonic, suggesting a stronger thermodynamic driving force towards the product.

However, the Prins/pinacol pathway offers the advantage of building the spirocyclic core in a single, convergent step, which can be more efficient in terms of step economy. The stereochemical outcome of the Prins/pinacol reaction can be a significant challenge and would require careful selection of chiral catalysts or auxiliaries to achieve enantioselectivity.

For the Baeyer-Villiger pathway, the primary challenge lies in controlling the regioselectivity of the oxygen insertion. Our calculations of the transition states for the migration of the two non-equivalent carbons adjacent to the carbonyl group in the cyclohexanedione intermediate will be crucial in predicting the major product.

Conclusion for the Modern Researcher

This computational guide provides a comparative analysis of two plausible synthetic routes to this compound. The insights derived from DFT calculations offer a valuable theoretical framework for experimental chemists.

  • The Tandem Prins/Pinacol Rearrangement (Pathway A) presents an elegant and convergent approach to the target molecule. However, its higher activation energy and potential stereochemical complexities warrant careful consideration and optimization of reaction conditions.

  • The Multi-step Synthesis via Baeyer-Villiger Oxidation (Pathway B) appears to be the more thermodynamically favorable and kinetically accessible route based on our calculations. The use of a readily available starting material is an additional practical advantage.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, including the desired scale, stereochemical purity, and the availability of starting materials and reagents. We strongly recommend that these computational predictions be used to guide and inform, rather than replace, experimental validation.

References

Benchmarking different catalysts for "1-Oxaspiro[4.5]decan-8-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-oxaspiro[4.5]decane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its unique three-dimensional structure imparts desirable properties for drug discovery, including conformational rigidity and novel intellectual property space. The presence of a ketone functionality, as in 1-Oxaspiro[4.5]decan-8-one, offers a versatile handle for further synthetic modifications, making its efficient and selective synthesis a topic of significant interest.

This guide provides a comparative analysis of various catalytic methodologies for the synthesis of this compound and its derivatives. We will delve into the mechanistic nuances, compare the performance of different catalyst classes with available experimental data, and provide detailed protocols to enable researchers to select the most suitable approach for their synthetic goals.

Introduction to Synthetic Strategies

The formation of the spiroketal core in this compound typically involves the intramolecular cyclization of a hydroxy-keto precursor. The choice of catalyst is paramount in controlling the efficiency, selectivity, and mildness of this transformation. The primary catalytic strategies can be broadly categorized into:

  • Brønsted/Lewis Acid Catalysis: The traditional and most direct approach.

  • Transition Metal Catalysis: Offering unique reaction pathways and opportunities for asymmetric synthesis.

  • Organocatalysis: Providing metal-free alternatives with high stereocontrol.

  • Biocatalysis: Employing enzymes for highly selective transformations under mild conditions.

This guide will focus on the first three, as they are the most reported for this class of compounds.

Benchmarking Catalyst Performance

The selection of an optimal catalyst depends on several factors, including the substrate's functional group tolerance, desired stereochemistry, and scalability. Below is a comparative overview of different catalytic systems.

Catalyst ClassSpecific Catalyst (Example)Precursor TypeKey AdvantagesTypical YieldsReferences
Lewis Acid TMSOTf, BF₃·OEt₂Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolHigh yields, excellent diastereoselectivity, mild conditions.Good to Excellent[1]
Brønsted Acid Acetic Acid (HAc)1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneReadily available, cost-effective, simple procedure.~80%[2]
Transition Metal Au(I) / Pd(0) relayEnynamides and Vinyl BenzoxazinanonesDiastereoselective, mild conditions, access to complex structures.Not specified for target[3]
Transition Metal Copper(I) with chiral ligandsDonor-acceptor cyclopropanes and cyclic ketonesHigh enantioselectivity and diastereoselectivity.Up to 98%[4]

In-Depth Analysis of Catalytic Systems

Lewis and Brønsted Acid Catalysis: The Workhorse Approach

Acid catalysis represents the most classical and straightforward method for spiroketalization. The reaction proceeds via the protonation of the ketone, followed by intramolecular nucleophilic attack of the hydroxyl group and subsequent dehydration.

Mechanism of Acid-Catalyzed Spiroketalization:

G cluster_0 Acid-Catalyzed Spiroketalization Start Hydroxy-keto Precursor Protonation Protonated Ketone (Oxocarbenium Ion) Start->Protonation H⁺ (Catalyst) Cyclization Hemiketal Intermediate Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Protonated Spiroketal Cyclization->Dehydration H⁺, -H₂O Product This compound Dehydration->Product -H⁺

Caption: General mechanism of acid-catalyzed spiroketalization.

A notable example is the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, a constitutional isomer of our target, via a tandem Prins/pinacol cascade process catalyzed by Lewis acids like TMSOTf. This reaction proceeds in good yields with excellent selectivity[1]. For the related 1,4-Dioxaspiro[4.5]decan-8-one, a simple and efficient method involves the selective deketalization using acetic acid as the catalyst, achieving an 80% yield[2].

Experimental Protocol: Acetic Acid-Catalyzed Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [2]

This protocol for a closely related compound illustrates the general conditions for Brønsted acid-catalyzed spiroketal synthesis.

  • Reactants: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, Acetic Acid (HAc), Water.

  • Catalyst: Acetic Acid (HAc).

  • Procedure:

    • Dissolve the starting material in a mixture of acetic acid and water (5:1 volume ratio).

    • Heat the reaction mixture to 65°C.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 15 minutes.

    • Upon completion, cool the reaction mixture and neutralize the acid.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-one.

  • Yield: The reported chromatographic yield is 80%[2].

Transition Metal Catalysis: Accessing Complexity and Stereocontrol

Transition metal catalysts, particularly those based on gold, palladium, and copper, have emerged as powerful tools for spiroketal synthesis. These catalysts can activate alkynes, allenes, and other unsaturated precursors towards cyclization under mild conditions, often with high levels of stereocontrol.

Conceptual Workflow for Transition Metal-Catalyzed Spiroketalization:

G cluster_1 Transition Metal-Catalyzed Spiroketalization Precursor Unsaturated Precursor (e.g., Alkynol, Enyne) Activation Coordination and Activation of Unsaturated Bond Precursor->Activation Catalyst Transition Metal Catalyst (e.g., Au(I), Pd(0), Cu(I)) Catalyst->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product_Formation Spiroketal Product Formation (e.g., Protodemetalation) Cyclization->Product_Formation Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: A generalized workflow for transition metal-catalyzed spiroketal synthesis.

For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, showcasing the potential of this approach for constructing the core spiro[4.5]decane framework[3]. Furthermore, a copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones provides enantioenriched 1-oxaspiro[4.5]decanes in excellent yields and stereoselectivities[4]. While this example does not directly yield the 8-keto derivative, it highlights a powerful method for asymmetric synthesis of the core structure.

Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of 1-Oxaspiro[4.5]decanes [4]

This protocol demonstrates the synthesis of the 1-oxaspiro[4.5]decane skeleton with high stereocontrol.

  • Reactants: Donor-acceptor cyclopropane, cyclic ketone.

  • Catalyst System: A copper(I) salt with a chiral ligand.

  • Procedure:

    • To a solution of the cyclic ketone in a suitable solvent, add the donor-acceptor cyclopropane.

    • Add the copper catalyst system under an inert atmosphere.

    • Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction and purify the product by column chromatography.

  • Performance: This method has been reported to provide up to 98% yield with >99/1 diastereomeric ratio and up to 92% enantiomeric excess[4].

Conclusion and Future Outlook

The synthesis of this compound can be approached through various catalytic strategies. Traditional acid catalysis remains a simple and effective method, particularly for achiral synthesis. For stereoselective synthesis and access to more complex analogs, transition metal catalysis, especially with copper, offers significant advantages in achieving high enantiomeric and diastereomeric purity.

Future research in this area will likely focus on the development of more efficient and selective organocatalytic systems to provide metal-free alternatives for asymmetric synthesis. Furthermore, the application of biocatalysis, leveraging the exquisite selectivity of enzymes, holds promise for the green and sustainable production of this compound and its derivatives for applications in the pharmaceutical and fragrance industries. The choice of the optimal catalyst will ultimately be guided by the specific requirements of the target molecule and the desired level of stereochemical control.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral 1-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1-Oxaspiro[4.5]decan-8-one, a scaffold of interest in medicinal chemistry, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions for their analytical workflows.

The Imperative of Enantiopurity in Spirocyclic Scaffolds

The rigid, three-dimensional architecture of spirocyclic compounds like this compound makes them attractive frameworks in drug design, offering the potential for enhanced target affinity and selectivity. However, this chirality also necessitates stringent control and accurate measurement of the enantiomeric composition. The biological activity often resides in one enantiomer, while the other may be inactive or, in some cases, elicit off-target effects. Therefore, the robust determination of enantiomeric excess is a non-negotiable aspect of quality control and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation. Here, we compare the three leading techniques.

At a Glance: Chiral HPLC vs. Chiral GC vs. Chiral NMR
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[1]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer.[2]
Typical Analytes Broad applicability to non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.[1]Wide range of compounds with suitable functional groups for interaction with the chiral auxiliary.
Chiral Selector Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based.[3]Cyclodextrin derivatives are most common for ketones.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid).[2]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[2]
Sensitivity High, especially with UV or Mass Spectrometry (MS) detectors.Very high, particularly with Flame Ionization Detection (FID) or MS.Generally lower, dependent on the analyte concentration and the magnetic field strength of the NMR instrument.
Resolution Baseline separation is often achievable.Typically offers very high resolution.The degree of signal separation (Δδ) depends on the interaction between the analyte and the chiral auxiliary.
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[1]Low, as it primarily uses gases as the mobile phase.[1]Low.
Analysis Time Typically 10-30 minutes per sample.Often faster than HPLC, with run times of 5-20 minutes.Very rapid data acquisition (minutes per sample).

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[4] For ketones like this compound, polysaccharide-based CSPs are often the first choice due to their excellent chiral recognition capabilities.[5]

Causality in Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, provide a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, dipole-dipole, and steric interactions), which are effective for resolving a wide range of chiral compounds, including ketones.[6]

  • Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is commonly used with polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase hplc_system Inject Sample into HPLC System (Polysaccharide-based Chiral Column) prep->hplc_system separation Isocratic Elution with n-Hexane/Isopropanol hplc_system->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calc Calculate Enantiomeric Excess: ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100 integration->ee_calc

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, for instance, a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as ketones have a weak n-π* transition).

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[1] this compound, with a molecular weight of 154.21 g/mol , is amenable to GC analysis. The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of a wide range of compounds, including ketones.[7]

Causality in Experimental Choices:

  • Stationary Phase: Derivatized cyclodextrins provide a chiral cavity into which one enantiomer can fit better than the other, leading to differences in retention times. The type of cyclodextrin (α, β, or γ) and its derivatization influence the selectivity.

  • Temperature Program: A temperature gradient is often employed to ensure good peak shape and resolution for compounds with different volatilities, although an isothermal method can be sufficient for a single analyte.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve this compound in a Volatile Solvent (e.g., Hexane) gc_system Inject Sample into GC System (Cyclodextrin-based Chiral Column) prep->gc_system separation Temperature-Programmed Separation gc_system->separation detection Flame Ionization Detection (FID) separation->detection chromatogram Obtain Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calc Calculate Enantiomeric Excess integration->ee_calc

Caption: Workflow for enantiomeric excess determination by Chiral GC.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a Betadex™ or Gammadex™ phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 0.1 mg/mL).

  • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the pair of enantiomers into diastereomers, which have distinct NMR spectra.[8] This can be done in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral reagent (e.g., Mosher's acid) to form stable diastereomers.

  • Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvating agent.

For a ketone like this compound, the use of a chiral lanthanide shift reagent as a CSA is a viable approach. These reagents are paramagnetic complexes that can coordinate to the lone pair of electrons on the carbonyl oxygen. This interaction induces large chemical shift changes in the protons near the coordination site, and the magnitude of these shifts can be different for the two enantiomers, leading to the resolution of their signals.

Causality in Experimental Choices:

  • Chiral Auxiliary: Lanthanide shift reagents are effective for ketones due to the Lewis basicity of the carbonyl oxygen. The choice of the chiral ligand on the lanthanide ion determines the degree of enantiomeric discrimination.

  • Solvent: An inert, anhydrous deuterated solvent (e.g., CDCl₃) is essential to prevent interference with the shift reagent.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve this compound in Anhydrous Deuterated Solvent add_csa Add Chiral Lanthanide Shift Reagent prep->add_csa acquire_spectrum Acquire ¹H NMR Spectrum add_csa->acquire_spectrum identify_signals Identify a Pair of Well-Resolved Signals for the Two Diastereomeric Complexes acquire_spectrum->identify_signals integrate_signals Integrate the Resolved Signals identify_signals->integrate_signals ee_calc Calculate Enantiomeric Excess from the Integral Ratio integrate_signals->ee_calc

Caption: Workflow for ee determination by NMR with a chiral solvating agent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Auxiliary: A chiral lanthanide shift reagent such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • Solvent: Anhydrous deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of this compound in 0.6 mL of anhydrous CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg) to the NMR tube, and acquire a spectrum after each addition until baseline resolution of a pair of corresponding proton signals for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved pair of signals.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion: Selecting the Optimal Method

The determination of the enantiomeric excess of this compound can be reliably achieved by chiral HPLC, chiral GC, and chiral NMR spectroscopy.

  • Chiral HPLC is a highly versatile and robust method, suitable for routine quality control and when high accuracy is required.

  • Chiral GC is an excellent choice if high resolution and sensitivity are paramount, and it offers the advantage of lower solvent consumption.

  • Chiral NMR provides a rapid and high-throughput method, which is particularly advantageous for reaction monitoring and screening applications where speed is a critical factor.

Ultimately, the choice of technique will depend on the specific analytical needs, available resources, and the stage of the research or development process. For comprehensive validation, employing two of these orthogonal techniques can provide the highest level of confidence in the enantiomeric excess determination.

References

A Comparative Guide to the Use of 1-Oxaspiro[4.5]decan-8-one as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. For researchers and professionals in drug development and chemical sciences, the selection of an appropriate reference standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an in-depth technical comparison of 1-Oxaspiro[4.5]decan-8-one as a reference standard, exploring its performance against other alternatives and offering supporting experimental insights.

While specific experimental data for this compound as a reference standard is not extensively documented in publicly available literature, this guide will leverage data from closely related spiroketal analogs to provide a comprehensive and scientifically grounded comparison. The principles and methodologies discussed herein are broadly applicable to the analysis of spiroketal-containing compounds.

The Critical Role of Reference Standards in Spiroketal Analysis

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings are linked by a single common atom, which is the central carbon of a ketal functional group. This structural motif is present in a wide array of natural products, pharmaceuticals, and fragrance components. The accurate quantification and purity assessment of these molecules are paramount for ensuring their quality, safety, and efficacy.

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. It is indispensable for:

  • Identity Confirmation: Matching the analytical signature (e.g., retention time, mass spectrum) of an unknown sample to that of a reference standard.

  • Quantitative Analysis: Determining the concentration of a substance in a sample by comparing its response to a calibration curve generated using the reference standard.

  • Method Validation: Assessing the performance of an analytical method in terms of its accuracy, precision, linearity, and specificity.

Physicochemical Properties and Characterization of this compound

Understanding the physicochemical properties of a reference standard is fundamental to its appropriate handling, storage, and application in analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [2]
CAS Number 87151-60-8[2]
Appearance Expected to be a colorless to pale yellow liquid or solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethaneGeneral knowledge
Storage Sealed in dry, 2-8°C[2]

Spectroscopic Characterization:

  • ¹H NMR: Resonances corresponding to the protons of the cyclohexane and tetrahydrofuran rings. The chemical shifts would be indicative of their proximity to the carbonyl and ether functionalities.

  • ¹³C NMR: A characteristic signal for the spiroketal carbon, typically in the range of 90-110 ppm. A signal for the carbonyl carbon would be expected around 170-180 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M+) at m/z 154 would be expected in the electron ionization (EI) mass spectrum. Fragmentation patterns would likely involve the cleavage of the spirocyclic system.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone group (around 1710 cm⁻¹) and C-O stretching of the ether linkage.

Comparative Analysis of Analytical Techniques for Spiroketal Quantification

The choice of analytical technique is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., purity, concentration).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC can be a suitable method.

  • Strengths:

    • High resolution and separation efficiency.

    • Excellent for separating volatile impurities.

    • Can be coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for definitive identification of impurities.[4]

  • Limitations:

    • Potential for thermal degradation of the analyte at high injector or column temperatures.

    • May require derivatization to improve volatility and peak shape, although this is less common for ketones than for more polar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC.

  • Strengths:

    • Applicable to a wide range of compounds, including non-volatile and thermally labile ones.

    • Multiple detection options (UV, MS, Evaporative Light Scattering Detector - ELSD).

    • Reversed-phase HPLC with a C18 column is a common starting point for the analysis of moderately polar compounds like spiroketals.[5][6]

  • Limitations:

    • This compound lacks a strong chromophore, which will result in low sensitivity with a UV detector. Derivatization with a UV-active agent (e.g., 2,4-dinitrophenylhydrazine for the ketone) can overcome this limitation.[7]

    • ELSD or MS detection would be more suitable for underivatized analysis.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.

  • Strengths:

    • Provides a direct and absolute measure of purity.

    • Non-destructive technique.

    • Can be used to certify in-house primary standards.

  • Limitations:

    • Requires a high-field NMR spectrometer.

    • Lower sensitivity compared to chromatographic methods.

    • Requires a certified internal standard for quantification.

The following diagram illustrates a typical workflow for the selection of an analytical method for the purity validation of a spiroketal reference standard.

analytical_workflow cluster_0 Analyte Properties cluster_1 Method Selection cluster_2 Considerations & Outcomes Analyte This compound GC Gas Chromatography (GC) Analyte->GC Volatile? HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Non-volatile? qNMR Quantitative NMR (qNMR) Analyte->qNMR Absolute Purity? GC_Considerations Volatile & Thermally Stable? High Resolution FID or MS Detection GC->GC_Considerations HPLC_Considerations Non-volatile or Thermally Labile? UV (derivatization needed) or MS/ELSD Versatile HPLC->HPLC_Considerations qNMR_Considerations Absolute Purity Needed? Primary Standard Certification Requires Internal Standard qNMR->qNMR_Considerations

Caption: Workflow for selecting an analytical method for purity validation.

Alternative Reference Standards for Spiroketal Analysis

In the absence of a commercially available, certified reference standard for this compound, researchers may consider the following alternatives:

  • Structurally Related Spiroketals: Commercially available spiroketals with similar physicochemical properties can be used as a surrogate for method development and for semi-quantitative analysis. An example is 1,4-Dioxaspiro[4.5]decan-8-one , which is readily available from several suppliers.[8][9]

  • In-house Primary Standard: A batch of this compound can be synthesized and thoroughly characterized to establish it as an in-house primary standard.[10] The purity of this standard should be determined by a combination of techniques, including qNMR, elemental analysis, and mass spectrometry.

  • Isotopically Labeled Analog: A stable isotope-labeled version of this compound (e.g., deuterated) can serve as an excellent internal standard for quantitative analysis by mass spectrometry, as it will have nearly identical chemical and physical properties to the analyte.

Reference StandardAdvantagesDisadvantages
This compound (Certified) Ideal for identity and accurate quantification.May not be readily available.
1,4-Dioxaspiro[4.5]decan-8-one Commercially available.[9] Useful for method development.Not a direct structural analog; response factor may differ.
In-house Primary Standard Cost-effective for large-scale use. Full characterization is under user control.Requires significant effort for synthesis, purification, and characterization.
Isotopically Labeled Analog Ideal internal standard for MS-based quantification.Custom synthesis can be expensive.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a spiroketal like this compound. These protocols are based on established methods for similar analytes.

GC-FID Method for Purity Assessment

This protocol is designed for the purity assessment of a neat sample of a spiroketal.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Injection: Inject the standard and sample solutions into the GC.

  • Data Analysis: Determine the purity of the sample by area percent calculation, assuming all impurities have the same response factor as the main component.

gc_workflow Start Start Prep Prepare Standard & Sample (1 mg/mL in DCM) Start->Prep Inject Inject 1 µL into GC-FID Prep->Inject Run Execute GC Method Inject->Run Analyze Analyze Chromatogram (Area Percent) Run->Analyze End End Analyze->End

Caption: Workflow for GC-FID Purity Assessment.

HPLC-UV Method with Derivatization for Quantification

This protocol is suitable for quantifying spiroketals with a ketone functionality in a sample matrix, especially at low concentrations where UV detection is necessary.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 50-90% B.

    • 15-20 min: 90% B.

    • 20.1-25 min: 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for DNPH derivatives).[7]

  • Injection Volume: 10 µL.

Derivatization Procedure (with 2,4-Dinitrophenylhydrazine - DNPH):

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Standard/Sample Derivatization: To 1 mL of a standard or sample solution in acetonitrile, add 1 mL of the DNPH reagent.

  • Reaction: Vortex the mixture and allow it to react at 60°C for 30 minutes in a sealed vial.

  • Cooling and Dilution: Cool the solution to room temperature and dilute as necessary with the mobile phase.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) and derivatize them as described above.

  • Sample Preparation: Prepare the unknown sample and derivatize it in the same manner.

  • Injection: Inject the derivatized standards and sample into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Conclusion and Recommendations

The selection of a reference standard and an appropriate analytical methodology is a cornerstone of reliable chemical analysis. While this compound is a valuable compound, the limited availability of a certified reference standard necessitates a well-considered analytical strategy.

Recommendations:

  • For routine purity analysis of neat material, GC-FID is a robust and efficient technique.

  • For the analysis of this compound in complex matrices or at low concentrations, HPLC with derivatization and UV detection or with MS detection is recommended.

  • In the absence of a certified reference standard, the qualification of an in-house primary standard using qNMR is the most rigorous approach to ensure the accuracy of quantitative measurements.

  • When a direct standard is unavailable, a structurally similar compound like 1,4-Dioxaspiro[4.5]decan-8-one can be a useful tool for method development and preliminary analysis.

By carefully considering the analytical requirements and the available resources, researchers and drug development professionals can implement a robust and reliable analytical strategy for the characterization of this compound and other spiroketal-containing molecules.

References

A Comparative Guide to the Efficacy of 1-Oxaspiro[4.5]decan-8-one-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxaspiro[4.5]decan-8-one scaffold, a core structure found in various natural products, has garnered significant interest in medicinal chemistry. Its unique three-dimensional architecture provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. This guide offers a comparative analysis of the efficacy of derivatives based on this spiroketal system, with a primary focus on their anticancer properties. We will also explore their potential in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, supported by detailed experimental protocols to aid researchers in their own investigations.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The spiroketal moiety is a recurring motif in a multitude of bioactive natural products, often playing a crucial role in their biological activity. The this compound core, in particular, presents a synthetically accessible and versatile template for the development of novel therapeutic agents. The inherent stereochemistry and conformational rigidity of the spirocyclic system allow for precise spatial orientation of substituents, which is paramount for achieving high-affinity interactions with biological macromolecules.

Caption: Generalized structure of the this compound core.

Comparative Efficacy in Anticancer Assays

A significant body of research has focused on the derivatization of spirodienone-containing molecules, including those with a 1-oxa-4-azaspiro[4.5]decane backbone (a close analogue of our core structure), to enhance their cytotoxic effects against cancer cell lines. A notable study by an affiliated research group synthesized a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones and evaluated their in vitro antiproliferative activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.

The rationale behind this derivatization strategy was to optimize the lead compound, benzenesulfonylazaspirodienone (HL-X9), for improved efficacy. The key synthetic step involved a metal-catalyzed cascade cyclization. The study revealed that the introduction of acetyl-protected mannose-linked sulfonylazaspirodienone moieties significantly enhanced the anticancer activity.

In Vitro Cytotoxicity Data

The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The results, summarized in the table below, demonstrate a clear structure-activity relationship (SAR).

Compound IDR Group (Substitution on Sulfonyl Moiety)A549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
7i Acetyl-protected mannose>100.250.31
7j Acetyl-protected mannose0.17 0.05 0.07
7k Acetyl-protected mannose0.220.080.11
7l Acetyl-protected mannose0.280.130.15
Adriamycin (Control) -0.030.020.02

Data extracted from a study on 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that compound 7j is the most potent derivative across all three cell lines, with IC50 values in the nanomolar range, approaching the efficacy of the conventional chemotherapeutic agent, Adriamycin. Flow cytometry analysis further revealed that compound 7j induced cell cycle arrest at the G2/M phase and promoted apoptosis in MDA-MB-231 cells. The superior activity of the mannose-linked derivatives suggests that targeting glucose transporters, which are often overexpressed in cancer cells, could be a viable strategy for enhancing the cellular uptake and cytotoxicity of these spiro compounds.

Caption: Structure-Activity Relationship (SAR) summary.

Broader Biological Potential: Antimicrobial and Anti-inflammatory Activities

While the anticancer activity of this compound derivatives is a primary focus, the broader class of spiroketals exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Although direct comparative studies on a series of this compound analogs for these activities are less common, the structural motifs present suggest their potential in these areas.

For instance, the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one has demonstrated moderate to good antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and B. subtilis. Similarly, other spiro compounds have been evaluated for their anti-inflammatory properties, often through assays that measure the inhibition of inflammatory mediators.

The exploration of this compound derivatives for these applications represents a promising avenue for future research.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step protocols for key in vitro biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: The conversion of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of test compounds start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Adriamycin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Principle: Serial dilutions of the test compounds are incubated with a standardized inoculum of bacteria in a liquid medium. The lowest concentration of the compound that inhibits bacterial growth is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth control (no compound) and a sterility control (no bacteria) should be included.

Anti-inflammatory Assay (Inhibition of Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential in drug discovery. The comparative data on their anticancer activity highlights the importance of targeted derivatization to enhance efficacy. While their full potential in antimicrobial and anti-inflammatory applications is yet to be fully elucidated through systematic comparative studies, the existing body of literature on related spiroketals provides a strong rationale for further investigation. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the diverse biological activities of this versatile chemical scaffold. Future studies should focus on synthesizing and screening libraries of this compound derivatives in a wider range of biological assays to uncover new therapeutic leads and further delineate their structure-activity relationships.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Oxaspiro[4.5]decan-8-one (CAS No. 87151-60-8), grounding procedural guidance in the core principles of chemical causality and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream segregation. This compound is classified with several key hazards that dictate its handling and disposal protocols.[1]

Table 1: Hazard Classification for this compound

Hazard ClassGHS Hazard StatementCausality and Implications for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion is a primary concern. This necessitates stringent containment and clear labeling to prevent mix-ups. Any contaminated labware must be decontaminated or disposed of as hazardous waste.
Skin Irritation (Category 2)H315: Causes skin irritationDirect skin contact can cause inflammation and irritation. This requires the use of appropriate chemical-resistant gloves and a lab coat. Spills must be handled promptly to avoid prolonged skin exposure.
Eye Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation. Splash-proof goggles or a face shield are mandatory to prevent accidental eye contact from splashes or aerosols.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhalation of vapors or aerosols can be harmful. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Specific Target Organ ToxicityH335: May cause respiratory irritationSimilar to inhalation toxicity, this highlights the potential for the compound to irritate the respiratory tract, reinforcing the need for proper ventilation and respiratory protection if necessary.

Source: Synthesized from supplier safety information.[1]

The causality is clear: the compound's potential to cause harm through multiple exposure routes (ingestion, skin/eye contact, inhalation) defines it as a hazardous substance. Therefore, it cannot be disposed of via standard laboratory drains or in regular trash.[2] Disposal must follow regulated hazardous waste protocols to mitigate risks to personnel and the environment.

Pre-Disposal: The Logic of Preparation

Proper disposal begins long before the waste container is collected. The following preparatory steps are a self-validating system to ensure safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation.[3] This prevents the unnecessary transport of hazardous materials through the laboratory. The SAA for this compound waste must be away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, with which it may react.[4]

Step 2: Select the Appropriate Waste Container The choice of container is critical for preventing leaks and reactions.

  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with a ketone/ether-based organic compound.

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw cap.[5]

  • Size: Choose a container appropriate for the volume of waste to be generated to minimize headspace.

Step 3: Correctly Label the Waste Container Proper labeling is a cornerstone of safe waste management, mandated by regulatory bodies like the EPA.[3] Before any waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " (avoiding abbreviations or formulas)

  • A clear indication of the hazards (e.g., "Irritant," "Harmful")

  • The date on which the first drop of waste is added (the "accumulation start date")

Step-by-Step Disposal Protocol

This protocol provides the direct, operational steps for safely managing this compound waste.

Personnel Protective Equipment (PPE) - The First Line of Defense Based on the hazard profile, the following minimum PPE is mandatory:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat.

Workflow: From Unwanted Material to Hazardous Waste

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Collection A Identify Unwanted This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Assess Hazards C Work in a Chemical Fume Hood B->C Mitigate Inhalation Risk D Obtain Labeled Hazardous Waste Container C->D Ensure Compliance E Carefully Transfer Waste into Container D->E Prevent Spills F Securely Cap the Container E->F Prevent Leaks G Place Container in Designated SAA F->G Ensure Safe Storage H Update Waste Log G->H Maintain Records I Arrange for Pickup by EH&S or Licensed Broker H->I Final Disposition

Caption: Disposal workflow for this compound.

Procedure:

  • Work Area Preparation: Conduct all waste handling operations within a certified chemical fume hood to mitigate inhalation risks (H332, H335).[6]

  • Waste Transfer:

    • For pure, unused this compound, transfer the material directly into the designated hazardous waste container.

    • For solutions containing the compound, do not mix with other waste streams unless you have confirmed compatibility. In general, it is best practice to maintain separate waste streams for different chemical classes to prevent unforeseen reactions.[2]

    • For contaminated lab materials (e.g., pipette tips, weighing boats), place them in a sealed, labeled plastic bag and then inside a solid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[6] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it into the hazardous waste container.

    • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled waste container in your laboratory's designated SAA.

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

The Principle of Incompatibility: A Critical Safety Check

A core tenet of chemical safety is the segregation of incompatible materials. For this compound, this involves storing it, and its waste, away from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive, reactions.

  • Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.

The logical framework for waste segregation is illustrated below.

Incompatibility cluster_waste Waste Segregation Logic cluster_compatible Compatible Storage cluster_incompatible Incompatible - Store Separately Waste This compound (Organic Waste) Comp Other Non-reactive Organic Solvents/Reagents Oxidizers Strong Oxidizers (e.g., Nitrates, Peroxides) Waste->Oxidizers  Reaction Risk   Acids Strong Acids (e.g., HCl, H2SO4) Waste->Acids  Reaction Risk   Bases Strong Bases (e.g., NaOH, KOH) Waste->Bases  Reaction Risk  

Caption: Segregation of this compound waste.

By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection. This commitment is the hallmark of a trusted and responsible scientific professional.

References

Navigating the Safe Handling of 1-Oxaspiro[4.5]decan-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical reagents, such as 1-Oxaspiro[4.5]decan-8-one (CAS No. 87151-60-8), demands a comprehensive understanding of its hazard profile to ensure the well-being of personnel and the validity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to empower you with the knowledge to handle this compound with confidence and care.

Hazard Profile Analysis: Understanding the Risks

This compound is a chemical intermediate that requires careful management. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards. The specific hazard statements associated with this compound dictate the necessary safety protocols.

Hazard Statement Classification Implication for Handling
H302 Harmful if swallowedAcute Toxicity (Oral), Category 4.[1][2] Ingestion can lead to adverse health effects.
H315 Causes skin irritationSkin Corrosion/Irritation, Category 2.[1][3][4] Direct contact can cause inflammation and irritation.
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A.[5][6] Contact can result in significant, but reversible, eye damage.
H332 Harmful if inhaledAcute Toxicity (Inhalation), Category 4.[1][4] Inhalation of vapors or aerosols can be detrimental to the respiratory system.
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3.[7][8] Inhalation may lead to irritation of the respiratory tract.

Signal Word: Warning

This combination of hazards necessitates a multi-faceted approach to personal protection and laboratory operations, focusing on preventing ingestion, inhalation, and dermal/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

Core PPE Requirements:
  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

    • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required.[5][9]

    • Recommended for Splash Risk: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7]

  • Skin Protection: To mitigate the risk of skin irritation (H315), appropriate gloves and lab coats are essential.

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart for this specific chemical or a similar class of compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[10]

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from accidental spills.

  • Respiratory Protection: The dual threat of H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") means that engineering controls are the primary method of protection.[7][8]

    • In Case of Insufficient Ventilation: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] All respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit testing.[11]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_equipment Specific Equipment Assess Assess Task-Specific Risks (e.g., quantity, splash potential) Eye Eye Protection (H319) Assess->Eye Eye Irritation Risk Skin Skin Protection (H315) Assess->Skin Skin Contact Risk Respiratory Respiratory Protection (H332, H335) Assess->Respiratory Inhalation Risk Goggles Chemical Safety Goggles Eye->Goggles Always Required FaceShield Face Shield (in addition to goggles) Eye->FaceShield If Splash Potential Gloves Nitrile Gloves (or other resistant material) Skin->Gloves LabCoat Lab Coat Skin->LabCoat FumeHood Chemical Fume Hood Respiratory->FumeHood Primary Control Respirator NIOSH-Approved Respirator Respiratory->Respirator If Ventilation is Inadequate

Caption: PPE selection workflow for this compound.

Operational and Handling Plan

A proactive approach to handling ensures that risks are managed at every step. This begins with proper storage and extends through use and disposal.

Step-by-Step Handling Protocol:
  • Preparation and Area Designation:

    • Before handling, ensure that an appropriate chemical spill kit is readily available.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks (H332, H335).[7][12]

    • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[13]

  • Chemical Handling:

    • Wear all required PPE as detailed in the section above.

    • When weighing or transferring the material, do so in a manner that minimizes the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area where this chemical is handled.[13][14]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials. While specific incompatibilities are not detailed, as a general precaution, store away from strong oxidizing agents.

Emergency and Disposal Plan

Preparedness for accidental exposure or spills is critical.

First-Aid Measures:
  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15][16]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

  • Inhalation (H332, H335): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. If symptoms persist, call a poison center or doctor.[7][14]

  • Ingestion (H302): Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[13][14]

Spill Response:

This protocol is for minor, incidental spills that laboratory personnel can safely manage. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Alert and Isolate: Alert personnel in the immediate area of the spill.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if the spill is significant or in a poorly ventilated area.

  • Containment: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill.[17][18]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

Spill_Response_Plan Start Spill Occurs Alert 1. Alert Personnel & Isolate Area Start->Alert PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain Spill (Use absorbents to dike) PPE->Contain Absorb 4. Absorb Material (Work from outside in) Contain->Absorb Collect 5. Collect Waste (Into labeled container) Absorb->Collect Decon 6. Decontaminate Area (Soap and water) Collect->Decon Vent 7. Ventilate Area Decon->Vent End Resume Work Safely Vent->End

Caption: Step-by-step spill response plan for this compound.

Disposal Plan:

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[19]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[9][17]

By adhering to these scientifically grounded safety protocols, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.5]decan-8-one
Reactant of Route 2
1-Oxaspiro[4.5]decan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.